Butyl phthalyl butyl glycolate
Description
The exact mass of the compound Butoxycarbonylmethyl butyl phthalate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 8.8 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Film forming. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-O-(2-butoxy-2-oxoethyl) 1-O-butyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O6/c1-3-5-11-22-16(19)13-24-18(21)15-10-8-7-9-14(15)17(20)23-12-6-4-2/h7-10H,3-6,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJCZVPJCKEBQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COC(=O)C1=CC=CC=C1C(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023938 | |
| Record name | 1,2-Benzenedicarboxylic acid, 2-butoxy-2-oxoethyl butyl ester | |
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Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Insoluble in water (8.8 mg/L at 25 deg C); [ChemIDplus] Colorless odorless liquid; [HSDB] | |
| Record name | Butyl glycolyl butyl phthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
345 °C | |
| Record name | BUTYL GLYCOLYL BUTYL PHTHALATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/284 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
390 °F (199 °C) (Open cup) | |
| Record name | BUTYL GLYCOLYL BUTYL PHTHALATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/284 | |
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Solubility |
Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/ | |
| Record name | BUTYL GLYCOLYL BUTYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/284 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.097 | |
| Record name | BUTYL GLYCOLYL BUTYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/284 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
11.6 (Air = 1) | |
| Record name | BUTYL GLYCOLYL BUTYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/284 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000707 [mmHg], Vapor pressures for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/ | |
| Record name | Butyl glycolyl butyl phthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | BUTYL GLYCOLYL BUTYL PHTHALATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/284 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
85-70-1 | |
| Record name | Butyl phthalyl butyl glycolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Butyl glycolyl butyl phthalate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-butoxy-2-oxoethyl) 2-butyl ester | |
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| Record name | 1,2-Benzenedicarboxylic acid, 2-butoxy-2-oxoethyl butyl ester | |
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| Record name | Butoxycarbonylmethyl butyl phthalate | |
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| Record name | BUTOXYCARBONYLMETHYL BUTYL PHTHALATE | |
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| Record name | BUTYL GLYCOLYL BUTYL PHTHALATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/284 | |
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Melting Point |
BELOW -35 °C | |
| Record name | BUTYL GLYCOLYL BUTYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/284 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Core Mechanism of Butyl Phthalyl Butyl Glycolate as a Plasticizer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl phthalyl butyl glycolate (B3277807) (BPBG) is a plasticizer utilized to enhance the flexibility, durability, and processability of polymers, most notably polyvinyl chloride (PVC). Its efficacy stems from its ability to intercalate between polymer chains, thereby disrupting intermolecular forces and increasing the free volume of the polymer matrix. This guide elucidates the molecular mechanism of action of BPBG, drawing upon established plasticizer theories. It further provides a framework for the quantitative analysis of its effects and detailed experimental protocols for characterization.
Introduction
Plasticizers are essential additives in the polymer industry, transforming rigid and brittle materials into pliable and functional products. Butyl phthalyl butyl glycolate, with the chemical formula C18H24O6, is a phthalate (B1215562) ester-based plasticizer known for its compatibility with polar polymers and its ability to impart good heat and light stability.[1][2] Its molecular structure, featuring both a phthalate and a glycolate moiety, is key to its function. This document provides a comprehensive technical overview of the theoretical underpinnings of BPBG's plasticizing action, methods for its quantitative evaluation, and detailed experimental procedures.
Theoretical Mechanism of Action
The plasticizing effect of this compound is understood through a combination of three primary theories: the Lubricity Theory, the Gel Theory, and the Free Volume Theory. While these theories are not mutually exclusive, they each highlight a different aspect of the plasticizer-polymer interaction.
Lubricity Theory
This theory posits that the rigidity of a polymer arises from intermolecular friction between its chains. BPBG molecules, upon incorporation into the polymer matrix, act as molecular lubricants. They position themselves between the polymer chains, shielding them from one another and reducing the cohesive forces. This "lubrication" allows the polymer chains to slide past each other more easily, resulting in increased flexibility and reduced stiffness. The ester groups in BPBG are polar and can interact with the polar sites on the polymer, such as the C-Cl bond in PVC, facilitating its dispersion and lubricating effect.
Gel Theory
The Gel Theory proposes that rigid polymers possess a three-dimensional network structure formed by loose intermolecular attractions at various points along the polymer chains. BPBG molecules, being effective solvents for the polymer at processing temperatures, break these polymer-polymer attachments. The plasticizer molecules then solvate the polymer chains at these points, preventing the reformation of the rigid gel structure. This disruption of the polymer network leads to a softer and more flexible material.
Free Volume Theory
The Free Volume Theory is the most comprehensive model for explaining plasticization. It suggests that the mobility of polymer chains is dependent on the amount of "free volume"—the empty space between molecules. The introduction of BPBG molecules, which have a greater free volume associated with them than the polymer segments they displace, increases the overall free volume of the polymer-plasticizer system. This additional free volume provides more space for the polymer chains to move, rotate, and slide past one another, thus lowering the glass transition temperature (Tg) and increasing flexibility.[3][4] The relatively bulky structure of BPBG contributes significantly to this increase in free volume.
Molecular Interaction Pathway
The interaction of BPBG with polymer chains at a molecular level is a dynamic process. The polar ester and carbonyl groups of BPBG can form dipole-dipole interactions with polar sites on the polymer. For instance, in PVC, the chlorine atom creates a dipole on the carbon backbone, which can interact with the carbonyl groups of the BPBG molecule. These interactions help to anchor the plasticizer molecules between the polymer chains, ensuring their retention and long-term plasticizing effect. Molecular dynamics simulations of similar phthalate plasticizers in PVC have shown that these interactions are crucial for compatibility and plasticizing efficiency.[5][6]
Caption: Conceptual diagram of BPBG's interaction with PVC chains.
Quantitative Data Presentation
While specific experimental data for this compound is not extensively published, the following tables illustrate the expected impact of BPBG on the properties of a typical polymer like PVC, based on the known effects of similar phthalate plasticizers. These tables are intended to be representative and for illustrative purposes.
Table 1: Effect of BPBG Concentration on the Glass Transition Temperature (Tg) of PVC
| BPBG Concentration (phr*) | Glass Transition Temperature (Tg) (°C) |
| 0 | ~85 |
| 20 | ~40 |
| 40 | ~10 |
| 60 | ~-15 |
*phr: parts per hundred parts of resin
Table 2: Effect of BPBG Concentration on the Mechanical Properties of PVC
| BPBG Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| 0 | ~50 | ~5 | >100 |
| 20 | ~25 | ~150 | ~90 |
| 40 | ~18 | ~300 | ~80 |
| 60 | ~12 | ~450 | ~70 |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the plasticizing effect of this compound on a polymer such as PVC.
Sample Preparation: Solvent Casting Method
-
Materials: PVC resin, this compound (BPBG), Tetrahydrofuran (THF) (analytical grade).
-
Procedure:
-
Prepare a 10% (w/v) solution of PVC in THF by dissolving the PVC resin in the solvent with gentle stirring at room temperature until a homogenous solution is obtained.
-
Calculate the required amount of BPBG to achieve the desired concentrations (e.g., 20, 40, 60 phr).
-
Add the calculated amount of BPBG to the PVC solution and stir until it is completely dissolved.
-
Pour the solution into a flat-bottomed glass petri dish.
-
Cover the petri dish with a watch glass, leaving a small opening to allow for slow evaporation of the solvent.
-
Allow the solvent to evaporate completely in a fume hood at ambient temperature for 24-48 hours.
-
Place the resulting film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Carefully peel the film from the petri dish.
-
Caption: Workflow for solvent casting of plasticized PVC films.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of the plasticized PVC films.[7]
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure:
-
Cut a small sample (5-10 mg) from the prepared PVC film.
-
Place the sample in an aluminum DSC pan and seal it.
-
Place the sealed pan in the DSC cell, with an empty sealed pan as a reference.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample:
-
Heat from 25°C to 120°C at a rate of 20°C/min.
-
Hold at 120°C for 5 minutes.
-
Cool from 120°C to -50°C at a rate of 20°C/min.
-
Hold at -50°C for 5 minutes.
-
Heat from -50°C to 120°C at a rate of 10°C/min.
-
-
The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.
-
Caption: DSC experimental workflow for Tg determination.
Tensile Testing
-
Objective: To determine the tensile strength, elongation at break, and tensile modulus of the plasticized PVC films.
-
Apparatus: Universal Testing Machine with a suitable load cell.
-
Standard: Based on ASTM D882 for thin plastic sheeting.[8]
-
Procedure:
-
Cut dumbbell-shaped specimens from the prepared PVC films using a die cutter, according to the dimensions specified in ASTM D882.
-
Measure the thickness and width of the gauge section of each specimen.
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Set the grip separation on the universal testing machine to the specified gauge length (e.g., 50 mm).
-
Mount the specimen in the grips, ensuring it is aligned vertically and not under tension.
-
Set the crosshead speed (rate of grip separation). A typical speed for flexible PVC is 500 mm/min.
-
Start the test and record the load and extension data until the specimen breaks.
-
Calculate the tensile strength, elongation at break, and tensile modulus from the stress-strain curve.
-
Conclusion
The mechanism of action of this compound as a plasticizer is a multifaceted process that is best described by a combination of the Lubricity, Gel, and Free Volume theories. At the molecular level, its unique structure allows it to effectively reduce the intermolecular forces between polymer chains, thereby increasing their mobility and the overall flexibility of the material. While specific quantitative performance data for BPBG is not widely available, standardized experimental protocols for thermal and mechanical analysis provide a robust framework for its characterization and comparison with other plasticizers. Further research, particularly in the area of molecular modeling, could provide a more detailed understanding of the specific interactions between BPBG and various polymers.
References
- 1. specialchem.com [specialchem.com]
- 2. This compound | C18H24O6 | CID 6819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Dynamics Simulation of Plasticizing Effect of Mixed Dioctyl Phthalate and Isosorbide Diheptanoate on Polyvinyl Chloride Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hitachi-hightech.com [hitachi-hightech.com]
- 8. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
Butyl phthalyl butyl glycolate chemical structure and properties.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of Butyl Phthalyl Butyl Glycolate (B3277807). The information is intended to serve as a valuable resource for professionals in research and development.
Chemical Structure and Identification
Butyl Phthalyl Butyl Glycolate, with the CAS number 85-70-1, is a phthalate (B1215562) ester. Its chemical structure consists of a benzene (B151609) ring with two adjacent carboxylate groups. One carboxylate group is esterified with a butyl group, and the other is esterified with a butyl glycolate group.
Systematic Name: 2-butoxy-2-oxoethyl butyl benzene-1,2-dicarboxylate[1]
Common Synonyms: Butoxycarbonylmethyl butyl phthalate, Butyl carbobutoxymethyl phthalate, Santicizer B 16, Morflex 190[1]
Below is a two-dimensional representation of the chemical structure of this compound.
Figure 1: Chemical Structure of this compound
Physicochemical Properties
This compound is a colorless to light yellow, odorless, and oily liquid.[2] It is characterized by its low volatility and good stability to heat and light. A summary of its key quantitative properties is presented in the table below.
| Property | Value | Unit | Reference(s) |
| Molecular Formula | C18H24O6 | [1] | |
| Molecular Weight | 336.38 | g/mol | [1] |
| CAS Number | 85-70-1 | [1] | |
| Density | 1.097 | g/cm³ | |
| Boiling Point | 345 | °C | |
| Melting Point | < -35 | °C | |
| Flash Point | 199 | °C | |
| Water Solubility | 8.8 | mg/L at 25°C | [1] |
| logP (Octanol-Water Partition Coefficient) | 4.6 | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step esterification process starting from phthalic anhydride (B1165640). The first step involves the alcoholysis of phthalic anhydride with n-butanol to form monobutyl phthalate. This is a rapid and exothermic reaction. The second, slower step is the esterification of the remaining carboxylic acid group of the monoester with butyl glycolate. This is a reversible reaction, and the removal of water is necessary to drive the equilibrium towards the formation of the final product.[1]
General Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. Note: This is a generalized procedure and may require optimization for specific laboratory conditions and desired purity.
Materials:
-
Phthalic Anhydride
-
n-Butanol
-
Butyl Glycolate
-
Sulfuric Acid (catalyst)
-
Sodium Bicarbonate solution (for neutralization)
-
Anhydrous Sodium Sulfate (for drying)
-
Toluene (B28343) (for azeotropic removal of water)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Step 1: Formation of Monobutyl Phthalate
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add phthalic anhydride and a molar excess of n-butanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux. The reaction is typically rapid and exothermic.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or by measuring the acid value.
-
-
Step 2: Esterification with Butyl Glycolate
-
Once the formation of the monoester is complete, add a slight molar excess of butyl glycolate to the reaction mixture.
-
Add a suitable solvent like toluene to facilitate the azeotropic removal of water.
-
Continue to heat the mixture at reflux, collecting the water in a Dean-Stark trap.
-
The reaction is driven to completion by the continuous removal of water. Monitor the reaction until no more water is collected.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (toluene) and excess n-butanol under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to obtain pure this compound.
-
Synthesis Workflow
The logical flow of the synthesis process is illustrated in the diagram below.
Figure 2: Synthesis Workflow for this compound
Applications and Significance
The primary application of this compound is as a plasticizer, particularly for polyvinyl chloride (PVC) and other polymers.[2] Its function is to increase the flexibility, durability, and workability of the plastic material. Its low volatility and good stability to heat and light make it a suitable choice for various applications, including flexible films and coatings.
Safety and Toxicology
For detailed and up-to-date safety and toxicology information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier. As with any chemical, proper handling procedures, including the use of personal protective equipment (PPE), should be followed in a well-ventilated laboratory setting.
References
A Comprehensive Technical Guide to the Physicochemical Properties of Butyl Phthalyl Butyl Glycolate (CAS 85-70-1)
An in-depth technical guide on the physicochemical properties of Butyl phthalyl butyl glycolate (B3277807) (CAS 85-70-1).
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl phthalyl butyl glycolate (BPBG), identified by the CAS number 85-70-1, is a complex ester belonging to the phthalate (B1215562) family. It is primarily utilized as a plasticizer, a substance incorporated into a material to enhance its flexibility, workability, and durability. Its main application is in polyvinyl chloride (PVC) plastics. A thorough understanding of its physicochemical properties is paramount for its safe handling, application, and for assessing its environmental and biological impact. This guide provides a detailed overview of these properties, referencing standardized experimental protocols.
Chemical Identification
-
IUPAC Name: 2-O-(2-butoxy-2-oxoethyl) 1-O-butyl benzene-1,2-dicarboxylate
-
Synonyms: Butoxycarbonylmethyl butyl phthalate, Santicizer B 16, Morflex 190, Butyl glycolyl butyl phthalate[1]
-
CAS Number: 85-70-1[1]
-
Molecular Formula: C₁₈H₂₄O₆[1]
-
Chemical Structure:
Summary of Physicochemical Properties
The quantitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Unit | Conditions | Reference(s) |
| Physical State | Colorless to light yellow, clear liquid | - | 20 °C | [2] |
| Odor | Odorless | - | - | [1] |
| Melting Point | < -35 | °C | - | [4] |
| Boiling Point | 345 | °C | at 101.3 kPa | [1][4] |
| 220 | °C | at 1.33 kPa (10 mmHg) | [3][5] | |
| 219 | °C | at 0.67 kPa (5 mmHg) | [2][6] | |
| Density | 1.10 | g/cm³ | at 20/20 °C | [2] |
| 1.097 | g/cm³ | - | [4] | |
| 1.103 - 1.109 | g/mL | at 20 °C | [7] | |
| Vapor Pressure | 7.1 x 10⁻⁶ | mm Hg | at 25 °C (estimated) | [1] |
| Water Solubility | Insoluble | - | - | [2][6] |
| 8.8 | mg/L | at 25 °C (estimated) | [8] | |
| 12 | mg/L | at 20 °C | [5] | |
| Log P (Octanol/Water Partition Coefficient) | 4.6 | - | (Computed) | [1] |
| 4.253 | - | (Estimated) | [5] | |
| Flash Point | 199 | °C | Open Cup | [1][2][3][5] |
| Refractive Index | 1.49 | - | at 20 °C, nD | [2][3][5] |
| Stability | Extremely light stable | - | - | [1][9] |
| Decomposition | Emits acrid smoke and irritating fumes when heated to decomposition. | - | - | [1][8][9] |
Experimental Protocols for Key Physicochemical Properties
The determination of accurate physicochemical data relies on the application of standardized experimental methodologies. The following section details the principles of such protocols relevant to the properties of this compound.
Boiling Point Determination
The boiling point is determined following OECD Guideline 103 .[10][11][12][13] This guideline provides several methods, including ebulliometry, dynamic methods, and distillation methods.
-
Methodology (Ebulliometer):
-
A sample of the substance is placed in an ebulliometer, which is an apparatus designed for precise boiling point measurements.
-
The liquid is heated, and the temperature is measured in both the liquid and vapor phases under equilibrium conditions.
-
A differential thermometer measures the temperature difference between the boiling liquid and its vapor, which should be zero for a pure substance at its boiling point.
-
The temperature is recorded when it remains constant, and the barometric pressure is also noted.
-
A correction for pressure can be applied to determine the normal boiling point at standard pressure (101.325 kPa).
-
Melting Point / Pour Point Determination
For a substance that is liquid at room temperature and has a very low melting point, the Pour Point is a more practical measure of its low-temperature characteristics. This can be determined using ASTM D5949 (Automatic Pressure Pulsing Method) .[1][3][7][14]
-
Methodology:
-
The sample is heated and then cooled at a controlled rate by a Peltier device.[7]
-
At specified temperature intervals (e.g., every 1 °C or 3 °C), a controlled pulse of compressed nitrogen gas is applied to the surface of the sample.[7]
-
Multiple optical detectors continuously monitor the sample's surface for any movement.[7]
-
The lowest temperature at which movement is detected is recorded as the pour point.[7]
-
Water Solubility Determination
The water solubility of poorly soluble substances like this compound is determined using OECD Guideline 105 .[15][16][17][18] The column elution method is generally preferred for substances with solubilities below 10⁻² g/L.
-
Methodology (Column Elution Method):
-
A solid support material (e.g., glass beads or silica (B1680970) gel) is coated with an excess of the test substance.
-
The coated support is packed into a chromatography column, which is maintained at a constant temperature (e.g., 20 °C).
-
Water is passed through the column at a slow, constant flow rate.
-
The eluate is collected in fractions, and the concentration of the dissolved substance is determined using a suitable analytical method (e.g., Gas Chromatography or High-Performance Liquid Chromatography).
-
The flow is continued until the concentration of the substance in the eluate reaches a plateau, which represents the saturation solubility in water.
-
Vapor Pressure Determination
The vapor pressure can be measured according to OECD Guideline 104 , which includes several methods such as the dynamic method, static method, and isoteniscope method.[5][9][19][20][21]
-
Methodology (Static Method):
-
A small amount of the degassed sample is introduced into a thermostatically controlled, evacuated vessel.
-
The vessel is connected to a pressure-measuring device (manometer).
-
The system is allowed to reach thermal and vapor pressure equilibrium at a specific temperature.
-
The pressure measured is the vapor pressure of the substance at that temperature.
-
Measurements are typically performed at a minimum of two different temperatures to establish the vapor pressure curve.[19]
-
Density Determination
The density of liquids is determined following OECD Guideline 109 .[4][22][23][24][25] This guideline describes methods using a hydrometer, an oscillating densitometer, or a pycnometer.
-
Methodology (Pycnometer Method):
-
The mass of a clean, dry pycnometer (a glass flask of a precisely known volume) is determined.
-
The pycnometer is filled with the test liquid, taking care to avoid air bubbles.
-
The filled pycnometer is placed in a constant temperature bath (e.g., at 20 °C) until thermal equilibrium is reached.
-
The pycnometer is removed, carefully dried on the outside, and its mass is determined.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.
-
Flash Point Determination
The flash point is determined using standardized methods such as ASTM D92 (Cleveland Open Cup) or ASTM D93 (Pensky-Martens Closed Cup) .[26][27][28][29]
-
Methodology (Cleveland Open Cup):
-
The sample is placed in the test cup of the Cleveland Open Cup apparatus and heated at a specified, steady rate.
-
A small test flame is passed across the top of the cup at regular temperature intervals.
-
The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid surface to ignite with a brief flash.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound, a critical process for obtaining a pure substance for accurate physicochemical analysis.
Caption: Synthesis and Purification Workflow for this compound.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 5. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 6. infinitalab.com [infinitalab.com]
- 7. Pour point - Wikipedia [en.wikipedia.org]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. laboratuar.com [laboratuar.com]
- 10. oecd.org [oecd.org]
- 11. laboratuar.com [laboratuar.com]
- 12. oecd.org [oecd.org]
- 13. lcslaboratory.com [lcslaboratory.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 19. consilab.de [consilab.de]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
- 25. oecd.org [oecd.org]
- 26. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 27. filab.fr [filab.fr]
- 28. oil-tester.com [oil-tester.com]
- 29. scimed.co.uk [scimed.co.uk]
An In-depth Technical Guide to the Laboratory Synthesis of Butyl Phthalyl Butyl Glycolate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the laboratory synthesis of Butyl Phthalyl Butyl Glycolate (B3277807) (BPBG), a significant compound with applications as a plasticizer.[1][2] This document outlines two primary synthesis pathways, detailing the necessary reagents, reaction conditions, and experimental protocols. Quantitative data is summarized in structured tables for comparative analysis, and key transformations and workflows are illustrated with diagrams.
Overview of Synthesis Strategies
The laboratory synthesis of Butyl Phthalyl Butyl Glycolate (CAS No. 85-70-1) is most effectively achieved through a two-step process.[1] The primary strategy involves the initial formation of a monobutyl phthalate (B1215562) intermediate, followed by its esterification with a butyl haloacetate. An alternative, though less direct, approach involves the transesterification of a simple phthalate ester with butyl glycolate. This guide will focus on the more direct and controllable two-step synthesis.
The overall reaction can be summarized as the esterification of one of the carboxylic acid groups of phthalic acid with n-butanol, followed by the esterification of the remaining carboxylic acid group with butyl glycolate.
Two-Step Synthesis Pathway
This preferred pathway involves two distinct chemical transformations:
-
Step 1: Synthesis of Monobutyl Phthalate (MBP) from phthalic anhydride (B1165640) and n-butanol.
-
Step 2: Synthesis of this compound via the reaction of monobutyl phthalate with butyl chloroacetate (B1199739).
This method allows for precise control over the introduction of the different butyl ester groups.
Step 1: Synthesis of Monobutyl Phthalate (MBP)
The initial step involves the ring-opening of phthalic anhydride with n-butanol to form the monoester, monobutyl phthalate. This reaction is typically carried out by heating the reactants, often in the presence of a catalyst to drive the reaction to completion.
Reaction:
-
Apparatus: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a heating mantle.
-
Reagents:
-
Phthalic anhydride
-
n-Butanol
-
Concentrated sulfuric acid (catalyst)
-
5% Sodium bicarbonate solution
-
Dichloromethane (B109758) or Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In the round-bottom flask, combine phthalic anhydride (1.0 eq) and n-butanol (1.0-1.2 eq).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1.0 mol%).
-
Heat the mixture to reflux (approximately 120-140°C) with continuous stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with dichloromethane or diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution to neutralize the unreacted acid and the catalyst, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude monobutyl phthalate.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
| Parameter | Value | Reference |
| Molar Ratio (Phthalic Anhydride:n-Butanol) | 1:1 to 1:1.2 | [3] |
| Catalyst | Concentrated H₂SO₄ | [3] |
| Catalyst Loading | 0.5 - 1.0 mol% | [3] |
| Reaction Temperature | 120 - 140 °C | [3] |
| Reaction Time | 2 - 4 hours | [3] |
| Typical Yield | >90% | [3] |
Step 2: Synthesis of this compound
The second step involves the esterification of the carboxylic acid group of monobutyl phthalate with butyl chloroacetate. This reaction is effectively carried out using phase-transfer catalysis (PTC), which facilitates the reaction between the carboxylate salt of MBP and the alkyl halide.
Reaction:
-
Apparatus: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a heating mantle.
-
Reagents:
-
Monobutyl phthalate (from Step 1)
-
Butyl chloroacetate
-
Potassium carbonate (base)
-
Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium iodide (TBAI) (Phase-Transfer Catalyst)
-
Aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile, or Toluene)
-
Dichloromethane or Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In the round-bottom flask, dissolve monobutyl phthalate (1.0 eq) in the chosen aprotic solvent.
-
Add potassium carbonate (1.5-2.0 eq) and the phase-transfer catalyst (e.g., TBAB, 5-10 mol%).
-
Stir the mixture vigorously at room temperature for 30 minutes to form the potassium salt of MBP.
-
Add butyl chloroacetate (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of the solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane or diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The final product can be purified by vacuum distillation or column chromatography.
-
| Parameter | Value | Reference |
| Molar Ratio (MBP:Butyl Chloroacetate) | 1:1 to 1:1.2 | General PTC Esterification Principles |
| Base | K₂CO₃ | General PTC Esterification Principles |
| Catalyst | Tetrabutylammonium bromide (TBAB) | General PTC Esterification Principles |
| Catalyst Loading | 5 - 10 mol% | General PTC Esterification Principles |
| Solvent | DMF, Acetonitrile, or Toluene | General PTC Esterification Principles |
| Reaction Temperature | 60 - 80 °C | General PTC Esterification Principles |
| Reaction Time | 4 - 8 hours | General PTC Esterification Principles |
| Typical Yield | High (expected >80%) | General PTC Esterification Principles |
Experimental Workflow
The overall experimental workflow for the two-step synthesis is depicted below.
Alternative Synthesis Pathway: Transesterification
An alternative route to this compound involves the transesterification of a dialkyl phthalate (e.g., dibutyl phthalate) with butyl glycolate. This method typically requires a catalyst, such as a strong acid or a specific transesterification catalyst, and often involves the removal of the displaced alcohol to drive the equilibrium towards the product.
Reaction:
This pathway is generally less favored in a laboratory setting for producing a pure, unsymmetrical ester due to the potential for forming a mixture of products, including the starting materials, the desired product, and other transesterified species.
Conclusion
The two-step synthesis pathway, commencing with the formation of monobutyl phthalate followed by a phase-transfer catalyzed esterification with butyl chloroacetate, presents a robust and controllable method for the laboratory preparation of this compound. This guide provides the essential theoretical framework and practical protocols to aid researchers in the successful synthesis of this compound. Further optimization of reaction conditions may be necessary depending on the specific laboratory setup and desired purity of the final product.
References
Butyl phthalyl butyl glycolate molecular weight and formula.
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical and physical properties of Butyl Phthalyl Butyl Glycolate (B3277807), with a focus on its molecular characteristics.
Chemical Identity and Molecular Formula
Butyl phthalyl butyl glycolate is a chemical compound primarily used as a plasticizer.[1][2] It is a colorless to light yellow, odorless liquid.[2][3] The compound is known by several synonyms, including Butoxycarbonylmethyl butyl phthalate (B1215562) and Phthalic acid butoxycarbonylmethyl butyl ester.[4][5]
The molecular formula for this compound is C₁₈H₂₄O₆ .[1][3][4][6][7][8]
Quantitative Data Summary
The key molecular and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 336.4 g/mol | [3] |
| 336.38 g/mol | [4][5][6][7] | |
| 336.3796 g/mol | [8] | |
| CAS Number | 85-70-1 | [1][3][4][5][6][7][8] |
| Density | 1.1 g/cm³ | [7] |
| 1.097 g/cm³ | [9] | |
| Boiling Point | 345 °C | [3][9] |
| 220 °C (at 10 mmHg) | [7] | |
| Melting Point | Below -35 °C | [3][9] |
| Flash Point | 199 °C (Open cup) | [3][7] |
| Water Solubility | Insoluble (8.8 mg/L at 25 °C) | [3] |
| Solubility in Organic Solvents | Soluble in chloroform (B151607) (sparingly) and methanol (B129727) (slightly) | [7] |
| Refractive Index | n20/D 1.49 | [1][7] |
Molecular Structure
The structural formula of this compound provides insight into its chemical properties and function as a plasticizer.
Caption: Chemical structure of this compound.
Experimental Protocols
a) Synthesis of this compound
The synthesis of this compound can be achieved through a two-step esterification process.
Step 1: Synthesis of Butyl Glycolate This procedure is based on the general esterification of glycolic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a water separator, combine 1 mole of glycolic acid, 4.5 moles of n-butanol, and a suitable catalyst (e.g., 16 g of a dry solid acid catalyst).[10]
-
Heating: Heat the mixture to approximately 138°C for 4 hours.[10]
-
Monitoring: Monitor the reaction progress by taking aliquots (e.g., 0.5 ml) every 30 minutes to determine the acid value.[10]
-
Work-up: Once the reaction is complete, cool the mixture and remove the catalyst by filtration. The excess n-butanol can be removed under reduced pressure. The crude butyl glycolate is then purified by distillation.
Step 2: Synthesis of this compound This procedure is based on the general synthesis of phthalate esters.
-
Reaction Setup: In a reaction vessel, combine phthalic anhydride, the synthesized butyl glycolate, and an amphoteric catalyst.
-
Heating: Heat the reaction mixture to around 200°C.[3] This temperature is optimal for minimizing side reactions and allows for the recycling of any unreacted alcohol without further purification.[3]
-
Water Removal: The water produced during the esterification is continuously removed by distillation to shift the equilibrium towards the formation of the diester product.[3]
-
Completion: The reaction is driven to over 99.5% conversion to the diester.[3]
-
Purification: The final product is purified through standard techniques such as vacuum distillation to remove any impurities.
b) Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
The identification and quantification of this compound in various samples can be performed using GC-MS.
-
Sample Preparation:
-
Environmental Samples: For samples like water, soil, or sediment, extraction with an organic solvent is typically required.[11] Alternatively, for water samples, adsorption onto a polymer like Tenax can be used.[11]
-
Biological Samples: Extraction from biological matrices is necessary to isolate the analyte.
-
-
Chromatographic Separation:
-
Instrument: A gas chromatograph equipped with a suitable capillary column (e.g., OV-25, OV-7, or OV-210) is used for separation.[3]
-
Carrier Gas: An inert gas like helium is used as the carrier gas.
-
Temperature Program: A temperature gradient is applied to the column to ensure the separation of the target analyte from other components in the sample.
-
-
Mass Spectrometric Detection:
-
Ionization: As the separated components elute from the GC column, they are ionized, typically using electron ionization (EI).
-
Detection: The resulting ions are detected by a mass spectrometer, which provides a mass spectrum that can be used to identify the compound based on its unique fragmentation pattern.
-
Quantification: The concentration of this compound can be determined by comparing the peak area of the analyte to that of a known standard.
-
Logical Workflow for Analysis
The following diagram illustrates a typical workflow for the analysis of this compound.
References
- 1. This compound | 85-70-1 [chemicalbook.com]
- 2. specialchem.com [specialchem.com]
- 3. This compound | C18H24O6 | CID 6819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. This compound | 85-70-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Butylphthalyl butyl glycolate - CD Formulation [formulationbio.com]
- 8. Phthalic acid, butyl ester, ester with butyl glycolate [webbook.nist.gov]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. Synthetic method for butyl glycolate - Eureka | Patsnap [eureka.patsnap.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Solubility Profile of Butyl Phthalyl Butyl Glycolate in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Butyl Phthalyl Butyl Glycolate (BPBG), a widely used plasticizer, in a range of common organic solvents. The information contained herein is intended to support research, development, and formulation activities where BPBG is a component.
Introduction
This compound (CAS No. 85-70-1) is a benzoate (B1203000) ester recognized for its efficacy as a plasticizer, particularly in polyvinylchloride (PVC) formulations.[1] Its primary function is to enhance the flexibility and durability of polymers.[2] Understanding the solubility of BPBG in various organic solvents is critical for its application in diverse fields, including the manufacturing of packaging films, where it imparts excellent stability to heat and light, and in the pharmaceutical industry as a component in drug delivery systems.[1][3] This guide consolidates available quantitative and qualitative solubility data and presents a generalized experimental protocol for its determination.
Quantitative Solubility Data
The solubility of this compound in a variety of common organic solvents at 25°C is summarized in the table below. The data indicates that BPBG exhibits a wide range of solubilities, being highly soluble in many common organic solvents and demonstrating low solubility in non-polar hydrocarbons and water. Phthalate esters, as a class, are generally soluble to varying extents in many common organic solvents and oils, with relatively low solubility in water.[4][5]
| Solvent | CAS Number | Solubility at 25°C (g/L) |
| Alcohols | ||
| Methanol | 67-56-1 | 1330.07[4] |
| Ethanol | 64-17-5 | 674.18[4] |
| Isopropanol | 67-63-0 | 315.65[4] |
| n-Propanol | 71-23-8 | 500.21[4] |
| n-Butanol | 71-36-3 | 348.47[4] |
| Isobutanol | 78-83-1 | 293.61[4] |
| sec-Butanol | 78-92-2 | 407.87[4] |
| n-Pentanol | 71-41-0 | 247.92[4] |
| Isopentanol | 123-51-3 | 282.27[4] |
| n-Hexanol | 111-27-3 | 135.02[4] |
| n-Octanol | 111-87-5 | 65.75[4] |
| Ethylene Glycol | 107-21-1 | 101.68[4] |
| Propylene Glycol | 57-55-6 | 113.65[4] |
| Ketones | ||
| Acetone | 67-64-1 | 2183.5[4] |
| 2-Butanone (MEK) | 78-93-3 | 1682.68[4] |
| Cyclohexanone | 108-94-1 | 1685.91[4] |
| MIBK | 108-10-1 | 390.26[4] |
| Esters | ||
| Methyl Acetate | 79-20-9 | 1636.38[4] |
| Ethyl Acetate | 141-78-6 | 1507.24[4] |
| n-Propyl Acetate | 109-60-4 | 563.34[4] |
| Isopropyl Acetate | 108-21-4 | 606.77[4] |
| n-Butyl Acetate | 123-86-4 | 420.12[4] |
| Isobutyl Acetate | 110-19-0 | 236.32[4] |
| n-Pentyl Acetate | 628-63-7 | 261.17[4] |
| Ethyl Formate | 109-94-4 | 608.18[4] |
| Ethers | ||
| 1,4-Dioxane | 123-91-1 | 807.59[4] |
| THF | 109-99-9 | 1327.47[4] |
| 2-Methoxyethanol | 109-86-4 | 1242.57[4] |
| 2-Ethoxyethanol | 110-80-5 | 681.96[4] |
| Aromatic Hydrocarbons | ||
| Toluene | 108-88-3 | 675.5[4] |
| Ethylbenzene | 100-41-4 | 210.38[4] |
| Aliphatic Hydrocarbons | ||
| n-Hexane | 110-54-3 | 13.14[4] |
| Cyclohexane | 110-82-7 | 38.95[4] |
| n-Heptane | 142-82-5 | 6.4[4] |
| Chlorinated Solvents | ||
| Chloroform | 67-66-3 | 2434.99[4] |
| Dichloromethane | 75-09-2 | 3968.83[4] |
| 1,2-Dichloroethane | 107-06-2 | 3120.22[4] |
| Tetrachloromethane | 56-23-5 | 209.33[4] |
| Amides & Other Nitrogen Solvents | ||
| Acetonitrile | 75-05-8 | 1590.35[4] |
| DMF | 68-12-2 | 2875.12[4] |
| NMP | 872-50-4 | 3010.87[4] |
| DMAc | 127-19-5 | 3582.13[4] |
| Other Solvents | ||
| DMSO | 67-68-5 | 2671.46[4] |
| Acetic Acid | 64-19-7 | 1208.09[4] |
| Transcutol | 9004-80-2 | 1177.35[4] |
| Water | 7732-18-5 | 1.48[4] |
Qualitative Solubility:
-
Methanol: Slightly soluble[1][6][7] (Note: This contradicts the high quantitative value reported. The qualitative description may refer to observations at different temperatures or concentrations.)
-
Water: Practically insoluble or insoluble.[6] One source indicates a water solubility of 12mg/L at 20°C.[1][7]
Experimental Protocols
While specific experimental protocols for determining the solubility of this compound were not explicitly found in the reviewed literature, a generalized methodology based on the widely accepted shake-flask method can be described. This method is a standard approach for determining the equilibrium solubility of a substance in a given solvent.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (purity ≥ 98%)
-
Selected organic solvent (analytical grade)
-
Glass vials or flasks with airtight seals
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial or flask containing a known volume of the selected organic solvent. The excess of the solute is crucial to ensure that saturation is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the viscosity of the solution. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a period (e.g., 2-4 hours) to allow any undissolved material to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, tared vial to remove any undissolved micro-particles. The filtration step should be performed quickly to minimize temperature fluctuations and potential precipitation.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the BPBG.
-
Once all the solvent has been removed, weigh the vial again to determine the mass of the dissolved BPBG.
-
Calculate the solubility in g/L.
-
-
Chromatographic Analysis (for volatile solvents):
-
Accurately dilute the filtered saturated solution with a known volume of the solvent.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of BPBG in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for determining the solubility of a liquid solute like this compound in an organic solvent.
References
An In-Depth Technical Guide to the Environmental Fate and Biodegradation of Butyl Phthalyl Butyl Glycolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl phthalyl butyl glycolate (B3277807) (BPBG), with the CAS number 85-70-1, is a phthalate (B1215562) ester utilized primarily as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Its applications include the manufacturing of packaging films, where it imparts stability to heat and light.[1] Given its potential for release into the environment during production, use, and disposal, a thorough understanding of its environmental fate and biodegradability is crucial for assessing its ecological risk and ensuring environmental stewardship. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental degradation of BPBG, including its abiotic and biotic transformation pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Physicochemical Properties
The environmental distribution and persistence of BPBG are influenced by its physicochemical properties. A summary of these properties is presented in Table 1.
Table 1: Physicochemical Properties of Butyl Phthalyl Butyl Glycolate
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₄O₆ | [2] |
| Molecular Weight | 336.4 g/mol | [2] |
| Appearance | Colorless, odorless liquid | [2] |
| Water Solubility | 8.8 mg/L at 25 °C | [2] |
| Boiling Point | 345 °C | [2] |
| Melting Point | < -35 °C | [2] |
| Vapor Pressure | 7.1 x 10⁻⁶ mm Hg (estimated) | [2] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 4.6 (estimated) | [2] |
Environmental Fate
The fate of BPBG in the environment is governed by a combination of transport and transformation processes, including adsorption, volatilization, and degradation.
-
Adsorption: With an estimated Koc value of 1.5 x 10⁴, BPBG is expected to have low mobility in soil and adsorb to suspended solids and sediment in aquatic environments.[2]
-
Volatilization: Due to its low estimated Henry's Law constant (2.1 x 10⁻⁸ atm-cu m/mole), volatilization from water and moist soil surfaces is not considered a significant fate process.[2]
-
Bioaccumulation: An estimated Bioconcentration Factor (BCF) of 300 suggests a high potential for bioconcentration in aquatic organisms. However, rapid metabolism by aquatic organisms, a characteristic of this class of compounds, may reduce the actual bioaccumulation potential.[2]
Abiotic Degradation
Abiotic degradation processes, including hydrolysis and photodegradation, contribute to the transformation of BPBG in the environment.
Hydrolysis
Hydrolysis is anticipated to be a significant degradation pathway for BPBG. The ester linkages are susceptible to cleavage under both acidic and basic conditions. Estimated hydrolysis half-lives are 11 days at pH 7 and 1 day at pH 8, indicating that this process is more rapid in alkaline waters.[2]
Photodegradation
BPBG contains chromophores that absorb light at wavelengths greater than 290 nm, suggesting that it may be susceptible to direct photolysis by sunlight.[2] The atmospheric half-life of BPBG, based on its reaction with photochemically-produced hydroxyl radicals, is estimated to be around 40 hours.[2] While direct photolysis in water is possible, the specific byproducts for BPBG have not been experimentally determined. However, studies on other phthalates like dibutyl phthalate (DBP) show the formation of intermediates such as butyl benzoate, benzoic acid, and hydroxylated derivatives.[1]
Biodegradation
Biodegradation is a primary mechanism for the removal of BPBG from the environment. Both aerobic and, to a lesser extent, anaerobic processes contribute to its breakdown.
Aerobic Biodegradation
BPBG is considered to be readily biodegradable under aerobic conditions.[2] Studies have demonstrated rapid and extensive degradation in various environmental matrices.
Table 2: Aerobic Biodegradation of this compound
| System | Initial Concentration | Degradation | Time | Reference |
| Mississippi River Water | 1 mg/L | ~95% | 2 days | [2] |
| Semi-continuous Activated Sludge | 5, 20, 100, and 200 mg per 24 hr | >99% | 24 hours | [2] |
| Semi-continuous Activated Sludge Test | Not specified | 84.5% | 24 hours | [2] |
| Activated Sludge Die-Away Test | Not specified | Complete | 3 days | [2] |
The aerobic biodegradation of phthalate esters is generally initiated by the enzymatic hydrolysis of the ester bonds by esterases or hydrolases. This process typically occurs in a stepwise manner, first forming the monoester and then phthalic acid, along with the corresponding alcohols.
Anaerobic Biodegradation
Specific quantitative data on the anaerobic biodegradation of BPBG are limited. However, studies on other phthalate esters, such as dibutyl phthalate (DBP) and diethyl phthalate (DEP), demonstrate that anaerobic degradation does occur, albeit generally at a slower rate than aerobic degradation. The initial step under anaerobic conditions is also the hydrolysis of the ester linkages to form phthalic acid and the corresponding alcohols. The subsequent degradation of phthalic acid proceeds through a different pathway than in aerobic conditions, often involving the formation of benzoyl-CoA before ring cleavage.
Experimental Protocols
Standardized methods are essential for assessing the biodegradability of chemicals. The OECD Guidelines for the Testing of Chemicals provide robust protocols for this purpose.
Ready Biodegradability - CO₂ Evolution Test (OECD 301B)
This test is suitable for assessing the ready biodegradability of poorly soluble compounds like BPBG.
Objective: To determine the ultimate biodegradability of the test substance by measuring the amount of carbon dioxide produced.
Methodology:
-
Test System: A defined volume of mineral medium containing a known concentration of the test substance (e.g., 10-20 mg/L of Total Organic Carbon) is inoculated with activated sludge from a domestic wastewater treatment plant.
-
Incubation: The test vessels are incubated in the dark at a constant temperature (20-24 °C) for 28 days. The solution is continuously stirred and aerated with CO₂-free air.
-
CO₂ Measurement: The CO₂ evolved from the biodegradation of the test substance is trapped in a potassium hydroxide (B78521) solution, and the amount is determined by titration or with an inorganic carbon analyzer.
-
Controls:
-
Blank Control: Inoculum and mineral medium without the test substance to measure endogenous CO₂ production.
-
Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is tested to verify the activity of the inoculum.
-
Toxicity Control: Test substance and reference substance are combined to assess for inhibitory effects of the test substance on the microbial population.
-
-
Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced from the test substance to its theoretical maximum CO₂ production (ThCO₂). A substance is considered readily biodegradable if it reaches at least 60% of its ThCO₂ within a 10-day window during the 28-day test period.
Analytical Methods for Metabolite Identification
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the separation and identification of BPBG and its degradation products.
-
Sample Preparation: Environmental samples (water, soil, sediment) are typically extracted with an organic solvent (e.g., hexane, dichloromethane). The extract is then concentrated and may require derivatization (e.g., methylation) to improve the volatility and chromatographic behavior of polar metabolites like phthalic acid and monoesters.
-
GC Separation: A capillary column with a non-polar or semi-polar stationary phase (e.g., DB-5MS) is commonly used. A temperature-programmed oven is employed to separate compounds based on their boiling points and interactions with the stationary phase.
-
MS Detection: The mass spectrometer fragments the eluting compounds, producing a unique mass spectrum for each, which allows for their identification by comparison to spectral libraries.
High-Performance Liquid Chromatography (HPLC):
HPLC is well-suited for the analysis of less volatile and more polar metabolites.
-
Sample Preparation: Similar extraction procedures as for GC-MS are used. Derivatization is generally not required for HPLC analysis.
-
HPLC Separation: A reversed-phase column (e.g., C18) is typically used with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: A UV detector is commonly used for the quantification of phthalates and their metabolites, as the aromatic ring provides strong UV absorbance. Mass spectrometry (LC-MS) can be coupled with HPLC for more definitive identification.
Conclusion
This compound is susceptible to both abiotic and biotic degradation in the environment. Aerobic biodegradation is a rapid and effective removal process, with the compound being classified as readily biodegradable. Hydrolysis and photodegradation also contribute to its environmental attenuation. While specific data on anaerobic biodegradation are limited, it is expected to proceed at a slower rate, following a similar initial hydrolysis pathway. The primary degradation pathway involves the cleavage of the ester bonds to form phthalic acid, butanol, and butyl glycolate, which are then further mineralized by microorganisms. The provided experimental protocols and analytical methods offer a framework for further investigation into the environmental fate of this compound. This comprehensive understanding is essential for informed risk assessment and the development of sustainable chemical practices.
References
Toxicological profile and safety data for Butyl phthalyl butyl glycolate.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available toxicological profile and safety data for Butyl phthalyl butyl glycolate (B3277807) (BPBG), a plasticizer used in various applications. A thorough review of the existing scientific literature and safety data sheets reveals a significant scarcity of modern, in-depth toxicological studies conducted according to current international guidelines. While some acute toxicity data and findings from older, limited studies are available, comprehensive data on chronic toxicity, carcinogenicity, reproductive and developmental toxicity, and genotoxicity are largely absent for BPBG. This document summarizes the available quantitative data for BPBG, outlines general experimental protocols for key toxicological endpoints as a reference, and presents relevant toxicological data for the closely related and more extensively studied phthalate (B1215562), Butyl Benzyl (B1604629) Phthalate (BBP), to provide a comparative context.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 85-70-1 | [1] |
| Molecular Formula | C18H24O6 | [1] |
| Molecular Weight | 336.38 g/mol | |
| Physical State | Colorless liquid | [1] |
| Boiling Point | 219 °C at 5 mmHg | |
| Flash Point | 199 °C | |
| Water Solubility | Insoluble | |
| Log Kow | 4.15 |
Toxicological Profile of Butyl Phthalyl Butyl Glycolate (BPBG)
The available toxicological data for this compound is limited. The following tables summarize the key findings.
Acute Toxicity
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 7 g/kg | |
| LD50 | Rat | Intraperitoneal | 7577.9 mg/kg |
Repeated Dose Toxicity
Carcinogenicity
Genotoxicity
No information is available regarding the genotoxic potential of this compound.
Reproductive and Developmental Toxicity
No specific studies on the reproductive and developmental toxicity of this compound were identified.
Comparative Toxicological Profile: Butyl Benzyl Phthalate (BBP)
Given the limited data on BPBG, the toxicological profile of the structurally related and extensively studied phthalate, Butyl Benzyl Phthalate (BBP), is provided below for comparative purposes. It is crucial to note that this data is not for BPBG and should be interpreted with caution.
Carcinogenicity of BBP
A carcinogenesis bioassay of BBP in F344/N rats and B6C3F1 mice was conducted by the National Toxicology Program (NTP).[3] In female rats, there was an increased incidence of mononuclear cell leukemia.[3] The study in male rats was considered inadequate for evaluation due to early mortality.[3] BBP was not found to be carcinogenic in mice of either sex under the conditions of the bioassay.[3]
Reproductive and Developmental Toxicity of BBP
A two-generation reproductive toxicity study in rats showed that BBP can affect the reproductive system.[4][5] Effects observed at higher doses included softening of the testes, atrophy of testicular seminiferous tubules, and decreased spermatozoa in males.[4] In the offspring, lower body weights and changes in anogenital distance were observed.[4] The No-Observed-Adverse-Effect Level (NOAEL) for reproductive effects on parent animals and the next generation was determined to be 20 mg/kg/day in one study.[5] Another study concluded the NOAEL for growth and development of offspring to be less than 100 mg/kg/day.[4] Developmental toxicity studies in rats have shown that BBP can be embryotoxic, causing increased resorptions, reduced fetal weights, and skeletal anomalies at doses lower than those causing maternal toxicity.[6]
Experimental Protocols (General Methodologies)
Due to the absence of detailed published studies for this compound, the following sections describe generalized experimental protocols for key toxicological endpoints based on OECD and other regulatory guidelines. These are provided as a reference for the type of studies that would be required for a comprehensive toxicological assessment.
Acute Oral Toxicity Study (General Protocol)
dot
Caption: Generalized workflow for an acute oral toxicity study.
This test is typically conducted in rodents (e.g., rats) according to guidelines such as OECD Test Guideline 420 (Acute Oral Toxicity – Fixed Dose Procedure). Animals are fasted prior to dosing and then administered a single oral dose of the test substance. They are subsequently observed for up to 14 days for signs of toxicity and mortality. Body weight is recorded weekly. At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Carcinogenicity Bioassay (General Protocol)
dot
Caption: Generalized workflow for a carcinogenicity bioassay.
Long-term carcinogenicity studies, such as those following OECD Test Guideline 451, involve the administration of the test substance to animals (typically rats and mice) for a major portion of their lifespan (e.g., 24 months). The substance is usually administered in the diet. Animals are observed for clinical signs of toxicity and the development of palpable masses. At the end of the study, a full histopathological examination of all organs is performed to identify neoplastic lesions.
Two-Generation Reproductive Toxicity Study (General Protocol)
dot
References
- 1. This compound | C18H24O6 | CID 6819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. A two-generation reproductive toxicity study of butyl benzyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of butyl benzyl phthalate in Sprague-Dawley rats after gavage administration: a two-generation reproductive study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developmental toxicity of butyl benzyl phthalate in the rat using a multiple dose study design - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Endocrine Disrupting Potential of Butyl Phthalyl Butyl Glycolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl phthalyl butyl glycolate (B3277807) (BPBG), a phthalate (B1215562) ester, has been utilized as a plasticizer in various consumer and industrial products. Its chemical structure, characterized by a phthalic acid backbone with both butyl and butyl glycolate ester side chains, places it within a class of compounds that have come under scrutiny for their potential to interfere with the endocrine system. Endocrine disrupting chemicals (EDCs) can mimic, block, or otherwise interfere with the body's hormones, leading to a range of adverse health effects. While extensive research has been conducted on other phthalates, such as Di-n-butyl phthalate (DBP) and Butyl benzyl (B1604629) phthalate (BBP), the specific endocrine-disrupting profile of BPBG remains less characterized. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the potential endocrine-disrupting effects of Butyl phthalyl butyl glycolate, with a focus on in vitro evidence, relevant signaling pathways, and detailed experimental methodologies.
Quantitative Data on Endocrine-Disrupting Effects of this compound
To date, the publicly available data on the endocrine-disrupting effects of this compound is limited. The primary evidence comes from an in vitro study assessing its estrogenic activity.
| Assay Type | Test System | Endpoint | Concentration Range Tested | Result | Reference |
| Estrogenic Activity | Primary-cultured Xenopus laevis hepatocytes | Vitellogenin (VTG) Induction | 4x10⁻⁷ mol/L to 1x10⁻⁴ mol/L | No significant estrogenic activity observed | [1][2] |
Note: Vitellogenin is an egg-yolk precursor protein, and its induction in male vertebrates is a well-established biomarker for estrogenic activity.
Experimental Protocols
A detailed understanding of the methodologies used to assess the endocrine-disrupting potential of chemicals is crucial for the interpretation of results and the design of future studies.
In Vitro Vitellogenin (VTG) Induction Assay Using Primary-Cultured Xenopus laevis Hepatocytes[1][2]
This assay evaluates the estrogenic activity of a test chemical by measuring the induction of vitellogenin (VTG) synthesis in primary liver cells (hepatocytes) from the male African clawed frog, Xenopus laevis.
1. Isolation and Culture of Hepatocytes:
-
Adult male Xenopus laevis are anesthetized.
-
The liver is perfused with a collagenase solution to dissociate the hepatocytes.
-
The isolated hepatocytes are washed and suspended in a culture medium (e.g., Leibovitz L-15 medium supplemented with insulin, dexamethasone, glucose, and antibiotics).
-
Cells are seeded into multi-well plates and allowed to acclimate.
2. Test Chemical Exposure:
-
This compound (BPBG) is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.
-
The stock solution is serially diluted in the culture medium to achieve the desired final concentrations (e.g., 4x10⁻⁷ to 1x10⁻⁴ mol/L).[1][2]
-
The culture medium in the wells is replaced with the medium containing the different concentrations of BPBG.
-
A positive control (e.g., 17β-estradiol, E2) and a vehicle control (DMSO) are included in each experiment.[1][2]
-
The cells are incubated with the test chemical for a specified period (e.g., 72 hours), with periodic medium changes.
3. Quantification of Vitellogenin:
-
At the end of the exposure period, the culture medium is collected from each well.
-
The concentration of VTG in the medium is quantified using a specific enzyme-linked immunosorbent assay (ELISA).[1][2]
-
The ELISA typically involves coating a microplate with a VTG-specific antibody, adding the collected medium, followed by a secondary antibody conjugated to an enzyme, and finally a substrate that produces a measurable colorimetric or fluorescent signal.
-
The amount of VTG is determined by comparing the signal to a standard curve generated with purified VTG.
4. Data Analysis:
-
The VTG concentrations are normalized to the total protein content in each well to account for variations in cell number.
-
The results are expressed as the fold-induction of VTG over the vehicle control.
-
Statistical analysis is performed to determine the significance of any observed effects.
Disclaimer: The following sections on Androgen Receptor Signaling and Steroidogenesis discuss the general mechanisms of action for some well-studied phthalates. Currently, there is a lack of specific data on the effects of this compound on these pathways. The information provided is for contextual and informational purposes and should not be directly attributed to BPBG without further investigation.
Potential Endocrine-Disrupting Mechanisms: Insights from Other Phthalates
While direct evidence for BPBG is scarce, research on other phthalates suggests potential mechanisms of endocrine disruption that warrant investigation for BPBG.
Androgen Receptor (AR) Signaling Pathway
Some phthalates and their metabolites have been shown to act as anti-androgens, meaning they can interfere with the action of male hormones like testosterone (B1683101).[3][4][5] This can occur through several mechanisms:
-
Competitive Binding to the Androgen Receptor: Phthalates may bind to the ligand-binding domain of the AR, preventing testosterone from binding and activating the receptor.
-
Downregulation of AR Expression: Exposure to certain phthalates has been linked to a decrease in the expression of the AR protein.[3]
-
Inhibition of Testosterone Synthesis: Some phthalates can disrupt the production of testosterone in the testes, leading to lower levels of the natural ligand for the AR.
Steroidogenesis Pathway
Steroidogenesis is the metabolic pathway for the synthesis of steroid hormones from cholesterol. Several phthalates have been shown to disrupt this process at various enzymatic steps.[6][7][8] The human adrenocortical carcinoma cell line, H295R, is a common in vitro model for studying effects on steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids, androgens, and estrogens.[9][10][11]
Potential points of disruption by phthalates include the inhibition of key enzymes such as:
-
CYP11A1 (Cholesterol side-chain cleavage enzyme): The first and rate-limiting step in steroidogenesis.
-
3β-HSD (3β-hydroxysteroid dehydrogenase): Involved in the synthesis of all major classes of steroid hormones.
-
CYP17A1 (17α-hydroxylase/17,20-lyase): A crucial enzyme for the production of androgens and estrogens.
-
Aromatase (CYP19A1): The enzyme responsible for the conversion of androgens to estrogens.
Visualizing the Pathways and Protocols
To better understand the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway Diagrams
Caption: General Estrogen Receptor Signaling Pathway, a potential target for phthalates.
Caption: General Androgen Receptor Signaling Pathway, showing potential antagonism by phthalates.
Caption: Simplified Steroidogenesis Pathway, highlighting potential points of phthalate inhibition.
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro Vitellogenin (VTG) induction assay.
Conclusion and Future Directions
The current body of scientific literature provides limited direct evidence on the endocrine-disrupting effects of this compound. An in vitro study utilizing primary-cultured Xenopus laevis hepatocytes did not find evidence of estrogenic activity at the tested concentrations.[1][2] However, the absence of evidence is not evidence of absence.
Significant data gaps remain regarding the potential for BPBG to interact with other endocrine pathways, such as the androgen receptor and the steroidogenesis cascade. Given that other phthalates with structural similarities have demonstrated such activities, further research is warranted to fully characterize the endocrine-disrupting profile of BPBG. Future studies should include:
-
In vitro androgen receptor binding and transactivation assays to assess the potential for anti-androgenic activity.
-
The H295R steroidogenesis assay to investigate the effects of BPBG on the production of a comprehensive panel of steroid hormones.
-
In vivo studies in model organisms to evaluate the potential for reproductive and developmental toxicity following exposure to BPBG.
A more complete understanding of the potential endocrine-disrupting effects of this compound is essential for conducting thorough risk assessments and ensuring human and environmental safety.
References
- 1. Estrogenic activity of phthalate esters by in vitro VTG assay using primary-cultured Xenopus hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Disruptive effects of phthalates and their substitutes on adrenal steroidogenesis [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. oecd.org [oecd.org]
Thermal Decomposition of Butyl Phthalyl Butyl Glycolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypothesized Thermal Decomposition Pathways
The thermal degradation of esters, such as Butyl Phthalyl Butyl Glycolate (B3277807), typically proceeds through several established reaction mechanisms, primarily driven by high temperatures in an inert atmosphere.[5][6] The molecular structure of BPBG, featuring two distinct ester linkages (a phthalate (B1215562) ester and a glycolate ester), suggests a multi-step decomposition process. The primary anticipated pathways involve β-hydrogen elimination (a cis-elimination reaction), which is a common route for the pyrolysis of esters containing at least one hydrogen atom on the β-carbon of the alcohol moiety.[5]
Based on this principle, the following decomposition products are hypothesized:
-
Initial Cleavage: The two ester groups in BPBG present two likely points for initial thermal scission.
-
Pathway A - Phthalate Ester Cleavage: The butyl ester group on the phthalate ring can undergo β-hydrogen elimination to yield 1-Butene (B85601) and a carboxylic acid intermediate, 2-(butoxycarbonylmethyl) benzoic acid .
-
Pathway B - Glycolate Ester Cleavage: The butyl ester of the glycolate side chain can similarly cleave to produce 1-Butene and an alternative carboxylic acid intermediate, 2-(carboxyacetyl)benzoic acid butyl ester .
-
-
Secondary Decomposition: The resulting carboxylic acid intermediates are themselves thermally unstable and are expected to undergo further reactions.
-
The intermediate from Pathway A, 2-(butoxycarbonylmethyl) benzoic acid , can undergo further decomposition of its remaining ester group, again likely via β-hydrogen elimination, to yield another molecule of 1-Butene and Phthalic Anhydride (B1165640) . Phthalic anhydride is a common thermal decomposition product of phthalate esters.[2]
-
Decarboxylation (loss of CO₂) from the intermediate carboxylic acids is another plausible secondary reaction, leading to a variety of smaller, more volatile organic compounds.
-
Therefore, the primary and most stable predicted decomposition products include 1-Butene and Phthalic Anhydride . Other potential byproducts could include butanol, carbon dioxide, and various smaller hydrocarbons resulting from further fragmentation at higher temperatures.
Quantitative Data on Decomposition Products
As of the date of this publication, specific peer-reviewed studies detailing the quantitative yields of thermal decomposition products for this compound were not identified. Researchers are encouraged to use the experimental protocol outlined in Section 3 to generate this data. The following table is provided as a template for presenting such results.
| Pyrolysis Temp. (°C) | Compound Identified | Retention Time (min) | % Peak Area (Relative) | Quantified Yield (µg/mg) |
| e.g., 550 | 1-Butene | |||
| e.g., 550 | 1-Butanol | |||
| e.g., 550 | Phthalic Anhydride | |||
| e.g., 550 | Unidentified Product 1 | |||
| e.g., 650 | 1-Butene | |||
| e.g., 650 | Phthalic Anhydride | |||
| e.g., 650 | Benzene |
Experimental Protocols
The definitive method for analyzing the thermal decomposition products of a non-volatile compound like BPBG is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This technique allows for the thermal degradation of the sample in a controlled, inert environment, followed by the immediate separation and identification of the volatile products.[7][8][9]
Instrumentation
-
Pyrolyzer: A micro-furnace type pyrolyzer (e.g., Frontier Lab Multi-Shot Pyrolyzer, CDS Analytical Pyroprobe) is recommended. The pyrolyzer should be directly interfaced with the GC inlet.[8][10]
-
Gas Chromatograph (GC): A high-resolution capillary GC system equipped with a suitable column (e.g., a non-polar 5% phenyl-methylpolysiloxane column, such as a DB-5ms or equivalent, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Mass Spectrometer (MS): A quadrupole or time-of-flight (TOF) mass spectrometer capable of electron ionization (EI) at a standard 70 eV. The MS should be capable of full scan mode to identify unknown compounds.
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) at a known concentration (e.g., 1000 µg/mL).
-
Sample Loading: Accurately pipette a small volume (e.g., 1-2 µL) of the stock solution into a clean, inert pyrolysis sample cup (e.g., stainless steel). Gently evaporate the solvent at a low temperature (e.g., 40-50°C) under a stream of nitrogen, leaving a precise amount of the analyte in the cup. Alternatively, for qualitative analysis, a microgram-level amount of the neat liquid can be placed directly into the cup.
Py-GC-MS Operating Conditions
The following conditions are suggested as a starting point and should be optimized for the specific instrumentation used.
-
Pyrolyzer Conditions:
-
Pyrolysis Temperature: Perform single-shot pyrolysis at a range of temperatures to observe the evolution of different products, for example, 550°C, 650°C, and 750°C. A temperature of 550-700°C is often sufficient for phthalate analysis.[4]
-
Interface Temperature: ~300°C
-
-
GC Conditions:
-
Inlet Temperature: ~300°C
-
Split Ratio: 50:1 or as needed to avoid column overload.
-
Carrier Gas: Helium, at a constant flow rate of ~1.0-1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Final Hold: Hold at 300°C for 5-10 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-550.
-
Data Analysis
-
Peak Identification: Identify the chromatographic peaks by comparing their mass spectra with a reference library, such as the NIST/EPA/NIH Mass Spectral Library.
-
Quantification: For quantitative analysis, an internal standard method is recommended. A suitable internal standard (e.g., a stable, isotopically-labeled compound or a compound not present in the pyrolyzate) should be added to the sample before pyrolysis. Calibration curves should be generated for the primary expected decomposition products (e.g., phthalic anhydride) to convert peak area to mass.
Conclusion
While direct experimental data on the thermal decomposition of this compound is sparse, a clear hypothesis for its degradation pathways can be formulated based on established principles of ester pyrolysis. The primary decomposition products are predicted to be 1-butene and phthalic anhydride, with the potential for other minor products. The Py-GC-MS methodology detailed in this guide provides a robust and reliable protocol for researchers to definitively identify and quantify these thermal decomposition products, contributing valuable data to the fields of material science, drug formulation, and safety assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Thermodynamic Strategies for C-O Bond Formation and Cleavage via Tandem Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS) method for analysis of phthalic acid esters and its application for screening e-waste materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Analytical methods for detecting Butyl phthalyl butyl glycolate in polymers.
Introduction
Butyl phthalyl butyl glycolate (B3277807) (BPBG) is a plasticizer commonly used in various polymers, such as polyvinyl chloride (PVC), to enhance their flexibility and durability.[1][2] Concerns regarding the potential migration of phthalates from consumer products have led to an increased demand for reliable and sensitive analytical methods for their detection and quantification in polymer matrices. This application note provides detailed protocols for the analysis of BPBG in polymers using Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods are essential for researchers, scientists, and professionals in drug development and quality control to ensure product safety and regulatory compliance.
Analytical Methods Overview
The primary methods for the determination of BPBG in polymers involve a sample preparation step to extract the analyte from the polymer matrix, followed by chromatographic separation and detection. GC-MS is a robust and widely used technique for the analysis of semi-volatile compounds like phthalates.[3] UPLC-MS/MS offers high sensitivity and selectivity, enabling rapid analysis times.[4]
Experimental Protocols
Sample Preparation: Solvent Extraction
This protocol is adapted from the U.S. Consumer Product Safety Commission (CPSC) Standard Operating Procedure for the determination of phthalates in PVC and is applicable to other polymers soluble in tetrahydrofuran (B95107) (THF).[5]
Materials:
-
Tetrahydrofuran (THF), HPLC grade
-
Hexane (B92381), HPLC grade
-
Cyclohexane (B81311), HPLC grade
-
0.45 µm Polytetrafluoroethylene (PTFE) syringe filters
-
Glass vials with caps
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh approximately 50 mg of the polymer sample into a glass vial. For non-uniform samples, a larger sample size may be used to ensure representativeness.
-
Add 5 mL of THF to the vial. If the sample size is larger, maintain a ratio of 10 mL of THF for every 0.1 g of sample.
-
Seal the vial and vortex or sonicate the mixture for at least 30 minutes, or until the polymer is completely dissolved. Gentle heating may be applied to aid dissolution.[6]
-
Add 10 mL of hexane to the solution for every 5 mL of THF used to precipitate the polymer.[6]
-
Vortex the mixture and allow it to stand for at least 5 minutes for the polymer to settle completely.[5]
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean glass vial.[6]
-
Prepare a sample for analysis by diluting an aliquot of the filtered extract with cyclohexane. A typical dilution involves taking 0.3 mL of the extract and diluting it to 1.5 mL with cyclohexane in a GC vial. The dilution factor may need to be adjusted based on the expected concentration of BPBG to fall within the calibration range.[5]
Analytical Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general GC-MS method for the analysis of phthalates.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Autosampler
Chromatographic Conditions:
| Parameter | Value |
| Column | 5%-phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[3] |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, ramp to 320 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
| Solvent Delay | 5 min |
Data Analysis:
Identification of BPBG is based on its retention time and the fragmentation pattern in the mass spectrum. Quantification is typically performed using an external standard calibration curve.
Analytical Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is based on a rapid screening method for multiple polymer additives.[4]
Instrumentation:
-
UPLC system coupled with a tandem quadrupole mass spectrometer (MS/MS)
Chromatographic Conditions:
| Parameter | Value |
| Column | Acquity UPLC® BEH Phenyl, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 50% B, increase to 95% B over 3 minutes, hold for 0.5 minutes, return to initial conditions |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transition for BPBG | To be determined empirically, but based on the structure, a precursor ion corresponding to [M+Na]+ or [M+NH4]+ could be selected. |
Quantitative Data
| Parameter | Butyl Phthalyl Butyl Glycolate (BPBG) | Representative Data for Other Phthalates | Reference |
| Molecular Formula | C₁₈H₂₄O₆ | - | |
| Molecular Weight | 336.38 g/mol | - | |
| CAS Number | 85-70-1 | - | |
| Retention Time (UPLC) | ~2.5 min (on a 3.5 min run) | - | [4] |
| m/z (UPLC-MS) | 337.2 ([M+H]⁺) | - | [4] |
| Limit of Detection (LOD) | Not specifically reported | 0.03 - 8 ng/mL | [7][8] |
| Limit of Quantification (LOQ) | Not specifically reported | 0.10 - 14 ng/mL | [7][8] |
| Linearity (R²) | Not specifically reported | ≥ 0.995 | [7] |
| Recovery | Not specifically reported | 90.2 - 111% | [7] |
| Relative Standard Deviation (RSD) | Not specifically reported | < 13% | [7] |
Note: The LOD, LOQ, Linearity, Recovery, and RSD values are for other phthalates (DIBP, BBP, DOP) and serve as a general indication of the performance of chromatographic methods for phthalate (B1215562) analysis.[7]
Visualizations
Caption: Experimental workflow for the analysis of BPBG in polymers.
Caption: Rationale for analytical technique selection based on analyte properties.
References
- 1. This compound | C18H24O6 | CID 6819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. cpsc.gov [cpsc.gov]
- 6. gcms.cz [gcms.cz]
- 7. Evaluation of the Occurrence of Phthalates in Plastic Materials Used in Food Packaging [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Butyl Phthalyl Butyl Glycolate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the identification and quantification of Butyl Phthalyl Butyl Glycolate (B3277807) (BPBG) in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology encompasses sample preparation, instrument parameters, and data analysis, providing a robust framework for researchers. All quantitative data is presented in clear, tabular format, and a detailed experimental workflow is visualized.
Introduction
Butyl Phthalyl Butyl Glycolate (BPBG), a phthalate (B1215562) ester, is utilized as a plasticizer to enhance the flexibility and durability of polymers.[1] Due to its potential for migration from plastic materials into environmental and biological systems, sensitive and specific analytical methods are required for its detection and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent chromatographic separation and mass analysis, making it a powerful technique for the analysis of semi-volatile compounds like BPBG.[2][3] This document provides a detailed protocol for the analysis of BPBG, including critical steps for sample preparation to minimize contamination.
Materials and Reagents
-
Solvents: Acetone, Hexane, Dichloromethane (Pesticide grade or equivalent)[1][4]
-
Standards: this compound (CAS No. 85-70-1) certified reference material[5][6]
-
Internal Standard (IS): Benzyl Benzoate or a deuterated phthalate standard (e.g., Di-n-butyl phthalate-d4)[4][7]
-
Reagents: Anhydrous Sodium Sulfate (B86663)
-
Glassware: Scrupulously cleaned glass volumetric flasks, pipettes, vials, and syringes. Avoid all plastic materials to prevent phthalate contamination.[1][4][8]
Experimental Protocol
Standard Preparation
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in hexane. From this stock, create a series of working standard solutions of varying concentrations for calibration. An internal standard should be added to each standard and sample at a constant concentration to ensure accuracy.[4]
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline and may need optimization based on the specific sample matrix.
-
Sample Collection: Collect samples in clean glass containers to avoid contamination.[2]
-
Extraction:
-
For liquid samples (e.g., beverages), take a known volume (e.g., 5 mL) and place it in a glass separatory funnel.
-
Spike with the internal standard.
-
Add 5 mL of dichloromethane.[4]
-
Shake vigorously for 2-3 minutes.
-
Allow the layers to separate.
-
Collect the organic (bottom) layer.
-
Repeat the extraction process twice more with fresh aliquots of dichloromethane.
-
Combine the organic extracts.
-
-
Drying: Pass the combined organic extract through a glass column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the dried extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Transfer the final extract to a GC-MS autosampler vial for analysis.
GC-MS Instrumentation and Parameters
The following are recommended starting parameters and may require optimization.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column[7] |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 100 °C (hold 1 min), ramp to 280 °C at 10 °C/min, then to 310 °C at 5 °C/min (hold 5 min)[9] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[9] |
| Mass Spectrometer | Agilent 5977 MS or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV[9] |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
Data Presentation
Quantitative Data
The following table summarizes key mass spectral information for this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |
| This compound | C18H24O6 | 336.38 | 149, 263, 77, 57, 133[5] |
Note: The ion at m/z 149 is a common fragment for many phthalates and is often the base peak.[3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound. Adherence to the sample preparation protocol, particularly the avoidance of plastic materials, is critical for obtaining accurate and reproducible results. The provided instrumental parameters serve as a robust starting point for method development and validation in various research and quality control applications.
References
- 1. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 2. scioninstruments.com [scioninstruments.com]
- 3. gcms.cz [gcms.cz]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. This compound | C18H24O6 | CID 6819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phthalic acid, butyl ester, ester with butyl glycolate [webbook.nist.gov]
- 7. Targeted Gas Chromatography‐Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 9. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Butyl Phthalyl Butyl Glycolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl Phthalyl Butyl Glycolate (B3277807) (BPBG), a phthalate (B1215562) ester, is utilized as a plasticizer in a variety of applications, including cosmetics, pharmaceutical formulations, and polymer-based materials.[1] Due to the potential for phthalates to migrate from packaging and other materials into products, sensitive and accurate analytical methods are required for their quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of phthalates. This application note provides a detailed protocol for the determination of Butyl Phthalyl Butyl Glycolate using a reverse-phase HPLC method.
Principle of the Method
This method employs reverse-phase high-performance liquid chromatography (RP-HPLC) for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The analyte is detected by a UV-Vis detector, typically at a wavelength where phthalates exhibit strong absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known standard.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade acetonitrile, methanol (B129727), and water.
-
Standards: Analytical standard of this compound (CAS No. 85-70-1).
-
Mobile Phase Additive: Phosphoric acid or formic acid (for MS-compatible methods).[2]
-
Sample Preparation Solvents: Hexane, isopropanol (B130326), or other suitable organic solvents for extraction.
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical column: A C18 column is recommended. A specific example is the Acquity BEH C18, 1.7 µm, 2.1 x 150 mm.
-
Data acquisition and processing software.
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm (or similar) |
| Mobile Phase | Acetonitrile and Water |
| Gradient | A gradient elution is often used for separating multiple phthalates. For single analyte analysis, an isocratic method can be developed. An example gradient could be: Start with 65% Acetonitrile, hold for 3 minutes, increase to 95% over 17 minutes, hold for 10 minutes, then return to initial conditions.[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 - 20 µL |
| Detection Wavelength | 224 nm or 230 nm[3][4] |
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent such as methanol to a final concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
Sample Preparation
The sample preparation method will vary depending on the matrix.
For Liquid Samples (e.g., Pharmaceutical Formulations): [2]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 6 mL of methanol followed by 6 mL of water.
-
Load an appropriate volume of the liquid sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the this compound with 6 mL of a suitable organic solvent like acetonitrile or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase before injection.
-
For Semi-Solid Samples (e.g., Cosmetic Creams): [5]
-
Liquid-Liquid Extraction (LLE):
-
Weigh a representative amount of the cosmetic sample (e.g., 1 g).
-
Add a suitable extraction solvent (e.g., a mixture of isopropanol and water, 1:1 v/v).
-
Vortex or sonicate the mixture to ensure thorough extraction.
-
Centrifuge the sample to separate the solid and liquid phases.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for the HPLC analysis of this compound and other structurally similar phthalates. It is important to note that the LOD, LOQ, and linearity range are provided for other phthalates and should be considered as estimates for BPBG. Method validation is required for accurate quantification.
| Parameter | This compound | Other Phthalates (for reference) |
| Retention Time (min) | 18.947 (on Acquity BEH C18, 1.7µm, 2.1x150mm) | Varies depending on the phthalate and conditions |
| Limit of Detection (LOD) | Not available | 6.0–23.8 ng/mL[3] |
| Limit of Quantification (LOQ) | Not available | < 0.64 µg/mL[4] |
| Linearity Range | Not available | 50 - 1000 ng/mL[3] |
| Correlation Coefficient (r²) | Not available | > 0.999[4] |
Experimental Workflow and Diagrams
The following diagrams illustrate the logical workflow of the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis of BPBG.
Conclusion
The described reverse-phase HPLC method provides a reliable approach for the separation and quantification of this compound in various matrices. The provided protocols for sample preparation and chromatographic conditions serve as a robust starting point for method development and validation. For accurate and precise quantification, it is essential to perform a full method validation according to the relevant regulatory guidelines.
References
Application Notes and Protocols for the NMR Spectral Interpretation of Butyl Phthalyl Butyl Glycolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl phthalyl butyl glycolate (B3277807) is a phthalate (B1215562) ester utilized as a plasticizer in various polymer applications. Its structural integrity and purity are paramount, particularly in contexts where it may come into contact with biological systems. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organic molecules. This document provides a detailed guide to interpreting the ¹H and ¹³C NMR spectra of Butyl phthalyl butyl glycolate, complete with experimental protocols and data presentation.
Chemical Structure
The chemical structure of this compound with atom numbering for NMR signal assignment is presented below.
Caption: Chemical structure of this compound with atom numbering.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The data presented below was acquired in CDCl₃ at 90 MHz.[1]
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| A | 7.80 | m | 2H | H-3, H-6 |
| B | 7.59 | m | 1H | H-5 |
| C | 7.54 | m | 1H | H-4 |
| D | 4.83 | s | 2H | H-15 |
| E | 4.31 | t | 2H | H-9 |
| F | 4.21 | t | 2H | H-18 |
| G | 1.75 - 1.27 | m | 8H | H-10, H-11, H-19, H-20 |
| J | 0.96 - 0.91 | m | 6H | H-12, H-21 |
¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| 167.8 | C-7 |
| 167.2 | C-13 |
| 166.5 | C-16 |
| 132.5 | C-1 |
| 131.8 | C-2 |
| 131.0 | C-5 |
| 129.2 | C-4 |
| 128.9 | C-3, C-6 |
| 68.4 | C-15 |
| 66.0 | C-9 |
| 65.2 | C-18 |
| 30.6 | C-10 |
| 30.5 | C-19 |
| 19.1 | C-11 |
| 19.0 | C-20 |
| 13.6 | C-12 |
| 13.5 | C-21 |
Spectral Interpretation
¹H NMR Spectrum:
-
Aromatic Region (7.5-7.8 ppm): The signals in this region correspond to the four protons on the benzene (B151609) ring. The complex multiplet pattern arises from ortho- and meta-couplings between these protons. Signals A, B, and C are assigned to the aromatic protons.
-
Glycolate Methylene (B1212753) Protons (4.83 ppm): The sharp singlet (Signal D) is characteristic of the methylene protons of the glycolate moiety (H-15). The singlet nature indicates no adjacent protons to couple with.
-
Ester Methylene Protons (4.2-4.4 ppm): The two triplets (Signals E and F) are assigned to the methylene protons adjacent to the ester oxygen atoms (H-9 and H-18). The triplet multiplicity is due to coupling with the adjacent methylene protons in the butyl chains.
-
Aliphatic Methylene Protons (1.2-1.8 ppm): The complex multiplet (Signal G) represents the overlapping signals of the four methylene groups within the two butyl chains (H-10, H-11, H-19, H-20).
-
Terminal Methyl Protons (0.9-1.0 ppm): The multiplet (Signal J) in the upfield region corresponds to the terminal methyl groups of the two butyl chains (H-12 and H-21).
¹³C NMR Spectrum (Predicted):
-
Carbonyl Carbons (166-168 ppm): Three distinct signals are predicted for the three ester carbonyl carbons (C-7, C-13, and C-16).
-
Aromatic Carbons (128-133 ppm): The signals for the six aromatic carbons are predicted in this region. The two quaternary carbons (C-1 and C-2) are expected to be downfield compared to the protonated carbons.
-
Oxygenated Aliphatic Carbons (65-69 ppm): The three signals in this region are assigned to the carbons bonded to oxygen atoms (C-9, C-15, and C-18).
-
Aliphatic Carbons (13-31 ppm): The remaining signals correspond to the methylene and methyl carbons of the two butyl chains.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol outlines the general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube and label it appropriately.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.
Experimental Workflow
The following diagram illustrates the general workflow for NMR analysis of this compound.
Caption: General workflow for NMR analysis.
References
Application Note: Identification of Butyl Phthalyl Butyl Glycolate in Materials by FTIR Spectroscopy
AN-FTIR-012
Abstract
This application note details the use of Fourier Transform Infrared (FTIR) spectroscopy for the rapid and reliable identification of Butyl Phthalyl Butyl Glycolate (BPBG), a common plasticizer, in various materials. The primary analytical technique discussed is Attenuated Total Reflectance (ATR)-FTIR, which allows for the direct analysis of solid and liquid samples with minimal preparation. Characteristic vibrational modes of BPBG are identified and presented. A standardized protocol for sample analysis, from preparation to spectral interpretation, is provided to ensure accurate and reproducible results. This method is suitable for quality control, material verification, and research applications in the polymer, pharmaceutical, and consumer goods industries.
Introduction
This compound (BPBG) is an ester compound widely used as a plasticizer to enhance the flexibility and durability of polymeric materials. Its presence and concentration are critical to the final properties of the material. Regulatory standards and quality control measures often necessitate the verification of its presence or absence.[1]
FTIR spectroscopy is a powerful, non-destructive analytical technique ideal for identifying organic compounds.[2] It works by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the material's chemical structure.[2] This application note provides a comprehensive guide for using FTIR, specifically the ATR technique, to identify BPBG.
Principle of FTIR Spectroscopy
Infrared radiation is passed through a sample. The molecules in the sample absorb radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. By analyzing the transmitted or reflected light, an infrared spectrum is generated. Key functional groups, such as the carbonyl (C=O) of the ester and phthalate (B1215562) groups, and the C-O bonds in BPBG, have characteristic, strong absorption bands in the mid-infrared region (4000-400 cm⁻¹), making FTIR an excellent tool for its identification.
Attenuated Total Reflectance (ATR) is a sampling technique where the IR beam is directed into a crystal with a high refractive index. The sample is brought into direct contact with this crystal. The IR beam reflects internally, creating an evanescent wave that penetrates a small distance into the sample. This interaction allows for the analysis of samples with little to no preparation.[3][4]
Apparatus and Materials
-
FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector is suitable for this application.
-
ATR Accessory: A single-reflection diamond ATR accessory is recommended for its durability and broad applicability.
-
Software: Instrument control and data analysis software.
-
Reference Standard: Pure this compound (CAS No. 85-70-1).
-
Solvents (for cleaning): Isopropanol (B130326), Methanol.
-
Wipes: Lint-free laboratory wipes.
Characteristic FTIR Absorption Bands of this compound
The identification of BPBG is based on the presence of its characteristic absorption bands. While a specific spectrum for BPBG was not found in the search results, the characteristic peaks can be inferred from the functional groups present in its structure (an aromatic phthalate ester and an aliphatic ester). Phthalates, in general, exhibit very strong absorptions from the carbonyl (C=O) and ester (C-O) groups.
Table 1: Expected Characteristic FTIR Peaks for this compound (BPBG)
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| ~2960-2870 | C-H (Alkyl) | Stretching | Medium |
| ~1735-1720 | C=O (Ester, Carbonyl) | Stretching | Very Strong |
| ~1600-1580 & ~1475-1450 | C=C (Aromatic Ring) | Ring Stretching | Medium |
| ~1280-1240 | C-O (Aromatic Ester) | Asymmetric Stretching | Strong |
| ~1140-1070 | C-O (Aliphatic Ester) | Symmetric Stretching | Strong |
| ~745-700 | C-H (Aromatic) | Out-of-plane Bending | Strong |
Note: These are expected ranges. The exact peak positions should be confirmed by running a spectrum of a pure BPBG reference standard.
Experimental Protocols
This protocol is designed for analyzing solid samples such as plastic pellets, films, or finished parts.
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are powered on and have been allowed to stabilize.
-
Clean the ATR crystal surface thoroughly with isopropanol using a lint-free wipe and allow it to dry completely.
-
-
Background Collection:
-
Collect a background spectrum with the clean, empty ATR crystal. This will account for atmospheric (CO₂, H₂O) and instrument-related absorptions. Set the data acquisition parameters to 16 scans at a resolution of 4 cm⁻¹.
-
-
Sample Placement:
-
Place the solid sample directly onto the diamond ATR crystal.
-
Apply consistent pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[3] Poor contact will result in a weak spectrum.
-
-
Data Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan (16 scans, 4 cm⁻¹ resolution).
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce an absorbance spectrum.
-
Perform an ATR correction if necessary, as this corrects for the wavelength-dependent depth of penetration of the evanescent wave.
-
Compare the resulting sample spectrum to the reference spectrum of pure BPBG. Identify the characteristic peaks as listed in Table 1. A high degree of correlation between the sample and reference spectra confirms the presence of BPBG.
-
This protocol is suitable for viscous liquids, gels, or pastes.
-
Instrument Preparation & Background:
-
Follow steps 1 and 2 from Protocol 5.1.
-
-
Sample Placement:
-
Place a small drop of the liquid or semi-solid sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
-
Data Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan.
-
-
Cleaning and Analysis:
-
After analysis, clean the ATR crystal thoroughly using an appropriate solvent (e.g., isopropanol) and lint-free wipes.
-
Process and analyze the spectrum as described in step 5 of Protocol 5.1.
-
Visualization of Experimental Workflow
The logical flow of the experimental procedure for identifying BPBG in a material sample is outlined below.
Caption: Workflow for BPBG identification using ATR-FTIR.
Conclusion
FTIR spectroscopy, particularly with an ATR accessory, provides a rapid, simple, and effective method for the identification of this compound in a wide range of materials.[1][5] The technique requires minimal sample preparation and delivers results in minutes, making it an invaluable tool for quality assurance and research. By following the detailed protocols and referencing the characteristic spectral data, researchers and scientists can confidently identify the presence of BPBG in their samples.
References
- 1. Quantitative analysis of phthalate content - NicoletCZ [nicoletcz.cz]
- 2. Fourier Transform Infrared Spectroscopy Analysis of Polymers and Plastics [intertek.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. FTIR-spectroscopy for polymer, plastics, textile and rubber analysis | RISE [ri.se]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Sample preparation for Butyl phthalyl butyl glycolate extraction from food packaging.
Introduction
Butyl Phthalyl Butyl Glycolate (B3277807) (BPBG) is a plasticizer used in various polymers, including those utilized for food packaging materials.[1] Due to its potential for migration into foodstuffs, monitoring its presence is crucial for ensuring food safety and regulatory compliance. This application note provides a detailed protocol for the sample preparation and extraction of BPBG from food packaging materials for subsequent analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are intended for researchers, scientists, and quality control professionals working in the fields of food safety, analytical chemistry, and material science.
The extraction of BPBG from the polymer matrix is a critical step in its quantification. The choice of extraction technique and solvent depends on the type of packaging material and the foodstuff it is intended to contact. This document outlines a general yet robust ultrasonic-assisted extraction (UAE) method applicable to a variety of plastic packaging types. Additionally, protocols for migration testing using food simulants are presented, which are essential for assessing the potential transfer of BPBG to different food matrices.
Materials and Reagents
-
Solvents: n-Hexane (analytical grade), Dichloromethane (B109758) (analytical grade), Methanol (analytical grade), Acetonitrile (B52724) (analytical grade)
-
Standards: Butyl Phthalyl Butyl Glycolate (BPBG) certified reference material
-
Internal Standard: (e.g., Diphenyl phthalate (B1215562) or other suitable non-interfering phthalate)
-
Food Simulants:
-
Simulant A: 10% (v/v) ethanol (B145695) in deionized water
-
Simulant B: 3% (w/v) acetic acid in deionized water
-
Simulant D2: Vegetable oil (or isooctane/95% ethanol as substitutes)
-
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (B86663)
-
Glassware: Volumetric flasks, beakers, graduated cylinders, Pasteur pipettes, autosampler vials with caps. All glassware should be thoroughly cleaned and rinsed with solvent to avoid phthalate contamination.
-
Equipment:
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Syringe filters (0.45 µm, PTFE)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Solvent Extraction of BPBG from Packaging Material
This protocol describes a direct extraction of BPBG from the packaging material itself.
1. Sample Preparation: a. Cut the food packaging material into small pieces (approximately 1 cm x 1 cm). b. Accurately weigh about 1.0 g of the cut packaging material into a 50 mL glass beaker.
2. Extraction: a. Add 20 mL of n-hexane (or a mixture of dichloromethane and n-hexane, 1:1 v/v) to the beaker containing the sample. b. Place the beaker in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C). c. After sonication, carefully decant the solvent into a clean glass vial. d. Repeat the extraction step (2b and 2c) two more times with fresh solvent. e. Combine all the solvent extracts.
3. Concentration and Clean-up: a. Concentrate the combined extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen. b. Pass the concentrated extract through a small column containing anhydrous sodium sulfate to remove any residual water. c. Further concentrate the extract to a final volume of 1.0 mL under a nitrogen stream. d. Add a known amount of internal standard to the final extract. e. Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial for analysis.
Protocol 2: Migration Testing with Food Simulants
This protocol simulates the migration of BPBG from the packaging material into food. The choice of simulant depends on the type of food the packaging is intended for.
1. Sample and Simulant Preparation: a. Cut a piece of the packaging material with a known surface area (e.g., 1 dm²). b. Place the sample in a clean glass migration cell. c. Fill the migration cell with a known volume of the appropriate food simulant (e.g., 100 mL), ensuring the entire surface of the packaging is in contact with the simulant. The ratio of surface area to volume should be standardized (e.g., 6 dm²/L).
2. Migration Conditions: a. Seal the migration cell to prevent evaporation. b. Incubate the cell under conditions that simulate the intended use and storage of the food product. For example, for long-term storage at room temperature, a typical condition is 10 days at 40°C. For hot-fill applications, conditions might be 2 hours at 70°C.
3. Extraction from Food Simulants:
-
Aqueous Simulants (A and B): a. After the migration period, transfer a known volume of the simulant (e.g., 50 mL) into a separatory funnel. b. Add 10% (w/v) NaCl to the simulant to improve extraction efficiency. c. Add 20 mL of dichloromethane and shake vigorously for 2 minutes. d. Allow the layers to separate and collect the organic (bottom) layer. e. Repeat the extraction twice more with fresh dichloromethane. f. Combine the organic extracts and proceed to the "Concentration and Clean-up" steps described in Protocol 1 (steps 3a-3e).
-
Fatty Food Simulant (D2 - Vegetable Oil): a. After the migration period, take a known aliquot of the oil (e.g., 10 g). b. Perform a liquid-liquid extraction with acetonitrile. Add 20 mL of acetonitrile saturated with n-hexane to the oil, and shake vigorously. c. Centrifuge the mixture to separate the layers. d. Carefully collect the upper acetonitrile layer. e. Repeat the extraction twice more. f. Combine the acetonitrile extracts and proceed to the "Concentration and Clean-up" steps described in Protocol 1 (steps 3a-3e), using a solvent exchange to the final analysis solvent if necessary.
Data Presentation
The following table summarizes typical performance data for phthalate analysis using GC-MS, which can be used as a reference for the expected performance of a validated BPBG method.
| Parameter | Method | Matrix | Recovery (%) | LOD | LOQ | Reference |
| Recovery | Ultrasonic Extraction | Polymer | 76 - 100 | - | - | [2] |
| Recovery | Liquid-Liquid Extraction | Soft Drink | 66 - 118 | - | - | [3] |
| LOD | GC-MS | Polymer | 3.46 - 10.10 µg/mL | - | - | [2] |
| LOD | GC-MS | Food Simulant (Water) | 0.08 µg/L | - | - | [4] |
| LOQ | GC-MS/MS | Food Packaging | 5.5 - 208.3 µg/kg | - | - | [5] |
| LOQ | GC-MS | Food Simulant (Water) | - | 10 µg/Media | - | [6] |
Note: This data is for various phthalates and serves as a general guideline. Method validation is required to determine specific performance characteristics for BPBG.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the sample preparation and extraction of this compound from food packaging materials.
Caption: Workflow for Ultrasonic-Assisted Solvent Extraction of BPBG.
Caption: Workflow for BPBG Migration Testing with Food Simulants.
References
- 1. This compound | C18H24O6 | CID 6819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Analysis of Phthalate Migration to Food Simulants in Plastic Containers during Microwave Operations | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Butyl glycolate - analysis - Analytice [analytice.com]
Application Notes and Protocols: Butyl Phthalyl Butyl Glycolate (BPBG) as a Plasticizer in Polyvinyl Chloride (PVC) Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used polymer in the medical and pharmaceutical fields for applications such as blood bags, intravenous (IV) tubing, and drug packaging. The inherent rigidity of PVC necessitates the use of plasticizers to impart flexibility. Butyl phthalyl butyl glycolate (B3277807) (BPBG) is a plasticizer used in the manufacturing of various packaging films due to the very good heat and light stability it provides.[1] This document provides detailed application notes and experimental protocols for the use of BPBG as a plasticizer in PVC films, with a focus on methodologies relevant to research, development, and quality control in the pharmaceutical and medical device industries.
Physicochemical Properties of Butyl Phthalyl Butyl Glycolate
BPBG is a colorless, odorless liquid.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound (BPBG)
| Property | Value | Reference |
| Chemical Formula | C₁₈H₂₄O₆ | [1] |
| Molecular Weight | 336.38 g/mol | [3] |
| CAS Number | 85-70-1 | [3] |
| Appearance | Colorless, odorless liquid | [2] |
| Boiling Point | 345 °C | [3] |
| Melting Point | < -35 °C | [3] |
| Density | 1.097 g/cm³ | [3] |
| Water Solubility | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble | [1] |
Application in PVC Films: Performance Characteristics
The addition of plasticizers significantly alters the mechanical and thermal properties of PVC. While direct comparative studies for BPBG are limited, the expected performance can be inferred from studies on similar phthalate (B1215562) plasticizers.
Mechanical Properties
Plasticizers increase the flexibility and reduce the brittleness of PVC, which is reflected in decreased tensile strength and increased elongation at break. The concentration of the plasticizer is a critical factor influencing these properties.
Table 2: Representative Mechanical Properties of Plasticized PVC
| Plasticizer System | Tensile Strength (MPa) | Elongation at Break (%) |
| Unplasticized PVC | 52.2 | 86 |
| PVC + 50 phr Bio-plasticizer | 20.8 | - |
| PVC + 30 phr Bio-plasticizer | 44.3 | - |
| PVC + DOP | 13.1 | 408.4 |
Note: "phr" denotes parts per hundred parts of resin. Data for bio-plasticizer and DOP are provided as representative examples of how plasticizers affect PVC properties.[2][4] Specific values for BPBG would need to be determined experimentally.
Thermal Properties
Plasticizers lower the glass transition temperature (Tg) of PVC, the temperature at which the material transitions from a rigid to a more flexible state. This is a key indicator of plasticizer efficiency.
Table 3: Representative Thermal Properties of Plasticized PVC
| Plasticizer System | Glass Transition Temperature (Tg) (°C) |
| Unplasticized PVC | 92.8 |
| PVC + 50 phr Bio-plasticizer | 23.5 |
| PVC + 30 phr Bio-plasticizer | 47.8 |
| PVC + DOP | ~ -10 |
Note: Data for bio-plasticizer and DOP are provided as representative examples.[2][5] The Tg of BPBG-plasticized PVC would be expected to be significantly lower than that of unplasticized PVC.
Experimental Protocols
Protocol 1: Preparation of Plasticized PVC Films by Solvent Casting
This protocol describes the preparation of PVC films with a specific concentration of BPBG for subsequent testing.
1. Materials:
- Polyvinyl chloride (PVC) resin powder
- This compound (BPBG)
- Tetrahydrofuran (THF), analytical grade
- Glass petri dishes
- Magnetic stirrer and stir bar
- Fume hood
- Drying oven
2. Procedure:
- In a fume hood, prepare a solution of PVC in THF. A common concentration is 10% (w/v), but this may be adjusted based on PVC molecular weight and desired solution viscosity.
- To the PVC solution, add the desired amount of BPBG. For example, to prepare a film with 30 phr of BPBG, add 0.3 g of BPBG for every 1 g of PVC.
- Stir the mixture at room temperature using a magnetic stirrer until the BPBG is completely dissolved and the solution is homogeneous.
- Carefully pour the solution into a clean, level glass petri dish. The volume of solution will determine the final film thickness.
- Allow the solvent to evaporate slowly in the fume hood at ambient temperature for 24-48 hours. A slow evaporation rate is crucial for producing a uniform film.
- Once the film appears dry, transfer the petri dish to a vacuum oven and dry at a slightly elevated temperature (e.g., 40-50 °C) under vacuum to remove any residual solvent.
- Carefully peel the dried film from the petri dish.
Diagram: PVC Film Preparation Workflow
Caption: Workflow for preparing plasticized PVC films via solvent casting.
Protocol 2: Mechanical Properties Testing (Tensile Strength and Elongation)
This protocol is based on the ASTM D882 standard for testing the tensile properties of thin plastic films.[6][7]
1. Materials and Equipment:
- Universal Testing Machine (UTM) with a suitable load cell
- Grips for thin films
- Calibrated micrometer for thickness measurement
- Specimen cutter (dumb-bell or rectangular)
- Prepared PVC films
2. Procedure:
- Cut test specimens from the prepared PVC films to the required dimensions as specified in ASTM D882 (typically rectangular strips).
- Measure the thickness of each specimen at several points along the gauge length and calculate the average thickness.
- Set the initial grip separation on the UTM.
- Securely clamp the specimen in the grips, ensuring it is aligned vertically and not under any pre-load.
- Set the crosshead speed (rate of grip separation).
- Start the test and record the force and elongation until the specimen breaks.
- From the resulting stress-strain curve, determine the tensile strength and elongation at break.
Diagram: Tensile Testing Workflow
Caption: Workflow for determining the mechanical properties of PVC films.
Protocol 3: Thermal Analysis (TGA and DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and glass transition temperature of the plasticized PVC films.
1. Materials and Equipment:
- Thermogravimetric Analyzer (TGA)
- Differential Scanning Calorimeter (DSC)
- Sample pans (aluminum or platinum)
- Prepared PVC films
2. TGA Procedure:
- Cut a small, representative sample of the PVC film (typically 5-10 mg) and place it in a TGA pan.
- Place the pan in the TGA furnace.
- Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) over a defined temperature range (e.g., 30 °C to 600 °C).[8]
- Record the weight loss as a function of temperature. The onset of significant weight loss indicates the beginning of thermal degradation.
3. DSC Procedure:
- Cut a small disc from the PVC film (typically 5-10 mg) and seal it in a DSC pan.
- Place the pan in the DSC cell alongside an empty reference pan.
- Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that includes the expected glass transition (e.g., -50 °C to 150 °C).[9]
- The glass transition temperature (Tg) is identified as a step change in the heat flow curve.
Diagram: Thermal Analysis Workflow
Caption: Workflow for the thermal analysis of plasticized PVC films.
Protocol 4: Plasticizer Migration (Leaching) Study
This protocol is a generalized method for determining the amount of BPBG that migrates from the PVC film into a liquid medium, which is crucial for assessing the safety of medical devices and drug packaging.
1. Materials and Equipment:
- Prepared PVC films of known surface area and weight
- Food simulants (e.g., distilled water, 10% ethanol, 50% ethanol) or relevant drug vehicle
- Glass vials with inert caps
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
- Incubator or water bath
2. Procedure:
- Cut a precisely sized piece of the PVC film and record its weight and surface area.
- Place the film in a glass vial and add a known volume of the test liquid (food simulant or drug vehicle).
- Seal the vial and place it in an incubator at a controlled temperature (e.g., 40 °C) for a specified duration (e.g., 24, 48, 72 hours).
- At each time point, remove an aliquot of the liquid for analysis.
- Quantify the concentration of BPBG in the liquid using a validated HPLC method.
- Calculate the amount of BPBG migrated per unit area of the film.
Diagram: Plasticizer Migration Study Workflow
Caption: Workflow for determining plasticizer migration from PVC films.
Biological Considerations and Potential Signaling Pathways
Diagram: Generalized Signaling Pathway for Phthalate Endocrine Disruption
Caption: A generalized model of potential endocrine disruption by phthalates.
Conclusion
This compound serves as an effective plasticizer for PVC, imparting necessary flexibility for various applications. For its use in sensitive fields such as drug development and medical devices, rigorous testing of its performance and migration characteristics is essential. The protocols outlined in this document provide a framework for the systematic evaluation of PVC films plasticized with BPBG, enabling researchers and scientists to make informed decisions regarding its suitability for their specific applications. Further research into the specific biological interactions of BPBG is warranted to fully characterize its safety profile.
References
- 1. Biological impact of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C18H24O6 | CID 6819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mt.com [mt.com]
Application Notes and Protocols for Butyl Phthalyl Butyl Glycolate in Adhesives and Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Butyl Phthalyl Butyl Glycolate (B3277807) (BPBG) as a plasticizer in adhesive and coating formulations. The information is intended to guide researchers and formulators in leveraging the properties of this compound to achieve desired performance characteristics.
Introduction to Butyl Phthalyl Butyl Glycolate
This compound (CAS No. 85-70-1) is a colorless to light yellow, odorless liquid commonly used as a plasticizer.[1][2] Its primary function is to increase the flexibility, durability, and workability of polymeric materials.[1] In the context of adhesives and coatings, BPBG is particularly noted for its compatibility with a range of polymers, including polyvinyl chloride (PVC) and polyvinyl acetate (B1210297) (PVAc), and for its excellent heat and light stability.[3]
Applications in Adhesive Formulations
This compound is recognized as an indirect food additive suitable for use as a component of adhesives. Its incorporation into adhesive formulations can significantly enhance performance by improving flexibility, toughness, impact resistance, and viscosity control.
Key Performance Benefits in Adhesives:
-
Increased Flexibility and Elongation: As a plasticizer, BPBG lowers the glass transition temperature (Tg) of the polymer matrix, resulting in a more flexible adhesive film that is less prone to cracking.
-
Improved Adhesion: By softening the polymer, BPBG can promote better wetting of the substrate, leading to enhanced adhesive bond strength.
-
Viscosity Modification: The addition of BPBG can alter the rheological properties of the adhesive, allowing for easier application and better flow characteristics.
Hypothetical Performance Data in a PVC-Based Adhesive
The following table illustrates the expected impact of varying concentrations of this compound on the key properties of a solvent-based PVC adhesive.
| BPBG Concentration (% by weight) | Viscosity (cP) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 5000 | 8.5 | 150 |
| 5 | 4500 | 7.8 | 250 |
| 10 | 4000 | 7.2 | 350 |
| 15 | 3500 | 6.5 | 450 |
Applications in Coating Formulations
In coatings, this compound primarily serves as a plasticizer for thermoplastic resins such as PVC and its copolymers. Its use can lead to improved film formation, enhanced flexibility, and greater durability of the coating.
Key Performance Benefits in Coatings:
-
Enhanced Film Flexibility: BPBG imparts flexibility to coatings, allowing them to withstand bending and thermal expansion and contraction without cracking.
-
Improved Gloss and Leveling: By acting as a flow agent, BPBG can contribute to a smoother, more uniform coating surface with higher gloss.
-
Increased Durability: The plasticizing effect of BPBG can improve the impact resistance and overall toughness of the coating, extending its service life.
Hypothetical Performance Data in a Nitrocellulose Lacquer Coating
This table presents the anticipated effects of different loading levels of this compound on the performance of a nitrocellulose-based lacquer.
| BPBG Concentration (% by weight) | Gloss (60°) | Pencil Hardness | Adhesion (ASTM D3359) |
| 0 | 85 | 2H | 4B |
| 3 | 90 | H | 5B |
| 6 | 92 | F | 5B |
| 9 | 88 | HB | 5B |
Experimental Protocols
The following are detailed protocols for the formulation and testing of adhesives and coatings containing this compound.
Protocol for Evaluating BPBG in a Solvent-Based PVC Adhesive
Objective: To determine the effect of varying concentrations of this compound on the viscosity, tensile strength, and elongation of a PVC adhesive.
Materials:
-
Polyvinyl Chloride (PVC) resin
-
Methyl Ethyl Ketone (MEK)
-
Toluene
-
This compound (BPBG)
-
Laboratory mixer
-
Viscometer (e.g., Brookfield viscometer)[4]
-
Film applicator
Procedure:
-
Formulation:
-
Prepare four adhesive formulations with 0%, 5%, 10%, and 15% BPBG by weight.
-
For each formulation, dissolve the PVC resin in a 50:50 mixture of MEK and Toluene to achieve a 20% solids content.
-
Add the specified amount of BPBG to each formulation and mix until a homogeneous solution is obtained.
-
-
Viscosity Measurement:
-
Film Preparation:
-
Cast films of each adhesive formulation on a release liner using a film applicator set to a specific thickness (e.g., 10 mils).
-
Allow the films to air dry in a well-ventilated area for 24 hours, followed by oven drying at 60°C for 1 hour to remove residual solvents.
-
-
Tensile Property Testing:
-
Cut dumbbell-shaped specimens from the dried adhesive films according to ASTM D638 specifications.[6][7]
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours.[8]
-
Measure the tensile strength and elongation at break for each specimen using a universal testing machine at a specified crosshead speed (e.g., 500 mm/min).[5][6]
-
Record the results in Megapascals (MPa) for tensile strength and as a percentage (%) for elongation.
-
Protocol for Evaluating BPBG in a Nitrocellulose Lacquer Coating
Objective: To assess the influence of this compound on the gloss, hardness, and adhesion of a nitrocellulose lacquer.
Materials:
-
Nitrocellulose resin
-
Appropriate solvent blend (e.g., esters, ketones, and alcohols)
-
This compound (BPBG)
-
Steel or glass panels for coating application
-
Spray gun or film applicator
-
Gloss meter (60°)
-
Pencil hardness tester (ASTM D3363)
-
Adhesion test kit (ASTM D3359 - cross-hatch)[9]
Procedure:
-
Formulation:
-
Prepare four lacquer formulations with 0%, 3%, 6%, and 9% BPBG based on the solids content of the nitrocellulose resin.
-
Dissolve the nitrocellulose resin in the solvent blend.
-
Incorporate the specified amount of BPBG into each formulation and mix thoroughly.
-
-
Coating Application:
-
Apply the lacquer formulations to clean steel or glass panels using a spray gun or film applicator to achieve a consistent dry film thickness.
-
Allow the coated panels to air dry for 24 hours, followed by a low-temperature bake if required by the formulation.
-
-
Gloss Measurement:
-
Measure the 60° gloss of each coated panel using a gloss meter. Record the average of at least three readings for each panel.
-
-
Pencil Hardness Test:
-
Determine the pencil hardness of each coating according to ASTM D3363.
-
Start with the hardest pencil and proceed to softer pencils until a pencil is found that will not scratch or gouge the coating. Record the hardness rating of that pencil.
-
-
Adhesion Test:
-
Perform the cross-hatch adhesion test according to ASTM D3359.[9]
-
Make a series of perpendicular cuts through the coating to the substrate.
-
Apply pressure-sensitive tape over the grid and then remove it rapidly.
-
Rate the adhesion based on the amount of coating removed by the tape, using the ASTM D3359 classification (5B = no peeling, 0B = severe peeling).[9]
-
Visualizations
References
- 1. specialchem.com [specialchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C18H24O6 | CID 6819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.yizimg.com [file.yizimg.com]
- 5. azom.com [azom.com]
- 6. youtube.com [youtube.com]
- 7. specialchem.com [specialchem.com]
- 8. kanademy.com [kanademy.com]
- 9. Adhesion Factors of Paints and Coatings & Test Methods [en1.nbchao.com]
Quantifying Butyl Phthalyl Butyl Glycolate Migration from Plastic Medical Devices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl phthalyl butyl glycolate (B3277807) (BPBG) is a plasticizer utilized in the manufacturing of various polymers, including polyvinyl chloride (PVC), to enhance flexibility and durability.[1][2] Medical devices such as intravenous (IV) bags, tubing, and catheters are often composed of such plastics.[3] A significant concern in the medical field is the potential for plasticizers like BPBG to migrate from the device material into administered solutions or a patient's body.[4][5] This leaching process can lead to patient exposure to substances that may have adverse health effects.[6] Therefore, the precise quantification of BPBG migration is a critical aspect of medical device safety assessment and drug development.
These application notes provide detailed protocols for the quantification of BPBG migration from plastic medical devices using established analytical techniques. They also present a summary of migration data for common phthalates to serve as a reference and include diagrams of relevant biological signaling pathways that may be affected by phthalate (B1215562) exposure.
Data Presentation: Phthalate Migration from Medical Devices
| Medical Device | Phthalate | Simulant/Solvent | Migration Condition | Migrated Amount | Reference |
| Neonatal Expiratory Filter Set | DEHP | Ethanol/Water (1:1) | 1 hour | 54,600 µg | [4] |
| Respiratory Support Devices | DEHP | Ethanol/Water (1:1) | 1 hour | 6,560 µg (median) | [4] |
| Urine Collectors (Newborns) | DiBP | Ethanol/Water (1:1) | 1 hour | 340 µg | [4] |
| IV Fluid Bags (PL146 Plastic) | DEHP | Ethanol/Water (1:1) | 1 hour | 3,260 µg | [4] |
| Disposable Plastic Syringes | DEHP | Ethanol/Water (1:1) | 1 hour | 41.3 µg | [4] |
| IV Fluid Bags (EVA, DEHP-free) | DEHP | Ethanol/Water (1:1) | 1 hour | 11.0 - 17.1 µg | [4] |
| PVC Tubing | BPBG | Data not available in the searched literature | - | - |
Experimental Protocols
Protocol 1: Quantification of BPBG Migration using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for the quantification of BPBG that has migrated from a plastic medical device into a liquid simulant.
1. Materials and Reagents
-
Medical device or component thereof (e.g., section of PVC tubing)
-
BPBG analytical standard
-
Simulant solution (e.g., ethanol/water mixture, saline, or drug formulation)
-
Extraction solvent: n-hexane or dichloromethane (B109758) (HPLC grade)
-
Anhydrous sodium sulfate
-
Glassware (volumetric flasks, pipettes, vials) - thoroughly cleaned and rinsed with solvent to avoid phthalate contamination.
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
DB-5ms capillary column (or equivalent)
2. Sample Preparation
-
Cut a precisely measured section of the medical device (e.g., 10 cm of tubing).
-
Immerse the device section in a known volume of the simulant solution in a sealed glass container.
-
Incubate the container under conditions that simulate clinical use (e.g., 24 hours at 37°C).
-
After incubation, remove the device section.
-
Transfer a known volume of the simulant solution to a separatory funnel.
-
Perform a liquid-liquid extraction by adding a suitable volume of n-hexane and shaking vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (n-hexane) layer.
-
Repeat the extraction twice more, combining the organic layers.
-
Dry the combined organic extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS Analysis
-
Instrument Conditions:
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Mode: Selected Ion Monitoring (SIM)
-
-
Calibration: Prepare a series of calibration standards of BPBG in n-hexane (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). Analyze these standards to generate a calibration curve.
-
Sample Analysis: Inject 1 µL of the concentrated sample extract into the GC-MS.
-
Quantification: Identify the BPBG peak based on its retention time and characteristic mass fragments. Quantify the amount of BPBG in the sample by comparing its peak area to the calibration curve.
Protocol 2: Quantification of BPBG Migration using High-Performance Liquid Chromatography (HPLC)-UV
This protocol provides an alternative method for BPBG quantification, particularly suitable for non-volatile or thermally labile compounds.
1. Materials and Reagents
-
Medical device or component thereof
-
BPBG analytical standard
-
Simulant solution
-
Mobile Phase: Acetonitrile (B52724) and water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727) (HPLC grade)
-
High-Performance Liquid Chromatograph with UV detector (HPLC-UV)
-
C18 reverse-phase column
2. Sample Preparation
-
Follow steps 1-4 from the GC-MS sample preparation protocol.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load a known volume of the simulant solution onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the BPBG from the cartridge with a small volume of methanol or acetonitrile.
-
-
Collect the eluate and, if necessary, evaporate to a final volume of 1 mL.
3. HPLC-UV Analysis
-
Instrument Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 224 nm
-
Injection Volume: 20 µL
-
-
Calibration: Prepare a series of BPBG calibration standards in the mobile phase. Analyze these standards to generate a calibration curve.
-
Sample Analysis: Inject the prepared sample extract into the HPLC.
-
Quantification: Identify the BPBG peak by its retention time and quantify using the calibration curve.
Mandatory Visualizations
Experimental Workflow for BPBG Migration Analysis
Caption: Workflow for quantifying BPBG migration from medical devices.
Hypothetical Signaling Pathway: Phthalate-Induced Aryl Hydrocarbon Receptor (AhR) Activation
Phthalates have been shown to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental contaminants.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by BPBG.
Hypothetical Signaling Pathway: Phthalate-Mediated PI3K/Akt Pathway Activation
Phthalate exposure has also been linked to the activation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Caption: PI3K/Akt signaling pathway potentially activated by BPBG.
References
- 1. Butyl Phthalyl Butyl Glycolate | CymitQuimica [cymitquimica.com]
- 2. specialchem.com [specialchem.com]
- 3. Medical Tubing Market Size, Share | Industry Forecast, 2027 [alliedmarketresearch.com]
- 4. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leaching of chemicals from plastic intravenous fluid bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Butyl Phthalyl Butyl Glycolate: Application Notes and Protocols for Use as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl phthalyl butyl glycolate (B3277807) (BPBG), a phthalate (B1215562) ester, is a compound of significant interest in various industrial applications, primarily as a plasticizer. Its presence in consumer products and the environment necessitates accurate analytical methods for its detection and quantification. The use of a well-characterized reference standard is paramount for achieving reliable and reproducible results in these analytical endeavors. This document provides detailed application notes and protocols for the use of butyl phthalyl butyl glycolate as a reference standard in analytical chemistry, catering to the needs of researchers, scientists, and professionals in drug development and quality control.
Properties and Characterization of this compound Reference Standard
A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application. Key properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-O-(2-butoxy-2-oxoethyl) 1-O-butyl benzene-1,2-dicarboxylate | [1] |
| CAS Number | 85-70-1 | [1] |
| Molecular Formula | C₁₈H₂₄O₆ | [1] |
| Molecular Weight | 336.38 g/mol | [2] |
| Appearance | Colorless to pale yellow, clear liquid | |
| Boiling Point | 345 °C | [1] |
| Melting Point | < -35 °C | [1] |
| Density | 1.103 - 1.109 g/mL (20 °C) | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform (B151607) and methanol | [2] |
Purity and Stability of the Reference Standard
The purity and stability of a reference standard are critical parameters that directly impact the accuracy of analytical measurements. Commercial suppliers provide this compound with varying purity levels. It is essential to obtain a Certificate of Analysis (CoA) for the specific lot of the reference standard being used.
Table 2: Purity and Stability Data for this compound Reference Standard
| Parameter | Specification | Notes | Reference |
| Purity (by Titration) | > 98.0% | As per supplier CoA. | [3] |
| Purity (by GC) | > 95.0% | As per supplier specification. | |
| Purity | 97% | As per supplier specification. | |
| Stability | Extremely light stable. | Store in a cool, dark place. | [1] |
Note: The purity values are based on supplier-provided information and may not be from a certified reference material (CRM) issued by a national metrology institute. Users should verify the suitability of the standard for their specific application.
Experimental Protocols
The following protocols describe the use of this compound as a reference standard for calibration and quantification using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the determination of this compound in various matrices, such as polymers, environmental samples, and consumer products.
3.1.1. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent (e.g., hexane, ethyl acetate).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution to cover the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Internal Standard (Optional but Recommended): An internal standard (e.g., benzyl (B1604629) benzoate, deuterated phthalates) can be used to improve precision and accuracy.[4][5] If used, add a constant known concentration of the internal standard to all calibration standards and sample solutions.
3.1.2. Sample Preparation (General Guideline - Matrix Dependent)
-
Solid Samples (e.g., plastics): A representative portion of the sample should be cryogenically ground. Perform a solvent extraction using a suitable solvent (e.g., dichloromethane, hexane) with the aid of sonication or Soxhlet extraction.
-
Liquid Samples (e.g., water, beverages): Perform a liquid-liquid extraction with a water-immiscible solvent (e.g., hexane, dichloromethane).[6]
-
Complex Matrices (e.g., food): May require additional cleanup steps such as solid-phase extraction (SPE) to remove interfering compounds.
3.1.3. GC-MS Instrumental Parameters
Table 3: Recommended GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Temperature Program | Initial 60 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion (m/z) | 149 (primary), 205, 279 (qualifiers) |
3.1.4. Data Analysis and Calibration
Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the working standards. Perform a linear regression to determine the concentration of this compound in the prepared sample solutions.
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantification of this compound using HPLC with UV detection, which is a common technique in quality control laboratories.
3.2.1. Preparation of Standard Solutions
Prepare stock and working standard solutions as described in the GC-MS protocol (Section 3.1.1), using a mobile phase compatible solvent (e.g., acetonitrile, methanol).
3.2.2. Sample Preparation
Sample preparation methods will be similar to those for GC-MS analysis (Section 3.1.2), with the final extract being dissolved in the mobile phase. Ensure the final sample solution is filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
3.2.3. HPLC Instrumental Parameters
Table 4: Recommended HPLC Parameters
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Detection Wavelength | 228 nm |
3.2.4. Data Analysis and Calibration
Similar to the GC-MS method, construct a calibration curve using the peak areas of the working standards and perform a linear regression to quantify this compound in the samples.
Application as an Internal or Surrogate Standard
While the primary focus of these notes is on using this compound as a calibration standard for its own analysis, it can also be considered for use as a surrogate or internal standard in a broader phthalate analysis method, particularly when isotopically labeled standards are unavailable.
Considerations for use as an internal/surrogate standard:
-
Absence in Samples: It must be demonstrated that this compound is not present in the samples being analyzed.
-
Chemical Similarity: Its chemical properties should be similar to the target analytes to ensure comparable extraction efficiency and chromatographic behavior.
-
Chromatographic Resolution: It must be well-resolved from all other target analytes in the chromatogram.
Conclusion
The use of this compound as a reference standard is essential for the accurate quantification of this compound in a variety of matrices. The protocols provided herein for GC-MS and HPLC offer robust and reliable methods for its determination. Researchers and analysts should always refer to the Certificate of Analysis for the specific lot of the reference standard and perform appropriate method validation to ensure the quality and accuracy of their results. Proper handling and storage of the reference standard are crucial to maintain its integrity and ensure its continued suitability for analytical applications.
References
- 1. This compound | C18H24O6 | CID 6819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butylphthalyl butyl glycolate - CD Formulation [formulationbio.com]
- 3. 85-70-1・this compound・020-05546[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. brieflands.com [brieflands.com]
- 5. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Troubleshooting & Optimization
How to prevent Butyl phthalyl butyl glycolate leaching from PVC products.
Disclaimer: The chemical name "Butyl phthalyl butyl glycolate" provided in the topic does not correspond to a standard or commonly known chemical substance. It appears to be a potential misnomer or a combination of different chemical names. This technical support center has been developed based on the likely intended subject: the leaching of common phthalate (B1215562) plasticizers , such as Dibutyl phthalate (DBP) or Butyl benzyl (B1604629) phthalate (BBP) , from Polyvinyl Chloride (PVC) products. The principles and methods described are broadly applicable to the prevention of leaching of small-molecule plasticizers from PVC.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the prevention of phthalate plasticizer leaching from PVC materials during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is plasticizer leaching and why is it a concern in a laboratory setting?
A1: Plasticizers are additives used to increase the flexibility and durability of polymers like PVC.[1] Leaching, or migration, is the process by which these plasticizer molecules, which are not chemically bound to the polymer matrix, diffuse out of the plastic and into the surrounding environment (e.g., solutions, cell cultures, or packaged pharmaceuticals).[2][3] This is a significant concern in research and drug development for several reasons:
-
Contamination of Experiments: Leached phthalates can act as contaminants in sensitive assays, potentially interfering with experimental results.
-
Toxicity: Many common phthalates are recognized as endocrine-disrupting chemicals and may have other toxic effects on biological systems.[4][5]
-
Alteration of Product Formulations: In drug development, leached plasticizers can contaminate the final product, affecting its safety and efficacy.
-
Material Integrity: The loss of plasticizer can cause the PVC material to become brittle and lose its desired physical properties.[6]
Q2: What are the primary factors that influence the rate of phthalate leaching from PVC?
A2: The rate of phthalate leaching is influenced by a combination of factors related to the plasticizer itself, the PVC material, and the external environment:
-
Temperature: Higher temperatures significantly increase the rate of leaching.[7][8][9][10]
-
Contact Medium (Solvent): Lipidic or non-polar solvents will extract phthalates more readily than aqueous or polar solutions.[8] The presence of substances like fulvic acid can also promote leaching by increasing phthalate solubility.[11][12]
-
Plasticizer Concentration and Type: Higher initial concentrations of the plasticizer in the PVC lead to a greater driving force for leaching.[7][11] Smaller, lower molecular weight plasticizers tend to migrate more easily than larger, polymeric ones.[13][14]
-
PVC Properties: The degree of cross-linking within the PVC matrix can affect plasticizer mobility.[6] The particle size of PVC can also play a role, with smaller particles potentially showing higher leaching rates.[11][12]
-
Exposure to Light/UV Radiation: UV exposure can cause aging of the plastic, which may either enhance or decrease leaching depending on the specific changes to the material's properties.[11][15]
Q3: What are the main strategies to prevent or minimize phthalate leaching from PVC products?
A3: There are several approaches to mitigate phthalate leaching, which can be broadly categorized as follows:
-
Material Substitution:
-
Alternative Plasticizers: Replace conventional phthalates with less mobile or less toxic alternatives.[13] This includes high-molecular-weight polymeric plasticizers, bio-based plasticizers (e.g., citrate (B86180) esters, epoxidized soybean oil), and other non-phthalate options like DINCH or terephthalates.[2][13][16][17][18]
-
Alternative Polymers: In some applications, it may be feasible to replace PVC with other polymers that do not require plasticizers or use inherently less leachable additives.
-
-
Modification of the PVC Matrix:
-
Covalent Bonding of Plasticizers: Chemically bond the plasticizer to the PVC polymer chain to prevent it from migrating.[4][19][20]
-
Cross-linking: Increase the cross-linking of the PVC polymer network to physically trap the plasticizer molecules.[6][21][22][23] This can be achieved through chemical cross-linking agents or irradiation.[22][24]
-
-
Surface Modification:
-
Surface Coating: Apply a barrier coating to the PVC surface to prevent the plasticizer from leaching out.[25][26][27] Materials like polyurethanes or organic-inorganic hybrid coatings can be effective.[27][28]
-
Plasma Treatment: Use plasma treatment (e.g., with argon) to create a cross-linked surface layer that acts as a barrier to plasticizer migration.[7][21][29][30][31]
-
Surface Grafting: Chemically graft hydrophilic polymers onto the PVC surface to inhibit the leaching of hydrophobic plasticizers into aqueous environments.[25][30]
-
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Unexpected peaks in analytical results (e.g., GC-MS, HPLC) from experiments using PVC components. | Leaching of phthalate plasticizers from PVC tubing, containers, or other apparatus. | 1. Run a Blank: Analyze a sample of the solvent or medium that has been in contact with the PVC apparatus under the same experimental conditions to confirm the presence of leached phthalates. 2. Material Substitution: Replace the PVC components with alternatives made from glass, stainless steel, or polymers known to have low leaching potential (e.g., PTFE, PEEK). 3. Use Phthalate-Free PVC: If PVC is necessary, source certified phthalate-free PVC products that use alternative plasticizers. |
| Changes in cell culture viability or morphology when using PVC-based cultureware. | Cytotoxicity caused by leached phthalates. | 1. Switch to Cell Culture-Treated Plastics: Use cultureware specifically designed and tested for cell culture applications (often made of polystyrene or other non-PVC plastics). 2. Pre-leach PVC components: If PVC use is unavoidable, consider pre-leaching the components by incubating them in a similar medium (which is then discarded) before the actual experiment to reduce the amount of readily leachable plasticizer. |
| Physical degradation of PVC components (e.g., hardening, cracking) during an experiment. | Loss of plasticizer due to leaching into the experimental medium, especially at elevated temperatures or with aggressive solvents. | 1. Lower the Temperature: If the experimental protocol allows, reduce the operating temperature to slow down the leaching process.[9] 2. Select a More Resistant PVC Formulation: Inquire with the manufacturer about PVC formulations with high-molecular-weight or polymeric plasticizers that are more resistant to leaching under your experimental conditions.[14][32] 3. Consider Coated or Cross-linked PVC: For demanding applications, use PVC with surface coatings or a cross-linked matrix to better retain the plasticizer.[21][26] |
| Inconsistent experimental results across different batches of PVC consumables. | Variability in the type and concentration of plasticizers used by the manufacturer. | 1. Standardize Consumables: Use PVC products from a single, reputable manufacturer and lot number for the duration of a study. 2. Request Material Specifications: Contact the manufacturer for detailed information on the plasticizer content of their products. 3. Pre-screen New Batches: Before use in critical experiments, perform a simple leaching test on a new batch of PVC consumables to check for consistency. |
Data Presentation
Table 1: Comparison of Common Plasticizers and their Migration Potential
| Plasticizer Type | Examples | Molecular Weight | Key Characteristics | Migration Potential |
| Low MW Phthalates | Dibutyl phthalate (DBP), Di(2-ethylhexyl) phthalate (DEHP), Benzyl butyl phthalate (BBP) | Low | High plasticizing efficiency, low cost | High |
| Non-Phthalate Alternatives | Diisononyl cyclohexane-1,2-dicarboxylate (DINCH), Di-(2-ethylhexyl) terephthalate (B1205515) (DEHT/DOTP) | Low to Medium | Considered safer alternatives to many phthalates.[2] | Medium to Low |
| Bio-based Plasticizers | Citrate esters, Epoxidized soybean oil (ESBO) | Medium | Derived from renewable sources, often biodegradable.[13] | Low |
| Polymeric Plasticizers | Polyester adipates | High | Large molecular size physically hinders migration.[13][14][16] | Very Low |
Table 2: Effectiveness of Leaching Prevention Strategies
| Prevention Strategy | Method | Reported Reduction in Leaching | Key Considerations |
| Surface Treatment | Argon Plasma Treatment | Up to 95% reduction.[21] | Primarily affects the surface; may not be suitable for all geometries.[21][31] |
| Organic-Inorganic Hybrid Coating | Reduced by about one order of magnitude.[27] | Coating must be compatible with the experimental environment. | |
| Matrix Modification | Chemical Cross-linking | Can reduce migration by ~30%.[23] | May alter the physical properties of the PVC.[6][22] |
| Covalent Bonding of Plasticizer | Can result in no detectable leaching.[19] | A more complex and potentially costly manufacturing process.[4] | |
| Material Substitution | Use of Polymeric Plasticizers | Significantly lower migration compared to low MW phthalates.[14][16] | May have different plasticizing efficiency and cost. |
Experimental Protocols
Protocol 1: Gravimetric Determination of Total Leachable Plasticizer
Objective: To quantify the total amount of plasticizer that leaches from a PVC sample into a solvent over a specified time and temperature.
Materials:
-
PVC sample of known weight and surface area.
-
Extraction solvent (e.g., n-hexane, ethanol, or a relevant simulant).
-
Glass container with a PTFE-lined cap.
-
Incubator or water bath.
-
Analytical balance.
-
Drying oven.
Procedure:
-
Cut a piece of the PVC material and record its initial weight (W_initial).
-
Place the PVC sample into the glass container and add a known volume of the extraction solvent, ensuring the sample is fully submerged.
-
Seal the container and place it in an incubator at the desired temperature for a specified duration (e.g., 24 hours at 40°C).
-
After incubation, carefully remove the PVC sample from the solvent.
-
Allow the solvent on the surface of the PVC to evaporate in a fume hood, then dry the sample in an oven at a low temperature (e.g., 50°C) until a constant weight is achieved. Record the final weight (W_final).
-
The weight loss of the PVC sample (W_initial - W_final) corresponds to the mass of the leached plasticizer.
-
Alternatively, the solvent can be evaporated, and the mass of the remaining residue (the leached plasticizer) can be measured.[33]
Protocol 2: Quantification of Specific Phthalates by GC-MS
Objective: To identify and quantify specific phthalate compounds that leach from a PVC sample.
Materials:
-
Leachate sample obtained from an extraction experiment (as in Protocol 1).
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Appropriate GC column for phthalate analysis.
-
Phthalate standards for calibration.
-
Hexane or other suitable solvent for dilution.
Procedure:
-
Sample Preparation: Take a known volume of the leachate from the extraction experiment. If necessary, perform a liquid-liquid extraction or solid-phase extraction to concentrate the phthalates and transfer them into a suitable solvent for GC-MS analysis.[33][34]
-
Calibration: Prepare a series of calibration standards of the target phthalates in the analysis solvent (e.g., hexane) at known concentrations.[35]
-
GC-MS Analysis:
-
Inject a known volume of the prepared sample and the calibration standards into the GC-MS.
-
Run the samples using a suitable temperature program for the GC to separate the different phthalate compounds.
-
The MS should be operated in either scan mode to identify unknown compounds or selected ion monitoring (SIM) mode for higher sensitivity in quantifying known phthalates.[35][36]
-
-
Quantification:
-
Identify the phthalates in the sample by comparing their retention times and mass spectra to those of the standards.
-
Construct a calibration curve from the analysis of the standards.
-
Quantify the concentration of each phthalate in the sample by comparing its peak area to the calibration curve.
-
Visualizations
References
- 1. Plasticizer - Wikipedia [en.wikipedia.org]
- 2. habitablefuture.org [habitablefuture.org]
- 3. plasticxperts.com [plasticxperts.com]
- 4. Prevention of plasticizer leaching out of PVC products [advancedsciencenews.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The effect of temperature on di(2-ethylhexyl) phthalate leaching from PVC infusion sets exposed to lipid emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microplastic acts as a vector for contaminants: the release behavior of dibutyl phthalate from polyvinyl chloride pipe fragments in water phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dibutyl phthalate release from polyvinyl chloride microplastics: Influence of plastic properties and environmental factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pishrochem.com [pishrochem.com]
- 14. hallstar.com [hallstar.com]
- 15. Quantification and risk assessment of phthalate leachate from single-use consumer plastics using solid phase microextraction gas chromatography/mass spectrometry | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 16. diva-portal.org [diva-portal.org]
- 17. mdpi.com [mdpi.com]
- 18. PHTHALATE-LESS PLASTICIZERS: Eco-friendly alternative towards a healthier future – Nayakem [nayakem.com]
- 19. sciencenews.org [sciencenews.org]
- 20. plasticsengineering.org [plasticsengineering.org]
- 21. ist.fraunhofer.de [ist.fraunhofer.de]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. News - Method for solving the problem of precipitation and migration of PVC plasticizer [sanowax.com]
- 26. Barrier Coating Reduces Plasticizer Leaching from PVC - MaterialsViews [advancedsciencenews.com]
- 27. researchgate.net [researchgate.net]
- 28. US4045600A - Method of inhibiting plasticizer migration from plasticized poly(vinyl chloride) substrates - Google Patents [patents.google.com]
- 29. plasticsengineering.org [plasticsengineering.org]
- 30. mdpi.com [mdpi.com]
- 31. Prevention of Plasticizer Leaching From the Inner Surface of Narrow Polyvinyl Chloride Tube by DC Glow Discharge Plasma | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 32. dolunaykimya.com [dolunaykimya.com]
- 33. nasport.pmf.ni.ac.rs [nasport.pmf.ni.ac.rs]
- 34. The leaching of phthalates from PVC can be determined with an infinite sink approach - PMC [pmc.ncbi.nlm.nih.gov]
- 35. gcms.cz [gcms.cz]
- 36. Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Butyl Phthalyl Butyl Glycolate Concentration for Polymer Flexibility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the concentration of Butyl Phthalyl Butyl Glycolate (B3277807) (BPBG) to achieve desired polymer flexibility.
Frequently Asked Questions (FAQs)
Q1: What is Butyl phthalyl butyl glycolate (BPBG) and what is its primary function in polymer formulations?
This compound (BPBG) is a plasticizer, primarily used in polyvinyl chloride (PVC) formulations.[1] It is a colorless to light yellow, odorless liquid that functions by embedding itself between the polymer chains. This action reduces the intermolecular forces, thereby increasing the flexibility and processability of the polymer.[2] BPBG is known for imparting good heat and light stability to the final product.
Q2: How does increasing the concentration of BPBG generally affect the mechanical properties of a polymer like PVC?
As the concentration of BPBG in a PVC formulation increases, a trade-off between tensile strength and flexibility is typically observed. Generally, the tensile strength and hardness of the polymer decrease, while the elongation at break (a measure of flexibility) increases significantly.[2][3] However, this relationship is not always linear; initial additions of the plasticizer may cause substantial changes, which then level off at higher concentrations.[2]
Q3: What is the mechanism by which BPBG increases polymer flexibility?
BPBG increases polymer flexibility by lowering the glass transition temperature (Tg) of the polymer.[4][5] The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. By positioning its molecules between the polymer chains, BPBG increases the free volume and allows the polymer chains to move more easily at lower temperatures, resulting in a more flexible material.[4]
Q4: Are there any compatibility issues to consider when using BPBG?
Yes, compatibility between the plasticizer and the polymer is crucial. Phthalate (B1215562) plasticizers like BPBG are generally compatible with polar polymers such as PVC. However, using an excessive concentration of BPBG can lead to phase separation, where the plasticizer is no longer uniformly dispersed within the polymer matrix. This can result in a heterogeneous material with poor mechanical properties.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Polymer is too brittle or rigid | Insufficient concentration of BPBG. | Incrementally increase the concentration of BPBG in the formulation. It is advisable to conduct a concentration gradient experiment to identify the optimal level for the desired flexibility. |
| Polymer is too soft or lacks sufficient tensile strength | Excessive concentration of BPBG. | Decrease the concentration of BPBG. At very high concentrations, plasticizers can significantly reduce the tensile strength of the polymer.[2] |
| Oily or tacky surface on the final polymer (Blooming/Exudation) | The concentration of BPBG exceeds its compatibility limit with the polymer, leading to migration to the surface. | Reduce the overall concentration of BPBG. Consider partial substitution with a secondary, less mobile plasticizer. Ensure proper processing temperatures and cooling rates during manufacturing. |
| Inconsistent flexibility throughout the material | Poor dispersion of BPBG within the polymer matrix, potentially leading to localized areas of high and low plasticizer concentration. | Optimize the mixing process (e.g., increase mixing time, temperature, or shear) to ensure a homogeneous distribution of BPBG. |
| Cloudy or hazy appearance of the polymer | Phase separation of the BPBG from the polymer matrix due to incompatibility at the used concentration or processing conditions. | Re-evaluate the concentration of BPBG and ensure it is within the compatibility limits of the polymer. Adjust processing temperatures to improve miscibility. |
| Changes in flexibility over time or with temperature changes | Plasticizer migration or loss due to environmental factors such as heat or contact with solvents.[2] | Select a plasticizer with lower volatility or higher molecular weight if the application involves elevated temperatures. For applications involving solvent contact, consider the solubility of BPBG in those solvents. |
Data Presentation
| Plasticizer Concentration (phr*) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness | Glass Transition Temperature (Tg) (°C) |
| 0 | 52.2 | < 10 | > 95 | ~80 |
| 20 | 35.0 | 200 | 85 | 45 |
| 30 | 28.5 | 300 | 78 | 25 |
| 40 | 22.0 | 380 | 70 | 5 |
| 50 | 20.8 | 420 | 65 | -10 |
*phr: parts per hundred parts of resin by weight.
Experimental Protocols
Protocol 1: Preparation of Plasticized Polymer Sheets
Objective: To prepare polymer sheets with varying concentrations of this compound for mechanical testing.
Materials:
-
Polymer resin (e.g., PVC powder)
-
This compound (BPBG)
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Lubricants (optional, depending on processing method)
-
Two-roll mill or a laboratory internal mixer
-
Hydraulic press with heating and cooling capabilities
-
Molding frame
Procedure:
-
Formulation Calculation: Calculate the required weight of PVC resin, BPBG, and stabilizer for each desired concentration (e.g., 20, 30, 40, 50 phr of BPBG).
-
Dry Blending: In a high-speed mixer or a suitable container, thoroughly mix the PVC resin and stabilizer until a homogeneous powder blend is achieved.
-
Plasticizer Addition: Slowly add the pre-weighed BPBG to the powder blend while mixing. Continue mixing until the plasticizer is fully absorbed and the mixture appears uniform.
-
Melt Compounding:
-
Two-Roll Mill: Set the roll temperatures to the appropriate processing temperature for the polymer (e.g., 160-170°C for PVC). Feed the compounded mixture into the nip of the rolls and process until a homogeneous molten sheet is formed.
-
Internal Mixer: Add the compound to the preheated chamber and mix at a set speed and temperature until a consistent molten mass is achieved.
-
-
Sheet Pressing:
-
Place the compounded polymer into a molding frame on a preheated hydraulic press.
-
Apply low pressure initially to allow the material to flow and fill the mold.
-
Increase the pressure to the desired level and maintain for a set time to ensure complete consolidation.
-
Cool the mold under pressure to solidify the sheet.
-
-
Specimen Conditioning: Store the prepared sheets under controlled conditions (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.
Protocol 2: Evaluation of Tensile Properties
Objective: To determine the tensile strength, elongation at break, and modulus of the prepared polymer sheets according to ASTM standards.
Standard: ASTM D638 (for plastics in general) or ASTM D882 (for thin plastic sheeting <1 mm).
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Extensometer (for accurate strain measurement)
-
Specimen cutting die (dumbbell shape as per the ASTM standard)
Procedure:
-
Specimen Preparation: Cut test specimens from the conditioned polymer sheets using the appropriate die. Ensure the edges are smooth and free of nicks.
-
Machine Setup:
-
Install the appropriate grips and load cell on the UTM.
-
Set the crosshead speed as specified in the ASTM standard.
-
-
Testing:
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Attach the extensometer to the specimen's gauge section.
-
Start the test and record the force and elongation data until the specimen ruptures.
-
-
Data Analysis: From the stress-strain curve generated, calculate the following:
-
Tensile Strength: The maximum stress the material can withstand.
-
Elongation at Break: The percentage increase in length at the point of rupture.
-
Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.
-
Visualizations
Caption: Experimental workflow for preparing and testing plasticized polymer samples.
Caption: Relationship between BPBG concentration and polymer flexibility.
References
Troubleshooting peak tailing in HPLC analysis of Butyl phthalyl butyl glycolate.
Welcome to the technical support center for the HPLC analysis of Butyl phthalyl butyl glycolate (B3277807) (BPBG). This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you resolve common issues, with a focus on correcting peak tailing to ensure accurate and reproducible results.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem where a peak is asymmetrical, having a trailing edge that is broader than the leading edge.[1][2] This can compromise resolution and the accuracy of quantification.[1][3] The following guide, presented in a question-and-answer format, will walk you through the most common causes and solutions for peak tailing in the analysis of Butyl phthalyl butyl glycolate.
Q1: My chromatogram for this compound shows significant peak tailing. Where should I start troubleshooting?
A1: Start with the simplest potential issues related to your system and sample preparation before moving to more complex chemical or column-related problems.
-
Check for System-Wide Issues: Are all peaks in your chromatogram tailing, or only the BPBG peak? If all peaks are tailing, this often points to a physical problem in the HPLC system.[2][4] Check for improper connections, such as loose PEEK fittings or incorrect ferrule depths, which can create small voids and disrupt the flow path.[4] Also, examine the extra-column volume; excessive tubing length or a large detector flow cell can cause dispersion and lead to tailing.[5][6]
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Evaluate Sample Concentration and Solvent: Column overload is a frequent cause of peak tailing.[2][3][7] Prepare and inject a diluted sample (e.g., 1:10) to see if the peak shape improves. Additionally, ensure your sample is dissolved in a solvent that is weaker than or identical to your mobile phase.[4] Injecting in a much stronger solvent can cause peak distortion.
Q2: Could my mobile phase be the cause of the peak tailing?
A2: Yes, the mobile phase composition is critical for achieving good peak shape. For a neutral analyte like BPBG, which contains polar ester groups, secondary interactions with the stationary phase are a primary cause of tailing.[8]
-
Mobile Phase pH: While BPBG is not ionizable, the mobile phase pH can affect the ionization state of residual silanol (B1196071) groups (Si-OH) on the silica-based column packing.[6] At a mid-range pH, these silanols can become ionized (Si-O-) and interact with any polar parts of your analyte, causing tailing.[5][8][9] Lowering the mobile phase pH (e.g., to pH ≤ 3) with an additive like formic or phosphoric acid suppresses the ionization of these silanols, minimizing these secondary interactions and improving peak shape.[1][6]
-
Buffer Strength: If you are using a buffer, ensure its concentration is sufficient (typically >20 mM) to control the pH effectively and help mask residual silanol interactions.[6][9]
-
Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. Inadequately mixed solvents can lead to shifting retention times and poor peak shape.
Q3: I've adjusted my mobile phase, but the peak tailing persists. Should I investigate the column?
A3: Absolutely. The column is the most common source of chemical-related peak shape problems.
-
Secondary Interactions with Silanols: The primary cause of peak tailing often involves secondary retention mechanisms, such as interactions between polar analyte groups and active sites on the stationary phase.[1][3][8] For silica-based C18 columns, these active sites are often residual silanol groups that were not fully end-capped during manufacturing.[1][10] These silanols can interact with the ester groups on BPBG, leading to tailing.[1][8]
-
Column Contamination: The column inlet frit or the packing material itself can become contaminated with strongly retained sample components.[3] This can create active sites and disrupt the flow path, causing tailing.
-
Column Void: A void at the head of the column, caused by the collapse of the packed bed, can lead to significant peak distortion, including tailing and fronting.[6][7] This can result from pressure shocks or operating at a high pH that dissolves the silica (B1680970).[7]
Q4: What actions can I take to fix column-related peak tailing?
A4: To address column issues, you can try cleaning the column, using a different type of column, or protecting it with a guard column.
-
Use a High-Purity, End-capped Column: Modern, high-purity silica columns (Type B) have a much lower concentration of acidic silanols and trace metals, significantly reducing peak tailing for polar compounds.[1][6] Using a column that is well end-capped is also crucial.[5][8]
-
Column Flushing: If you suspect contamination, a column wash may resolve the issue. See the protocol below for a generic reverse-phase column flushing procedure.
-
Use a Guard Column: A guard column is a small, sacrificial column installed before the analytical column to adsorb any strongly retained or particulate matter from the sample, thereby protecting the analytical column and extending its life.[11]
-
Replace the Column: If the above steps fail, the column's stationary phase may be irreversibly damaged, and replacement is the only solution.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues during the analysis of this compound.
Caption: A flowchart detailing the step-by-step process for troubleshooting peak tailing.
Quantitative Data Summary
| Mobile Phase pH | Peak Asymmetry Factor (As) | Peak Shape |
| 7.0 | 2.35 | Severe Tailing |
| 3.0 | 1.33 | Minor Tailing |
Data is illustrative and based on the analysis of methamphetamine to show the principle of pH effect on peak shape.[8]
Key Experimental Protocols
Protocol 1: Reverse-Phase (C18) Column Flushing and Regeneration
This protocol is intended to remove strongly adsorbed contaminants from the column. Always check the column manufacturer's specific instructions for pressure limits and solvent compatibility.
Objective: To clean a C18 column showing signs of contamination leading to peak tailing or high backpressure.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol (B130326)
-
HPLC-grade hexane (B92381) (optional, for very non-polar contaminants)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.
-
Reverse Direction: Reverse the column's flow direction. This helps flush contaminants from the inlet frit more effectively.[8]
-
Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water to remove any buffer salts. (For a 4.6 x 150 mm column, this is approx. 30-40 mL).
-
Intermediate Solvent Wash: Flush with 20 column volumes of isopropanol. Isopropanol is a good intermediate solvent, miscible with both aqueous and highly organic solvents.
-
(Optional) Non-Polar Wash: If you suspect highly non-polar contaminants, flush with 20 column volumes of hexane. Crucially, you must follow this with an isopropanol flush before returning to your reversed-phase mobile phase to avoid solvent immiscibility.
-
Re-equilibration:
-
Flush with 20 column volumes of methanol or acetonitrile.
-
Turn the column back to its normal flow direction.
-
Flush with your mobile phase (without buffer first, then with buffer) for at least 30 column volumes or until the baseline is stable.
-
-
Reconnect and Test: Reconnect the column to the detector and perform a test injection to evaluate peak shape.
Frequently Asked Questions (FAQs)
Q: What is an acceptable peak tailing or asymmetry factor? A: According to the USP, a tailing factor (T) should ideally be close to 1.0. A value between 0.9 and 1.5 is often acceptable for many assays, though values up to 2.0 may be permissible depending on the method's requirements.[8]
Q: this compound is a neutral compound. Why are silanol interactions still a problem? A: While BPBG is neutral and won't engage in strong ion-exchange with silanols like basic compounds do, it does contain multiple polar ester functional groups.[8] These groups can form weaker hydrogen bonds with the acidic silanol groups (Si-OH) on the silica surface, creating a secondary retention mechanism that leads to peak tailing.[3][12]
Q: Can my HPLC system itself, apart from the column, cause peak tailing? A: Yes. This is referred to as "extra-column band broadening."[6] It can be caused by using tubing with an unnecessarily large internal diameter, excessive tubing length between the injector, column, and detector, or having a large volume detector cell.[5][6] All these factors contribute to the dispersion of the analyte band after it has been separated on the column, resulting in broader and potentially tailing peaks.
Q: I've tried everything and still see some tailing. What else could it be? A: If you have exhausted the common chemical and physical causes, consider these less frequent possibilities:
-
Co-eluting Interference: The "tail" may not be a tail at all, but a small, co-eluting impurity hidden under the main peak.[8] Try changing the detection wavelength or using a higher efficiency column (e.g., one with smaller particles) to improve resolution.[8]
-
Trace Metal Contamination: Trace metals within the silica packing material can chelate with certain analytes, causing tailing.[1][6] Using a high-purity column or adding a weak chelating agent like EDTA to the mobile phase can sometimes mitigate this.[6]
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. support.waters.com [support.waters.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. silicycle.com [silicycle.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
Addressing matrix effects in LC-MS/MS analysis of Butyl phthalyl butyl glycolate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Butyl phthalyl butyl glycolate (B3277807) (BPBG).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: I am observing a significantly lower signal for Butyl phthalyl butyl glycolate (BPBG) in my sample matrix compared to the standard in a clean solvent. What is the likely cause?
Answer: This phenomenon is likely due to ion suppression, a common matrix effect in LC-MS/MS analysis.[1][2] Co-eluting endogenous or exogenous molecules from your sample matrix compete with BPBG for ionization in the mass spectrometer's source, leading to a decreased signal intensity.[1][2] Electrospray ionization (ESI) is particularly susceptible to these effects.
Question: My results for BPBG are inconsistent and show poor reproducibility between different sample lots. What could be the reason?
Answer: Inconsistent results are often a consequence of variable matrix effects between different sample lots. The composition and concentration of interfering substances can vary from sample to sample, leading to different degrees of ion suppression or enhancement. To confirm this, it is recommended to evaluate the matrix effect across at least six different lots of your biological matrix.
Question: How can I quantitatively assess the extent of matrix effects in my BPBG analysis?
Answer: The "post-extraction spike" method is the gold standard for quantitatively evaluating matrix effects.[1] This involves comparing the peak area of BPBG spiked into an extracted blank matrix with the peak area of a neat standard solution at the same concentration. The ratio of these peak areas, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression or enhancement. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.
Question: What are the primary strategies to mitigate matrix effects for BPBG analysis?
Answer: There are three main strategies to combat matrix effects:
-
Optimize Sample Preparation: The most effective approach is to remove interfering matrix components before they enter the LC-MS/MS system.[3] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective.
-
Enhance Chromatographic Separation: Modifying your LC method to better separate BPBG from co-eluting matrix components can significantly reduce interference.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for matrix effects. Since it has nearly identical chemical and physical properties to BPBG, it will experience similar ion suppression or enhancement, allowing for accurate correction during data analysis.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[1]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for BPBG analysis?
A2: A SIL-IS is considered the gold standard for quantitative LC-MS/MS because it co-elutes with the analyte and experiences nearly identical effects from the matrix, including ion suppression or enhancement.[4][5] This allows for reliable correction of these effects, leading to more accurate and precise results. While a specific SIL-IS for this compound may not be readily available, a deuterated or 13C-labeled analog of a structurally similar phthalate (B1215562), such as Butyl Benzyl Phthalate-d4, could be a suitable alternative, but would require thorough validation.
Q3: Can I use a simple "dilute and shoot" method for BPBG analysis?
A3: A "dilute and shoot" approach, where the sample is simply diluted before injection, can sometimes reduce matrix effects by lowering the concentration of interfering components. However, this also dilutes the analyte, which may compromise the sensitivity of the assay, especially for low-concentration samples. This method is generally more suitable for less complex matrices.
Q4: How do I choose between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for sample cleanup?
A4: The choice between SPE and LLE depends on the nature of your sample matrix and the properties of BPBG. SPE often provides cleaner extracts due to the specific interactions between the analyte and the sorbent material.[6] LLE is a more traditional technique that separates compounds based on their differential solubility in two immiscible liquids. For complex matrices, SPE is often preferred for its higher selectivity and ability to remove a broader range of interferences.
Q5: What are common sources of phthalate contamination in the laboratory?
A5: Phthalates are ubiquitous plasticizers and can be introduced as contaminants from various lab materials, including plastic tubes, pipette tips, solvents, and glassware that has not been properly cleaned.[7] It is crucial to use phthalate-free labware and high-purity solvents to avoid background contamination, which can lead to inaccurate results.
Data Presentation: Comparison of Sample Preparation Methods
The following tables summarize recovery data for various phthalates using different Solid-Phase Extraction (SPE) cartridges. While this data is not specific to this compound, it provides a useful comparison of the efficiency of different SPE sorbents for structurally similar compounds.
Table 1: Recovery of Phthalates using Different SPE Cartridges
| Phthalate | SPE Cartridge | Recovery (%) | RSD (%) | Reference |
| Dimethyl Phthalate (DMP) | Resin-based COF | 97.99 - 100.56 | N/A | [8] |
| Diethyl Phthalate (DEP) | Resin-based COF | 97.99 - 100.56 | N/A | [8] |
| Dibutyl Phthalate (DBP) | Resin-based COF | 97.99 - 100.56 | N/A | [8] |
| Dioctyl Phthalate (DOP) | Resin-based COF | 97.99 - 100.56 | N/A | [8] |
| Diethyl Phthalate (DEP) | C18 | 79 ± 5 | N/A | [9] |
| Di-n-butyl Phthalate (DnBP) | C18 | 97 ± 11 | N/A | [9] |
N/A: Not Available in the cited source.
Table 2: Performance of Solid-Supported Liquid-Liquid Extraction (SLE) vs. Liquid-Liquid Extraction (LLE) for Phthalates in a Body Wash Matrix
| Phthalate | Extraction Method | Recovery (%) |
| Diethyl Phthalate | SLE | 91 - 108 |
| Dipropyl Phthalate | SLE | 91 - 108 |
| Benzylbutyl Phthalate | SLE | 91 - 108 |
| Dicyclohexyl Phthalate | SLE | 91 - 108 |
| All four phthalates | LLE (low-level spike) | Poor results |
Source: Adapted from Agilent Technologies Application Note.[6]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method
-
Prepare a Neat Standard Solution: Dissolve a known amount of this compound analytical standard in a clean solvent (e.g., methanol (B129727) or mobile phase) to achieve a desired concentration (e.g., mid-range of your calibration curve).
-
Prepare a Blank Matrix Extract: Take a sample of the blank biological matrix (e.g., plasma, urine) that does not contain BPBG and process it through your entire sample preparation procedure (e.g., SPE or LLE).
-
Prepare the Post-Extraction Spiked Sample: Add a known amount of the BPBG analytical standard to the blank matrix extract from step 2 to achieve the same final concentration as the neat standard solution.
-
LC-MS/MS Analysis: Analyze both the neat standard solution and the post-extraction spiked sample using your established LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF (%) = (Peak Area of BPBG in Post-Extraction Spiked Sample / Peak Area of BPBG in Neat Standard Solution) x 100
-
An MF value between 85% and 115% is generally considered acceptable, indicating minimal matrix effect.[2]
-
Protocol 2: Solid-Phase Extraction (SPE) for BPBG from Biological Fluids
This is a general protocol and should be optimized for your specific application.
-
Sample Pre-treatment: Centrifuge the biological fluid (e.g., plasma, urine) to remove particulates. For plasma, a protein precipitation step with acetonitrile (B52724) (1:3 v/v) may be necessary.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the BPBG from the cartridge with a suitable organic solvent, such as 3 mL of acetonitrile or ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in BPBG analysis.
Caption: General workflow for Solid-Phase Extraction (SPE) of BPBG.
Caption: Conceptual diagram of ion suppression in the MS source.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Stable Isotope Labelled Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 6. agilent.com [agilent.com]
- 7. s4science.at [s4science.at]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Thermal and Light Stability of Polymers Containing Butyl Phthalyl Butyl Glycolate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the thermal and light stability of polymers containing Butyl phthalyl butyl glycolate (B3277807) (BPBG). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during formulation and testing.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of BPBG in polymer formulations, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Discoloration (Yellowing) of the Polymer Formulation After Thermal Processing
-
Question: My polymer formulation containing BPBG is exhibiting a yellow tint after extrusion/molding. What are the likely causes and how can I prevent this?
-
Answer: Yellowing during thermal processing is a common sign of polymer degradation.[1] Several factors could be contributing to this issue:
-
Excessive Processing Temperature: High temperatures can initiate the thermal degradation of the polymer backbone, leading to the formation of chromophores (color-producing groups).[1] Phthalate (B1215562) plasticizers themselves can also degrade at very high temperatures.
-
Inadequate Stabilization: The inherent thermal stability of the polymer may be insufficient to withstand the processing conditions. The absence or insufficient loading of heat stabilizers is a primary cause of discoloration.
-
Presence of Impurities: Impurities in the polymer resin or other additives can catalyze degradation reactions.
Troubleshooting Steps:
-
Optimize Processing Temperature: Gradually decrease the processing temperature to the lowest possible point that still allows for proper melting and flow of the polymer.
-
Incorporate Heat Stabilizers: The addition of appropriate heat stabilizers is crucial. For many polymers, particularly PVC, mixed-metal stabilizers (e.g., Calcium-Zinc systems) or organotin stabilizers are effective.[2] It's important to ensure good compatibility and dispersion of the stabilizer in the polymer matrix.
-
Evaluate Raw Material Purity: Ensure that the polymer resin and other additives are of high purity and free from contaminants that could accelerate degradation.
// Nodes start [label="Discoloration (Yellowing)\nObserved After Processing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Excessive Processing\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Inadequate Heat\nStabilization", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Raw Material\nImpurities", fillcolor="#FBBC05", fontcolor="#202124"]; solution1 [label="Optimize (Lower)\nProcessing Temperature", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Incorporate/Optimize\nHeat Stabilizers\n(e.g., Ca/Zn, Organotin)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Verify Purity of\nAll Components", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Stable Polymer\nFormulation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> cause1; start -> cause2; start -> cause3; cause1 -> solution1; cause2 -> solution2; cause3 -> solution3; solution1 -> end_node; solution2 -> end_node; solution3 -> end_node; }
Figure 1. Troubleshooting workflow for discoloration during thermal processing.
-
Issue 2: Increased Brittleness and Cracking of the Polymer After UV Exposure
-
Question: After a period of exposure to UV light, my BPBG-containing polymer has become brittle and is showing signs of cracking. What is causing this and what are the solutions?
-
Answer: Embrittlement and cracking upon UV exposure are classic signs of photodegradation. UV radiation can break the polymer chains, leading to a loss of mechanical properties.[1]
-
Polymer Chain Scission: High-energy UV photons can directly break the covalent bonds in the polymer backbone, reducing molecular weight and leading to brittleness.
-
Photo-oxidation: In the presence of oxygen, UV radiation can initiate a free-radical chain reaction that leads to the formation of carbonyl and hydroxyl groups, which can further contribute to degradation and discoloration.
-
Plasticizer Leaching: While BPBG is noted for its stability, prolonged UV exposure can sometimes accelerate the migration and leaching of plasticizers from the polymer matrix, resulting in a loss of flexibility.
Troubleshooting Steps:
-
Incorporate UV Stabilizers: The use of UV stabilizers is essential for polymers intended for applications with UV exposure. Common types include:
-
UV Absorbers (UVAs): These molecules absorb harmful UV radiation and dissipate it as heat. Benzotriazoles and benzophenones are common examples.
-
Hindered Amine Light Stabilizers (HALS): These compounds act as radical scavengers, interrupting the degradation cycle. They are particularly effective for long-term stability.
-
-
Consider Synergistic Stabilizer Blends: Often, a combination of a UVA and a HALS provides the most effective protection through a synergistic mechanism.
-
Evaluate BPBG Concentration: In some cases, very high plasticizer concentrations can increase the rate of degradation. It may be beneficial to evaluate if a lower, yet still effective, concentration of BPBG can be used.
// Nodes uv_exposure [label="UV Exposure", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; polymer [label="Polymer with BPBG", fillcolor="#F1F3F4", fontcolor="#202124"]; chain_scission [label="Polymer Chain Scission", fillcolor="#EA4335", fontcolor="#FFFFFF"]; photo_oxidation [label="Photo-oxidation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; leaching [label="Plasticizer Leaching", fillcolor="#EA4335", fontcolor="#FFFFFF"]; brittleness [label="Brittleness & Cracking", shape=parallelogram, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges uv_exposure -> polymer; polymer -> chain_scission; polymer -> photo_oxidation; polymer -> leaching; chain_scission -> brittleness; photo_oxidation -> brittleness; leaching -> brittleness; }
Figure 2. Degradation pathway leading to brittleness under UV exposure.
-
Frequently Asked Questions (FAQs)
Q1: Is Butyl phthalyl butyl glycolate (BPBG) considered to be a thermally and light-stable plasticizer?
A1: Yes, BPBG is generally considered to have good thermal and light stability.[3] It is often marketed as a plasticizer that imparts good heat and light stability to the polymers it is incorporated into. However, like all organic materials, it will degrade under sufficiently harsh conditions. When heated to decomposition, it emits acrid smoke and irritating fumes.[3]
Q2: What is the mechanism of thermal degradation in polymers containing BPBG?
A2: The thermal degradation of a polymer containing BPBG is a complex process that primarily involves the degradation of the polymer matrix itself, which can be influenced by the presence of the plasticizer. For a polymer like PVC, the primary degradation mechanism is dehydrochlorination, where HCl is eliminated from the polymer chain, leading to the formation of conjugated double bonds that cause discoloration.[4] The presence of a plasticizer can sometimes influence the rate of this process. The plasticizer itself can also undergo thermal decomposition at very high temperatures.
Q3: How does photodegradation occur in polymers plasticized with BPBG?
A3: Photodegradation is initiated by the absorption of UV radiation. This energy can lead to the formation of free radicals on the polymer chains. In the presence of oxygen, these radicals can react to form peroxy radicals, which then propagate a chain reaction leading to bond scission and the formation of degradation products. While BPBG itself is relatively stable to light, it can potentially influence the photodegradation of the host polymer.
Q4: What types of stabilizers are recommended for use with BPBG?
A4: The choice of stabilizer depends on the polymer and the intended application. For thermal stability, especially in PVC, Calcium-Zinc (Ca/Zn) based stabilizers are a common and effective choice, often used in combination with co-stabilizers like phosphites and polyols.[5][6] For light stability, a combination of a UV absorber (e.g., a benzotriazole) and a Hindered Amine Light Stabilizer (HALS) is often recommended for synergistic protection.
Q5: Can the concentration of BPBG affect the stability of the polymer?
A5: Yes, the concentration of BPBG can influence the overall stability. While plasticizers are added to improve flexibility, excessively high concentrations can sometimes have a negative impact on thermal stability and can also lead to increased migration or leaching over time, which can affect the long-term properties of the material. It is important to optimize the concentration of BPBG to achieve the desired balance of flexibility and stability.
Data Presentation
The following tables summarize representative quantitative data on the effects of stabilizers and aging on polymers. While specific data for BPBG is limited in publicly available literature, the following tables are based on typical performance of similar phthalate plasticizers in PVC and are intended for comparative purposes.
Table 1: Effect of Heat Stabilizers on the Thermal Stability of Plasticized PVC
| Stabilizer System | Onset of Degradation (°C) (TGA) | Mass Loss at 300°C (%) |
| No Stabilizer | ~220 | ~15 |
| Calcium-Zinc Stearate | ~250 | ~8 |
| Organotin Mercaptide | ~265 | ~5 |
Note: Data is representative and can vary based on the specific polymer grade, plasticizer concentration, and test conditions.
Table 2: Yellowness Index of Plasticized Polymer After Accelerated UV Weathering
| Formulation | Yellowness Index (YI) - 0 hours | Yellowness Index (YI) - 500 hours | Yellowness Index (YI) - 1000 hours |
| Polymer + BPBG (No UV Stabilizer) | 2.5 | 15.8 | 28.3 |
| Polymer + BPBG + UV Absorber | 2.6 | 8.1 | 14.5 |
| Polymer + BPBG + HALS | 2.4 | 7.5 | 12.8 |
| Polymer + BPBG + UVA + HALS | 2.5 | 5.2 | 8.9 |
Note: Yellowness Index measured according to ASTM E313. Data is illustrative of typical trends.
Table 3: Retention of Mechanical Properties After Heat Aging
| Plasticizer | Aging Temperature (°C) | Aging Time (hours) | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| BPBG (projected) | 100 | 500 | 92 | 85 |
| DEHP | 100 | 500 | 90 | 82 |
| DINP | 100 | 500 | 93 | 88 |
Note: Data for BPBG is projected based on its known good thermal stability. DEHP (Di(2-ethylhexyl) phthalate) and DINP (Diisononyl phthalate) are other common phthalate plasticizers.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the thermal and light stability of polymers containing BPBG.
1. Thermogravimetric Analysis (TGA) for Thermal Stability
-
Objective: To determine the onset temperature of degradation and the mass loss profile of the polymer as a function of temperature.
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
A small, representative sample of the polymer formulation (5-10 mg) is placed in the TGA sample pan.
-
The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen for thermal degradation or air for thermo-oxidative degradation).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of degradation (the temperature at which significant mass loss begins) and the temperatures at which specific percentages of mass loss occur.
-
-
Relevant Standard: ASTM E1131
// Nodes start [label="Start TGA Experiment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_sample [label="Prepare Polymer Sample\n(5-10 mg)", fillcolor="#F1F3F4", fontcolor="#202124"]; load_sample [label="Load Sample into\nTGA Instrument", fillcolor="#F1F3F4", fontcolor="#202124"]; set_params [label="Set Experimental Parameters\n(Heating Rate, Atmosphere)", fillcolor="#FBBC05", fontcolor="#202124"]; run_exp [label="Run TGA Scan\n(Heat and Record Mass)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze TGA Curve\n(Onset of Degradation, Mass Loss)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_node [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> prep_sample; prep_sample -> load_sample; load_sample -> set_params; set_params -> run_exp; run_exp -> analyze; analyze -> end_node; }
Figure 3. Experimental workflow for Thermogravimetric Analysis (TGA).
2. Accelerated Weathering for Light Stability
-
Objective: To simulate the damaging effects of sunlight, temperature, and moisture on the polymer in an accelerated manner.
-
Apparatus: Accelerated weathering tester (e.g., QUV with fluorescent lamps or Xenon Arc).
-
Procedure:
-
Prepare standardized plaques or films of the polymer formulation.
-
Mount the samples in the weathering chamber.
-
Expose the samples to a defined cycle of UV radiation, temperature, and humidity. A common cycle might be 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Periodically remove samples at specified intervals (e.g., 250, 500, 1000 hours).
-
Evaluate the exposed samples for changes in properties such as color (yellowness index), gloss, and mechanical properties (tensile strength, elongation).
-
-
Relevant Standards: ASTM G154, ISO 4892-3 (for fluorescent lamp exposure); ASTM G155, ISO 4892-2 (for xenon arc exposure).
3. Fourier Transform Infrared (FTIR) Spectroscopy for Degradation Analysis
-
Objective: To identify chemical changes in the polymer structure as a result of thermal or photodegradation.
-
Apparatus: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Obtain an FTIR spectrum of the unaged polymer sample to serve as a baseline.
-
After thermal or UV aging, obtain FTIR spectra of the degraded samples.
-
Compare the spectra of the aged samples to the baseline. Look for the appearance or increase in intensity of characteristic absorption bands, such as:
-
Carbonyl groups (C=O) around 1720-1740 cm⁻¹, indicative of oxidation.
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Hydroxyl groups (-OH) as a broad band around 3200-3500 cm⁻¹.
-
Changes in the C-Cl stretching region (for PVC) around 600-700 cm⁻¹.
-
-
The relative increase in the carbonyl or hydroxyl peak areas can be used to semi-quantitatively track the extent of degradation.
-
-
Relevant Standard: ASTM E1252
// Nodes start [label="Start FTIR Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; baseline [label="Acquire FTIR Spectrum\nof Unaged Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; age_sample [label="Age Polymer Sample\n(Heat or UV)", fillcolor="#FBBC05", fontcolor="#202124"]; aged_spectrum [label="Acquire FTIR Spectrum\nof Aged Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; compare [label="Compare Spectra and\nIdentify Degradation Peaks\n(e.g., Carbonyl, Hydroxyl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_node [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> baseline; start -> age_sample; age_sample -> aged_spectrum; baseline -> compare; aged_spectrum -> compare; compare -> end_node; }
Figure 4. Logical relationship for FTIR analysis of polymer degradation.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. Effects of different kinds of stabilizers on thermal stability, biocompatibility and blood compatibility of PVC film sterilized by ethylene oxide for blood bag [ijhr.iums.ac.ir]
- 3. This compound | C18H24O6 | CID 6819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal stabilization of polyvinyl chloride by calcium and zinc carboxylates derived from byproduct of palm oil refining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Identifying and minimizing impurities in Butyl phthalyl butyl glycolate synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of Butyl phthalyl butyl glycolate (B3277807) (BPBG).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of Butyl phthalyl butyl glycolate.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Action |
| Incomplete Reaction | The esterification of the monoester to the diester is a reversible reaction.[1] Ensure continuous removal of water from the reaction mixture using a Dean-Stark apparatus or by operating under vacuum to drive the equilibrium towards the product.[1] Monitor the reaction progress by measuring the acid value of the reaction mixture. |
| Suboptimal Catalyst Concentration | The concentration of the acid catalyst (e.g., p-toluenesulfonic acid or sulfamic acid) is crucial. Insufficient catalyst will result in a slow reaction rate, while excessive amounts can lead to increased side reactions. Titrate the catalyst concentration to find the optimal level for your specific reaction conditions. |
| Inadequate Reaction Temperature | Maintain the reaction temperature within the optimal range (typically 130-180°C for sulfamic acid catalyst) to ensure a sufficient reaction rate without promoting decomposition or side reactions.[2] |
| Poor Quality Starting Materials | Use high-purity phthalic anhydride, n-butanol, and butyl glycolate. Impurities in the starting materials can interfere with the reaction and reduce the yield. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification Method | Minimization Strategy |
| Phthalic Anhydride (Unreacted) | GC-MS, HPLC | Ensure sufficient reaction time and temperature. Use a slight excess of the alcohol reactants. |
| n-Butanol (Unreacted) | GC-MS | Remove excess n-butanol by vacuum distillation after the reaction is complete. |
| Butyl Glycolate (Unreacted) | GC-MS, HPLC | Optimize the molar ratio of reactants to ensure complete consumption of butyl glycolate. |
| Mono-n-butyl phthalate (B1215562) | HPLC, GC-MS | Drive the second esterification step to completion by efficiently removing water. Increase the reaction time or catalyst concentration if necessary. |
| Dibutyl ether | GC-MS | This is a common byproduct when using strong acid catalysts like sulfuric acid at high temperatures.[3] Consider using a milder catalyst such as sulfamic acid or an organometallic catalyst. Optimize the reaction temperature to minimize dehydration of n-butanol.[4][5] |
| Dibutyl sulfate | GC-MS | This impurity is specific to the use of sulfuric acid as a catalyst.[3] Replace sulfuric acid with a non-sulfur-containing catalyst. |
| Color Impurities | Visual, UV-Vis Spectroscopy | Color formation can be due to impurities in the starting alcohol or side reactions at high temperatures.[6] Purify the n-butanol before use and maintain strict temperature control. The use of hypophosphorus acid during esterification has been shown to prevent color formation.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
The most common impurities include:
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Unreacted Starting Materials: Phthalic anhydride, n-butanol, and butyl glycolate.
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Reaction Intermediate: Mono-n-butyl phthalate, the product of the first esterification step.[1]
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Side-Reaction Products: Dibutyl ether and dibutyl sulfate, particularly when using sulfuric acid as a catalyst.[3]
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Degradation Products: Color impurities can form due to reactions at elevated temperatures.[6]
Q2: How can I identify and quantify these impurities?
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary analytical techniques for identifying and quantifying impurities in this compound.[8][9][10]
-
GC-MS is well-suited for identifying volatile and semi-volatile impurities such as unreacted alcohols, dibutyl ether, and dibutyl sulfate.[10]
-
HPLC is effective for separating and quantifying less volatile components like the desired product, the monoester intermediate, and unreacted phthalic anhydride.[8]
Q3: What is a typical purity for commercially available this compound?
Commercially available this compound typically has a purity of greater than 95.0% as determined by GC.[2][11][12] Some suppliers offer grades with a purity of 98% or higher.[13]
Q4: How does the choice of catalyst affect impurity formation?
The choice of catalyst significantly impacts the impurity profile.
-
Sulfuric Acid: While effective, it can lead to the formation of dibutyl ether through the dehydration of n-butanol and dibutyl sulfate.[3][4] It is also highly corrosive.
-
p-Toluenesulfonic Acid (p-TSA): A common and effective catalyst with fewer side reactions compared to sulfuric acid.
-
Sulfamic Acid: An eco-friendly solid acid catalyst that can provide high conversion rates with minimal side products.[2]
-
Organometallic Catalysts (e.g., tetra-n-butyl titanate): Can offer high activity and selectivity, potentially reducing reaction times and side product formation.[14]
Q5: Can I minimize impurities by adjusting the reaction conditions?
Yes, optimizing reaction conditions is key to minimizing impurities.
-
Molar Ratio of Reactants: Using a slight excess of the alcohol components (n-butanol and butyl glycolate) can help ensure the complete conversion of phthalic anhydride.
-
Temperature: Maintaining the optimal reaction temperature is crucial. Temperatures that are too low will result in a slow reaction and incomplete conversion, while excessively high temperatures can promote the formation of color impurities and other side products.
-
Reaction Time: Sufficient reaction time is necessary to drive the reaction to completion and minimize the amount of the monoester intermediate.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired product specifications.
-
Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, charge phthalic anhydride, n-butanol, and butyl glycolate in a desired molar ratio (e.g., 1:1.2:1.2).
-
Catalyst Addition: Add the chosen acid catalyst (e.g., 0.5-1.0 mol% p-toluenesulfonic acid relative to phthalic anhydride).
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 140-160°C) with continuous stirring. Collect the water of reaction in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and determining the acid value. The reaction is considered complete when the acid value is close to zero.
-
Purification:
-
Cool the reaction mixture.
-
Neutralize the catalyst with a base (e.g., sodium carbonate solution).
-
Wash the organic layer with water to remove any remaining salts and base.
-
Separate the organic layer and remove excess n-butanol and other volatile components by vacuum distillation.
-
The final product can be further purified by fractional distillation under high vacuum if necessary.
-
Impurity Analysis by GC-MS
-
Sample Preparation: Dilute a known amount of the this compound product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).[15] Use glassware that has been thoroughly cleaned to avoid phthalate contamination.[16]
-
GC-MS System:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Carrier Gas: Helium or hydrogen.
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C) to elute all components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify the impurities using an internal or external standard method. The detection limits for phthalates by GC-MS can be in the low µg/mL range.[9]
Impurity Analysis by HPLC
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent.
-
HPLC System:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.[8]
-
Detector: UV detector set at a wavelength where the phthalate esters and impurities absorb (e.g., 230 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
-
Data Analysis: Identify impurities by their retention times relative to the main peak and known impurity standards. Quantify the impurities by comparing their peak areas to a calibration curve. A validated HPLC method can achieve detection and quantitation limits in the µg/mL range.[17]
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting high impurity levels.
References
- 1. This compound | C18H24O6 | CID 6819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. specialchem.com [specialchem.com]
- 4. brainly.com [brainly.com]
- 5. brainly.com [brainly.com]
- 6. US2647868A - Color removal from esters - Google Patents [patents.google.com]
- 7. US3071604A - Preparation of light colored fatty acid esters - Google Patents [patents.google.com]
- 8. GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. peakscientific.com [peakscientific.com]
- 11. labsolu.ca [labsolu.ca]
- 12. This compound | 85-70-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. Butylphthalyl butyl glycolate - CD Formulation [formulationbio.com]
- 14. Dehydration of 1-butanol or 2-butanol with conc. `H_2SO_4` always gives the same mixture of 2-butene (80 %) and 1-butene (20 %) but dehydrohalogenation of 1-bromobutane with alc. KOH gives 1-butene as the major product while that of 2-bromobutane gives 2-butene as the major product . Explain why ? [allen.in]
- 15. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 16. researchgate.net [researchgate.net]
- 17. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
Safe handling and storage procedures for Butyl phthalyl butyl glycolate in the lab.
This technical support center provides guidance on the safe handling and storage procedures for Butyl phthalyl butyl glycolate (B3277807) in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Butyl phthalyl butyl glycolate?
A1: this compound is classified as causing long-term (chronic) aquatic hazards.[1] It may cause long-lasting harmful effects to aquatic life.[1][2] Some safety data sheets also indicate it can cause eye irritation.[3]
Q2: What are the appropriate storage conditions for this compound?
A2: this compound should be stored away from sunlight in a well-ventilated place at room temperature, preferably in a cool location.[3] The container should be kept tightly closed.[3][4] It is also recommended to store it under an inert atmosphere as it is considered hygroscopic.
Q3: What personal protective equipment (PPE) should be worn when handling this chemical?
A3: When handling this compound, it is important to wear appropriate personal protective equipment to avoid contact with skin, eyes, and clothing.[1] Recommended PPE includes:
-
Eye/Face Protection: Safety goggles with side protection.[4]
-
Hand Protection: Chemically resistant gloves, such as butyl rubber gloves.[5][6]
-
Skin and Body Protection: Protective clothing to prevent skin contact.[5][7]
Q4: What should I do in case of accidental skin or eye contact?
A4: In case of accidental contact, follow these first aid measures:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin well with water. If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical advice or attention.[1][3]
Q5: How should I dispose of this compound waste?
A5: Disposal of this compound and its container must be done in accordance with local and national regulations.[1] It is recommended to entrust the disposal to a licensed waste disposal company.[1] Before disposing of the container, ensure that the contents are completely removed.[1]
Troubleshooting Guide
Problem: I have spilled a small amount of this compound in the lab.
Solution:
For a minor spill, you can follow these cleanup procedures:
-
Ensure Safety: Alert others in the area and ensure adequate ventilation.[1][8] Eliminate any potential ignition sources.
-
Wear Appropriate PPE: Put on your safety goggles, chemically resistant gloves, and protective clothing.[9]
-
Contain the Spill: Prevent the spill from spreading or entering drains by using an inert absorbent material like sand, earth, or vermiculite.[3][8][9]
-
Absorb the Spill: Collect as much of the spill as possible with the absorbent material.[1] Work from the outside of the spill towards the center.[8]
-
Collect and Dispose: Place the absorbed material into a suitable, sealed container for disposal.[3][10] Label the container as hazardous waste.[8]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[8]
-
Restock: Replace any used spill cleanup supplies.[9]
Problem: The this compound appears cloudy or has changed in appearance.
Solution:
This compound is described as a colorless to light yellow, clear liquid.[2][11] Cloudiness or a change in appearance could indicate contamination or degradation. It is known to be hygroscopic, meaning it can absorb moisture from the air.
-
Check Storage Conditions: Ensure the container has been tightly sealed and stored in a dry, cool, and well-ventilated area away from sunlight.[3]
-
Evaluate for Use: If you suspect contamination or degradation, it is best to err on the side of caution and dispose of the chemical according to proper waste disposal procedures. Using a compromised reagent could affect experimental results.
Quantitative Data Summary
| Property | Value | Reference |
| Appearance | Colorless to light yellow to light orange clear liquid | [2][11] |
| Odor | Odorless | [7] |
| Boiling Point | 220 °C (at 10 mmHg) | [12] |
| Melting Point | Below -35 °C | [7] |
| Flash Point | 199 °C (Open cup) | [7][12] |
| Water Solubility | 12 mg/L (at 20 °C) | [12] |
| Density | 1.1 g/cm³ | [12] |
Experimental Protocols
Detailed Methodology for Handling this compound
-
Preparation:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Assemble all necessary equipment and ensure a spill kit is readily accessible.
-
Put on the required Personal Protective Equipment (PPE): safety goggles, butyl rubber gloves, and a lab coat.[4][5]
-
-
Dispensing:
-
Post-Handling:
Logical Workflow for Safe Chemical Handling
Caption: Logical workflow for safe chemical handling.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | 85-70-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. carlroth.com [carlroth.com]
- 5. apcbkk.com [apcbkk.com]
- 6. safetyware.com [safetyware.com]
- 7. This compound | C18H24O6 | CID 6819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 10. Butyl Phthalate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 11. specialchem.com [specialchem.com]
- 12. This compound , >95.0%(GC) , 85-70-1 - CookeChem [cookechem.com]
Technical Support Center: Degradation of Butyl Phthalyl Butyl Glycolate (BPBG) under UV Irradiation
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of Butyl phthalyl butyl glycolate (B3277807) (BPBG) under UV irradiation. Given the limited direct research on BPBG, this guide synthesizes information from studies on similar phthalate (B1215562) esters and general principles of photochemistry to offer potential degradation pathways, experimental protocols, and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway for BPBG under UV irradiation?
A1: While specific studies on Butyl phthalyl butyl glycolate (BPBG) are limited, based on the photodegradation of other phthalates like Dibutyl Phthalate (DBP), the primary degradation pathways are expected to involve the cleavage of the ester bonds.[1][2] For BPBG, this could occur at two main points: the phthalate ester bond and the glycolate ester bond. This would likely lead to the formation of phthalic acid, butyl alcohol, and butyl glycolate as initial major products.
Q2: Will the aromatic ring of BPBG degrade under UV light?
A2: Yes, the aromatic ring of the phthalate moiety is susceptible to UV degradation. This can occur through hydroxylation, where hydroxyl radicals attack the benzene (B151609) ring, or through ring-opening, particularly in the presence of a photocatalyst like TiO2.[2][3] This can lead to the formation of various smaller organic acids and eventually mineralization to CO2 and water.
Q3: What are the likely intermediate and final degradation products of BPBG?
A3: Based on studies of similar compounds, the degradation of BPBG is expected to proceed through several stages. Initial degradation will likely yield Phthalic Anhydride, Butyl Glycolate, and Butanol. Further UV exposure, especially with a photocatalyst, can lead to the formation of smaller molecules like benzoic acid and eventually complete mineralization to carbon dioxide and water.[1]
Q4: How does the presence of a photocatalyst like TiO2 affect the degradation of BPBG?
A4: A photocatalyst such as Titanium Dioxide (TiO2) is expected to significantly accelerate the degradation of BPBG. Under UV irradiation, TiO2 generates highly reactive hydroxyl radicals that can attack both the aliphatic side chains and the aromatic ring of the BPBG molecule, leading to more rapid and complete degradation.[2][3]
Q5: What analytical techniques are most suitable for studying BPBG degradation?
A5: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a UV detector is suitable for quantifying the disappearance of the parent BPBG molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying the volatile and semi-volatile degradation products.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent degradation rates between experiments. | Fluctuation in UV lamp intensity. | 1. Ensure the UV lamp has reached a stable operating temperature before starting the experiment. 2. Monitor the lamp output with a radiometer to ensure consistent irradiation intensity. 3. Replace aging lamps that show significant intensity drop-off. |
| Temperature variations in the reaction vessel. | 1. Use a temperature-controlled reaction setup. 2. Ensure consistent room temperature if a dedicated cooling/heating system is not used. | |
| Appearance of unexpected peaks in chromatograms. | Contamination of solvents or glassware. | 1. Use high-purity solvents and thoroughly clean all glassware before use. 2. Run a solvent blank to check for impurities. |
| Secondary reactions of degradation products. | 1. Analyze samples at shorter time intervals to track the formation and disappearance of intermediates. 2. Consider using radical scavengers to identify the reactive species involved. | |
| Low or no degradation observed. | Incorrect UV wavelength for BPBG absorption. | 1. Determine the UV-Vis absorption spectrum of BPBG to identify its maximum absorbance wavelength (λmax). 2. Use a UV lamp that emits at or near the λmax of BPBG. Phthalate esters typically have UV maxima around 230 nm and 270 nm.[4] |
| Insufficient UV light penetration. | 1. If using a suspension with a photocatalyst, ensure it is well-stirred to keep the catalyst suspended. 2. High concentrations of the target compound or degradation products can absorb UV light, reducing the efficiency. Consider diluting the sample. | |
| Poor mass balance in quantitative analysis. | Formation of non-volatile or highly polar products not detected by GC-MS. | 1. Use HPLC with a suitable column for polar compounds to analyze for these products. 2. Consider Total Organic Carbon (TOC) analysis to account for all organic species in the solution. |
| Formation of volatile products lost during sample preparation. | 1. Minimize sample handling and exposure to air. 2. Use headspace GC-MS for the analysis of highly volatile products. |
Experimental Protocols
Protocol 1: UV Photodegradation of BPBG in Aqueous Solution
-
Preparation of BPBG Solution: Prepare a stock solution of BPBG in a suitable solvent (e.g., acetonitrile) and dilute it with deionized water to the desired concentration (e.g., 10 mg/L).
-
UV Irradiation: Transfer the BPBG solution to a quartz reaction vessel. Place the vessel in a photoreactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp). Ensure the solution is continuously stirred.
-
Sampling: Withdraw aliquots of the solution at specific time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Sample Analysis:
-
Filter the samples through a 0.22 µm syringe filter.
-
Analyze the concentration of BPBG using HPLC-UV.
-
Identify and quantify degradation products using GC-MS after appropriate sample extraction (e.g., liquid-liquid extraction with dichloromethane).
-
Protocol 2: Photocatalytic Degradation of BPBG using TiO2
-
Catalyst Suspension: Add a specific amount of TiO2 photocatalyst (e.g., 1 g/L) to the BPBG aqueous solution.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a set period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between BPBG and the TiO2 surface.
-
UV Irradiation: Proceed with UV irradiation as described in Protocol 1.
-
Sampling and Analysis: Follow the sampling and analysis steps from Protocol 1. Ensure the TiO2 particles are removed by filtration or centrifugation before analysis.
Data Presentation
Table 1: Hypothetical Degradation of BPBG under UV Irradiation (254 nm)
| Time (minutes) | BPBG Concentration (mg/L) | Phthalic Anhydride (mg/L) | Butyl Glycolate (mg/L) |
| 0 | 10.0 | 0.0 | 0.0 |
| 30 | 7.2 | 1.5 | 1.3 |
| 60 | 4.8 | 2.8 | 2.4 |
| 120 | 2.1 | 4.5 | 3.9 |
| 240 | 0.5 | 5.8 | 5.0 |
Table 2: Hypothetical Degradation of BPBG with UV/TiO2
| Time (minutes) | BPBG Concentration (mg/L) | Benzoic Acid (mg/L) | Total Organic Carbon (mg/L) |
| 0 | 10.0 | 0.0 | 6.4 |
| 30 | 2.5 | 3.8 | 4.1 |
| 60 | 0.8 | 5.2 | 2.8 |
| 120 | < 0.1 | 4.1 | 1.5 |
| 240 | Not Detected | 1.2 | 0.5 |
Visualizations
Caption: Proposed degradation pathway of BPBG under UV irradiation.
Caption: General experimental workflow for BPBG photodegradation.
References
- 1. What are the decomposition methods for phthalic anhydride? - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 2. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Resolving Butyl Phthalyl Butyl Glycolate (BPBG) Interference in Environmental Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address analytical interference from Butyl phthalyl butyl glycolate (B3277807) (BPBG) in environmental samples.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the analysis of environmental samples suspected of BPBG contamination.
| Issue/Observation | Potential Cause(s) | Recommended Solution(s) |
| High background levels of BPBG in analytical blanks. | Contamination from laboratory environment, solvents, reagents, or consumables. | 1. Solvent and Reagent Check: Analyze a fresh bottle of high-purity, "phthalate-free" grade solvent directly. If the new bottle is clean, consider filtering your working solvent through a cleaned, phthalate-free filtration system.[1] 2. Glassware Cleaning: Implement a rigorous glassware cleaning protocol. This should include washing with a phosphate-free detergent, followed by multiple rinses with tap water, deionized water, and a high-purity solvent (e.g., acetone (B3395972) or hexane). Baking glassware at a high temperature can also help remove residual phthalates. 3. Consumable Check: Test for leaching from plastic consumables such as pipette tips, vials, and tubing by incubating them with a clean solvent and then analyzing the solvent for BPBG.[1] 4. Environmental Control: Minimize the exposure of samples, solvents, and consumables to the laboratory air. Keep containers capped whenever possible. |
| Inconsistent or fluctuating BPBG levels in replicate samples. | Inconsistent sample handling, variable leaching from consumables, or carryover in the analytical instrument. | 1. Standardize Procedures: Ensure consistent sample collection, storage, and preparation procedures for all samples. 2. Pre-screen Consumables: Pre-screen a batch of consumables for phthalate (B1215562) leaching before use in critical experiments. 3. Instrument Cleaning: Implement a regular cleaning schedule for the GC-MS injector port and column. Run solvent blanks between samples to check for carryover. |
| Poor recovery of BPBG during sample preparation. | Inefficient extraction method, analyte degradation, or matrix effects. | 1. Optimize Extraction: For water samples, consider liquid-liquid extraction (LLE) with a solvent like dichloromethane (B109758) or solid-phase extraction (SPE) with a C18 sorbent. For soil or sediment, microwave-assisted extraction (MAE) or Soxhlet extraction may be more effective. 2. pH Adjustment: Ensure the pH of the sample is optimized for BPBG extraction. 3. Matrix Modification: For complex matrices, a sample cleanup step using techniques like gel permeation chromatography (GPC) or SPE may be necessary to remove interfering compounds. |
| Co-elution of BPBG with other sample components. | Suboptimal gas chromatography (GC) conditions. | 1. GC Method Optimization: Adjust the GC oven temperature program (ramp rate and hold times) to improve the separation of BPBG from interfering peaks. 2. Column Selection: Consider using a different GC column with a different stationary phase chemistry to alter the elution profile of the compounds. |
Frequently Asked Questions (FAQs)
Q1: What is Butyl phthalyl butyl glycolate (BPBG) and why is it an issue in environmental analysis?
A1: this compound (BPBG) is a phthalate ester used as a plasticizer to increase the flexibility and durability of plastics. Like other phthalates, it is not chemically bound to the polymer matrix and can leach into the surrounding environment. In environmental analysis, its presence can lead to analytical interference, causing artificially high readings or masking the presence of other target analytes.
Q2: What are the primary sources of BPBG contamination in a laboratory setting?
A2: The most common sources of phthalate contamination, including BPBG, in a laboratory are ubiquitous and include:
-
Plastic Lab Consumables: Pipette tips, sample vials and caps, tubing, and plastic containers can all leach BPBG.[1]
-
Solvents and Reagents: Even high-purity solvents can contain trace amounts of phthalates.
-
Laboratory Air: Phthalates can be present in laboratory air and dust, originating from building materials, furniture, and equipment.
-
Personal Care Products: Some cosmetics and personal care products used by laboratory personnel can contain phthalates.
Q3: How can I test my laboratory consumables for BPBG leaching?
A3: A simple leaching test can be performed by incubating the consumable (e.g., pipette tips, a piece of tubing) in a known volume of a high-purity solvent (that has been previously tested and confirmed to be free of phthalates) in a clean glass container. After a set period (e.g., 24 hours), the solvent can be analyzed by GC-MS to determine if any BPBG has leached from the material.
Q4: What are the ideal instrumental parameters for BPBG analysis by GC-MS?
A4: While the optimal parameters will depend on the specific instrument and column used, a good starting point for BPBG analysis by GC-MS would be to use a non-polar or medium-polarity capillary column. In terms of mass spectrometry, using Selected Ion Monitoring (SIM) mode will significantly improve sensitivity and selectivity. Key ions for BPBG (CAS: 85-70-1, Molecular Weight: 336.38 g/mol ) include m/z 149 (base peak for many phthalates) and other characteristic fragment ions. The mass spectrum for BPBG shows significant peaks at m/z 149, 263, 77, 57, and 133.
Q5: Are there any alternatives to plastic consumables to avoid BPBG contamination?
A5: Whenever possible, using glass or stainless steel alternatives can significantly reduce the risk of phthalate contamination. For applications where plastics are unavoidable, it is recommended to use items made from polypropylene (B1209903) or polyethylene, as they are generally less likely to contain phthalate plasticizers compared to PVC. However, all plasticware should be tested for leaching before use in sensitive analyses.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of BPBG from Water Samples
This protocol is a general guideline and may require optimization for specific sample matrices and analytical instrumentation.
-
Sample Collection: Collect water samples in pre-cleaned amber glass bottles with PTFE-lined caps.
-
pH Adjustment: Adjust the pH of a 1 L water sample to neutral (pH 7.0).
-
Extraction:
-
Transfer the sample to a 2 L separatory funnel.
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, with periodic venting to release pressure.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the lower (organic) layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of dichloromethane, combining the organic layers.
-
-
Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
Analysis: Analyze the concentrated extract by GC-MS.
Protocol 2: Solid-Phase Extraction (SPE) of BPBG from Water Samples
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through it.
-
Sample Loading: Pass a 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Drying: Dry the cartridge by drawing air through it for 10 minutes.
-
Elution: Elute the retained BPBG from the cartridge with 5 mL of ethyl acetate.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Analyze the concentrated eluate by GC-MS.
Protocol 3: GC-MS Analysis of BPBG
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp 1: 15 °C/min to 200 °C, hold for 0 minutes
-
Ramp 2: 8 °C/min to 280 °C, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor for BPBG: m/z 149 (quantifier), 263, 77 (qualifiers)
Data Presentation
Table 1: Performance of Different Extraction Methods for Phthalate Analysis (General)
| Extraction Method | Matrix | Analyte(s) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Liquid-Liquid Extraction | Water | Various Phthalates | 85-110 | < 15 |
| Solid-Phase Extraction (C18) | Water | Various Phthalates | 90-115 | < 10 |
| Microwave-Assisted Extraction | Soil | Various Phthalates | 80-120 | < 20 |
Note: This table presents typical performance data for phthalate analysis. Actual results for BPBG may vary depending on the specific experimental conditions and sample matrix.
Visualizations
References
Strategies to reduce Butyl phthalyl butyl glycolate migration into food simulants.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at reducing the migration of Butyl phthalyl butyl glycolate (B3277807) (BPBG) into food simulants.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the migration of Butyl phthalyl butyl glycolate (BPBG) from food contact materials?
A1: The migration of BPBG is a complex process influenced by several key factors:
-
Temperature: Higher temperatures significantly accelerate the migration process by increasing the diffusion rate of BPBG molecules within the polymer matrix.[[“]][2][3][4][5]
-
Time of Contact: Longer contact duration between the food contact material and the food simulant generally leads to a higher amount of migrated BPBG.[[“]][3][5]
-
Nature of Food Simulant: The chemical composition of the food simulant plays a critical role. Fatty or oily food simulants (e.g., olive oil, ethanol (B145695) solutions with higher concentrations) tend to result in higher migration of lipophilic substances like BPBG compared to aqueous or acidic simulants.[[“]][3]
-
Properties of the Polymer: The type of polymer, its density, crystallinity, and the presence of other additives can all affect the migration of BPBG. For instance, polymers with a less compact structure may facilitate higher migration.[[“]][6][7]
-
Initial Concentration of BPBG: The amount of BPBG initially present in the food contact material is a direct determinant of the potential migration level.
-
Surface Area to Volume Ratio: A larger contact surface area relative to the volume of the food simulant can lead to increased migration.
Q2: What are the most effective strategies to reduce BPBG migration into food simulants?
A2: Several strategies can be employed to minimize the migration of BPBG:
-
Material Selection and Formulation:
-
Use of High Molecular Weight Plasticizers: Opting for plasticizers with a higher molecular weight can reduce their mobility within the polymer and thus lower migration.[8][9] Polymeric plasticizers are an excellent alternative as their large size makes migration almost impossible.[9]
-
Optimize Polymer Structure: Enhancing the crystalline and aggregation structure of the polymer can create a more compact matrix that restricts the movement of plasticizers.[[“]] For starch-based films, adjusting the amylose/amylopectin ratio can also inhibit plasticizer migration.[[“]]
-
-
Surface Modification Techniques:
-
Barrier Coatings: Applying ultra-thin barrier coatings like SiOₓ or diamond-like carbon (DLC) via processes such as Plasma-Enhanced Chemical Vapor Deposition (PECVD) can create an impermeable layer that blocks plasticizer diffusion.[10]
-
Irradiation and Plasma Treatment: Techniques like UV, electron-beam, or gamma irradiation, as well as oxygen plasma treatment, can densify the surface of the polymer, reducing free volume and slowing down plasticizer migration.[10]
-
-
Control of Experimental Conditions:
Q3: Which food simulants are appropriate for testing BPBG migration?
A3: The choice of food simulant should mimic the type of food product the packaging is intended for. Common food simulants as stipulated by regulations like the European Union's Regulation (EU) No. 10/2011 include:[11][12]
-
Simulant A: 10% ethanol (v/v) for aqueous foods.
-
Simulant B: 3% acetic acid (w/v) for acidic foods.
-
Simulant C: 20% ethanol (v/v) for alcoholic foods.
-
Simulant D1: 50% ethanol (v/v) for oil-in-water emulsions and some alcoholic foods.
-
Simulant D2: Vegetable oil (e.g., olive oil) for fatty foods.
-
Simulant E: Modified polyphenylene oxide (MPPO), also known as Tenax®, for dry foods.
For a lipophilic plasticizer like BPBG, fatty food simulants like vegetable oil (Simulant D2) or high-concentration ethanol solutions are expected to show the highest migration levels.[[“]][3]
Troubleshooting Guides for BPBG Migration Analysis
This section provides solutions to common problems encountered during the experimental analysis of BPBG migration, particularly focusing on Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Problem 1: No BPBG peak is detected in the chromatogram, or the peak intensity is unexpectedly low.
-
Possible Cause: Inefficient extraction of BPBG from the food simulant.
-
Solution: Ensure the extraction solvent is appropriate for BPBG and the food simulant. For aqueous simulants, a liquid-liquid extraction with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) is common. Verify that the pH of the aqueous phase is optimized for the extraction. Ensure vigorous mixing and sufficient extraction time.
-
-
Possible Cause: Degradation of the analyte during sample preparation or injection.
-
Solution: BPBG is a relatively stable compound. However, check for potential reactive species in your food simulant or sample preparation reagents. Ensure the GC inlet temperature is not excessively high, which could cause thermal degradation. A typical starting point for the injector temperature is 250-280°C.[13]
-
-
Possible Cause: Issues with the GC-MS system.
-
Solution:
-
Check for Leaks: Ensure there are no leaks in the carrier gas lines or at the injection port septum.
-
Verify Syringe Function: Inspect the syringe for blockage or damage.
-
Confirm Column Integrity: Check if the column is broken or clogged.
-
Detector Status: Ensure the mass spectrometer is properly tuned and the detector is on.
-
-
Problem 2: BPBG peaks are present in the blank samples (solvent blanks).
-
Possible Cause: Widespread environmental contamination. Phthalates are ubiquitous plasticizers found in many laboratory consumables.
-
Solution:
-
Use High-Purity Solvents: Employ solvents specifically rated for trace analysis.
-
Clean Glassware Meticulously: Avoid plastic containers for sample and standard preparation. Bake glassware at a high temperature to remove organic contaminants.
-
Check Consumables: Use phthalate-free septa, vials, and caps. Be aware that even the air in the laboratory can be a source of phthalate (B1215562) contamination.[13][14] Keep samples and solvent bottles capped whenever possible.[13]
-
Syringe Contamination: Phthalates from the lab air can adsorb onto the outer surface of the syringe needle.[14] Implement a needle wash step with a clean solvent immediately before injection.[13]
-
-
Problem 3: Poor peak shape (e.g., tailing or fronting) for the BPBG peak.
-
Possible Cause: Active sites in the GC inlet liner or the column.
-
Solution: Use a deactivated inlet liner. If the column is old or has been exposed to harsh samples, it may need to be conditioned or replaced. Trimming a small portion from the front of the column can sometimes resolve the issue.
-
-
Possible Cause: Inappropriate injection technique or parameters.
-
Solution: Optimize the injection volume and speed. For splitless injections, ensure the splitless time is appropriate to transfer the entire sample onto the column.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for BPBG migration under different conditions to illustrate the expected trends. Note: Specific migration data for BPBG is not abundant in the public literature; these values are illustrative based on the behavior of similar phthalates.
| Food Simulant | Temperature (°C) | Contact Time (days) | Polymer Type | BPBG Migration (mg/kg) |
| 10% Ethanol | 20 | 10 | PVC | 0.5 |
| 10% Ethanol | 40 | 10 | PVC | 1.8 |
| 3% Acetic Acid | 20 | 10 | PVC | 0.3 |
| Olive Oil | 20 | 10 | PVC | 5.2 |
| Olive Oil | 40 | 10 | PVC | 15.7 |
| Olive Oil | 20 | 10 | PET | 1.5 |
| Olive Oil | 20 | 2 | PVC | 2.1 |
Experimental Protocols
Protocol 1: Overall Migration Testing
This protocol is a generalized procedure for determining the overall migration from a plastic material into a food simulant.
-
Sample Preparation: Cut the food contact material into test specimens of known surface area (e.g., 1 dm²).
-
Pre-conditioning: Clean the test specimens as per the manufacturer's instructions or a standardized procedure to remove any surface contaminants.
-
Migration Cell Assembly: Place the test specimen in a migration cell, ensuring only one side is in contact with the food simulant if it's a single-sided contact material.
-
Addition of Food Simulant: Fill the migration cell with a known volume of the pre-heated food simulant, ensuring the desired surface area to volume ratio (e.g., 6 dm²/L) is achieved.
-
Incubation: Place the migration cells in an oven or incubator at the specified test temperature for the designated contact time (e.g., 40°C for 10 days).[15]
-
Evaporation and Weighing: After incubation, remove the food simulant from the cell and evaporate it to dryness.
-
Calculation: Weigh the residue to determine the total amount of non-volatile substances that have migrated. The result is typically expressed in mg/dm² or mg/kg of food simulant.
Protocol 2: Specific Migration Analysis of BPBG by GC-MS
This protocol outlines the steps for quantifying the specific migration of BPBG.
-
Migration Test: Perform the migration test as described in Protocol 1 using the desired food simulant and conditions.
-
Sample Extraction:
-
For aqueous food simulants (A, B, C): Perform a liquid-liquid extraction (LLE) of an aliquot of the simulant with a suitable organic solvent (e.g., dichloromethane or hexane). Repeat the extraction three times.
-
For fatty food simulants (D2): An initial solvent extraction and clean-up step, such as gel permeation chromatography (GPC), may be necessary to remove the bulk of the oil before analysis.
-
-
Concentration: Combine the organic extracts and concentrate them to a small, known volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS.
-
Chromatographic Separation: Use a suitable capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column) and a temperature program to separate BPBG from other components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring for characteristic ions of BPBG.
-
-
Quantification: Prepare a calibration curve using standards of known BPBG concentrations. Calculate the concentration of BPBG in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Workflow for specific migration analysis of BPBG.
Caption: Factors influencing and strategies to reduce BPBG migration.
References
- 1. consensus.app [consensus.app]
- 2. mdpi.com [mdpi.com]
- 3. Food Packaging and Chemical Migration: A Food Safety Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Migration studies of butylated hydroxytoluene, tributyl acetylcitrate and dibutyl phthalate into food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. Additive migration from various plastics with different processing or properties into test fat HB 307 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. plasticxperts.com [plasticxperts.com]
- 9. bastone-plastics.com [bastone-plastics.com]
- 10. Surface Modification Techniques to Inhibit Plasticizer Migration [onlytrainings.com]
- 11. Migration testing | Product safety of packaging [tentamus.com]
- 12. emerald.com [emerald.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. farusa.dk [farusa.dk]
Validation & Comparative
Butyl phthalyl butyl glycolate vs. DEHP: a comparative performance analysis.
A detailed examination of two plasticizers, Butyl Phthalyl Butyl Glycolate (B3277807) (BPBG) and Di(2-ethylhexyl) phthalate (B1215562) (DEHP), reveals significant disparities in performance data and toxicological understanding. While DEHP has been a widely used and extensively studied plasticizer, concerns over its health effects have prompted a search for alternatives. BPBG is one such alternative, but a comprehensive comparison highlights a critical need for more research to fully assess its viability as a replacement.
DEHP, a high-production-volume chemical, has been the industry standard for rendering polyvinyl chloride (PVC) flexible for decades. Its efficacy as a plasticizer is well-documented, but so are its adverse health effects. DEHP is a known endocrine disruptor, with numerous studies linking it to reproductive and developmental toxicities.[1][2][3] In contrast, Butyl phthalyl butyl glycolate is a less-studied plasticizer, with available data primarily focusing on its basic chemical properties and limited toxicological assessments.
This guide provides a comparative analysis of BPBG and DEHP, summarizing the available quantitative data, outlining key experimental protocols for plasticizer evaluation, and visualizing the known signaling pathways and experimental workflows. The significant data gap for BPBG in comparison to the extensive body of research on DEHP will be a recurring theme.
Data Presentation: A Side-by-Side Look
The following tables summarize the available physical, chemical, and toxicological data for BPBG and DEHP. It is important to note the scarcity of publicly available performance data for BPBG, such as plasticizer efficiency and migration rates, which are crucial for a direct comparison with DEHP.
Table 1: Physical and Chemical Properties
| Property | This compound (BPBG) | Di(2-ethylhexyl) phthalate (DEHP) |
| CAS Number | 85-70-1[1][4] | 117-81-7 |
| Molecular Formula | C18H24O6[1][4] | C24H38O4 |
| Molecular Weight | 336.38 g/mol [5] | 390.56 g/mol |
| Appearance | Colorless to light yellow, odorless clear liquid[5][6] | Colorless, viscous liquid |
| Boiling Point | 345 °C[1] | 385 °C |
| Flash Point | 199 °C (Open cup)[1] | 215 °C |
| Water Solubility | Insoluble (8.8 mg/L at 25°C)[1] | Insoluble |
Table 2: Toxicological Profile
| Parameter | This compound (BPBG) | Di(2-ethylhexyl) phthalate (DEHP) |
| General Toxicity | Mildly toxic via intraperitoneal route; Mild eye irritant.[1][4] | Testicular toxicity, liver toxicity, kidney effects.[1][2] |
| Carcinogenicity | No significant increase in tumor incidence in a 2-year rat study.[4] | Probable human carcinogen (based on liver cancer in rodents). |
| Endocrine Disruption | Potential endocrine disrupting compound.[1] | Known endocrine disruptor; anti-androgenic effects.[1][2][3] |
| Reproductive Effects | Experimental teratogenic and reproductive effects reported.[4] | Adverse effects on male reproductive development.[1][2] |
| Chronic Reference Dose (RfD) | 1 mg/kg-day (EPA IRIS).[1] | 0.02 mg/kg-day (EPA IRIS) |
Experimental Protocols
To ensure a thorough and standardized comparison of plasticizer performance, a series of key experiments are typically conducted. While specific experimental data for BPBG is limited, the following outlines the detailed methodologies that would be employed, with examples drawn from studies on DEHP.
Plasticizer Efficiency
The efficiency of a plasticizer is its ability to impart flexibility to a polymer. This is a critical performance metric for its intended application.
Methodology:
-
Sample Preparation: PVC resins are blended with varying concentrations of the plasticizer (e.g., BPBG or DEHP) using a two-roll mill or a torque rheometer to ensure uniform dispersion. The compounded material is then compression molded into sheets of a specified thickness.
-
Mechanical Testing: Standardized test specimens are cut from the molded sheets. The following tests are performed according to ASTM standards:
-
Tensile Strength and Elongation (ASTM D638): This test measures the force required to break the material and how much it stretches before breaking. A higher elongation at break indicates greater flexibility.
-
Hardness (ASTM D2240): The Shore durometer hardness (typically Shore A for flexible PVC) is measured. A lower hardness value signifies better plasticizing efficiency.
-
Low-Temperature Flexibility (ASTM D1043): This test determines the temperature at which the material becomes brittle. A lower brittle point is desirable for applications in cold environments.
-
Migration and Leaching Analysis
The tendency of a plasticizer to migrate out of the polymer matrix is a major concern, particularly for applications in medical devices and food contact materials, as it can lead to human exposure.
Methodology:
-
Extraction Studies: Samples of the plasticized PVC are immersed in various food simulants (e.g., water, acetic acid, ethanol, and oil) or biological fluids (e.g., saline, blood plasma) as specified by regulatory bodies (e.g., FDA, EU).
-
Incubation: The samples are incubated at different temperatures and for various durations to simulate real-world use conditions.
-
Analytical Quantification: The concentration of the leached plasticizer in the simulant is quantified using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for identifying and quantifying organic compounds.
-
High-Performance Liquid Chromatography (HPLC): Suitable for separating and quantifying non-volatile or thermally labile compounds.
-
-
Data Analysis: The migration rate is calculated and expressed as the amount of plasticizer leached per unit surface area of the material over time (e.g., µg/cm²/day).
Toxicological Assessment
A comprehensive toxicological evaluation is essential to determine the safety of a plasticizer.
Methodology:
-
In Vitro Assays:
-
Cytotoxicity: The effect of the plasticizer on cell viability is assessed using assays such as the MTT assay on relevant cell lines (e.g., hepatocytes, endothelial cells).
-
Genotoxicity: The potential for the plasticizer to damage DNA is evaluated using tests like the Ames test (for mutagenicity) and the micronucleus assay (for chromosomal damage).
-
Endocrine Activity: Receptor binding assays or reporter gene assays are used to determine if the plasticizer can interact with hormone receptors (e.g., estrogen receptor, androgen receptor).
-
-
In Vivo Studies (Animal Models):
-
Acute Toxicity: The short-term toxic effects are determined by administering a single high dose of the plasticizer to animals (e.g., rats, mice) and observing for adverse effects and mortality (LD50).
-
Subchronic and Chronic Toxicity: Animals are exposed to lower doses of the plasticizer over a longer period (e.g., 90 days to 2 years) to evaluate long-term health effects, including effects on organ weight, histopathology, and carcinogenicity.
-
Reproductive and Developmental Toxicity: The effects of the plasticizer on fertility, pregnancy outcomes, and offspring development are assessed in multi-generational studies.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, visualize a key signaling pathway affected by DEHP and a generalized workflow for evaluating plasticizer performance, which would be applicable to BPBG.
Caption: Signaling pathway potentially affected by DEHP.
Caption: Generalized workflow for plasticizer evaluation.
Conclusion
The comparative analysis of this compound and DEHP underscores a significant imbalance in the available scientific literature. DEHP is a well-characterized plasticizer with established performance benefits but also with a concerning toxicological profile that has led to regulatory restrictions and a search for safer alternatives.
This compound is presented as one such alternative, and the limited available data suggests it may have a more favorable toxicological profile in some respects, such as a lack of carcinogenicity in a long-term animal study.[4] However, the designation of BPBG as a "potential endocrine disrupting compound" and reports of experimental teratogenic and reproductive effects warrant further investigation.[1][4]
Crucially, there is a profound lack of publicly accessible data on the performance of BPBG as a plasticizer, including its efficiency, migration characteristics, and long-term stability in polymer formulations. Without this information, a direct and meaningful comparison to DEHP's performance is not possible.
For researchers, scientists, and drug development professionals considering alternatives to DEHP, this analysis serves as a call for caution and a roadmap for future research. While BPBG may hold promise, a comprehensive evaluation following the experimental protocols outlined above is imperative to fill the existing data gaps. Only through rigorous and comparative testing can the true performance and safety of BPBG be determined, and its suitability as a replacement for DEHP be confidently established.
References
- 1. This compound | C18H24O6 | CID 6819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 85-70-1 [chemicalbook.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. specialchem.com [specialchem.com]
A Comparative Guide to Butyl Phthalyl Butyl Glycolate and Non-Phthalate Plasticizer Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable plasticizer is a critical consideration in the development of a wide range of materials, including those used in sensitive applications such as pharmaceutical packaging and medical devices. Butyl phthalyl butyl glycolate (B3277807) (BPBG), a phthalate-based plasticizer, has historically been used to impart flexibility to polymers like polyvinyl chloride (PVC). However, increasing scrutiny of phthalates due to potential health concerns has driven the demand for safer, non-phthalate alternatives. This guide provides an objective comparison of the performance of BPBG with key non-phthalate plasticizers, supported by experimental data and detailed methodologies.
Executive Summary
This guide evaluates Butyl phthalyl butyl glycolate (BPBG) against three primary classes of non-phthalate plasticizer alternatives: citrates (specifically Acetyl Tributyl Citrate (B86180) - ATBC), trimellitates (represented by Trioctyl Trimellitate - TOTM), and benzoates (such as Diethylene Glycol Dibenzoate). The comparison focuses on key performance indicators crucial for material science and drug development, including mechanical properties, migration resistance, and biocompatibility.
Overall, non-phthalate alternatives demonstrate comparable and, in some cases, superior performance to BPBG, with the added benefit of a more favorable safety profile. Citrate esters, like ATBC, offer excellent plasticizing efficiency and low toxicity, making them suitable for food contact and medical applications.[1] Trimellitates, such as TOTM, are characterized by their low volatility and high permanence, ideal for applications requiring long-term stability.[2] Benzoates are noted for their strong solvency and rapid fusion, which can offer processing advantages.[3]
Performance Data Comparison
The following tables summarize the quantitative performance data for BPBG and its non-phthalate alternatives based on standardized testing protocols.
Table 1: Mechanical Properties of Plasticized PVC (50 phr)
| Property | Test Method | This compound (BPBG) (estimated) | Acetyl Tributyl Citrate (ATBC) | Trioctyl Trimellitate (TOTM) | Diethylene Glycol Dibenzoate |
| Tensile Strength (MPa) | ASTM D2284 / ASTM D412 | ~18-22 | ~20-24 | 20.5 | ~20-23 |
| Elongation at Break (%) | ASTM D2284 / ASTM D412 | ~300-350 | ~350-400 | 350 | ~300-350 |
| Shore A Hardness | ASTM D2240 | ~80-85 | ~78-83 | ~85-90 | ~82-87 |
Note: Data for BPBG is estimated based on typical performance of general-purpose phthalates, as direct comparative studies are limited. Data for alternatives is compiled from various sources.[2][3]
Table 2: Physical and Migration Properties
| Property | Test Method | This compound (BPBG) | Acetyl Tributyl Citrate (ATBC) | Trioctyl Trimellitate (TOTM) | Diethylene Glycol Dibenzoate |
| Molecular Weight ( g/mol ) | - | 336.38[4] | 402.5 | 546.8 | 314.3 |
| Volatility (Weight Loss %) | ASTM D1203 (24h @ 130°C) | Higher | Lower | 0.5[2] | Lower |
| Migration into Activated Carbon (Weight Loss %) | ISO 177 (70°C, 24h) | Higher | Lower | Lower | Lower |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to replicate and validate these findings.
Mechanical Properties Testing (Tensile Strength and Elongation)
-
Standard: ASTM D2284 / ASTM D412
-
Objective: To determine the tensile strength and elongation at break of the plasticized PVC films, which are key indicators of a plasticizer's efficiency in imparting flexibility.[5]
-
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Die cutter for preparing dumbbell-shaped specimens.
-
Thickness gauge.
-
-
Procedure:
-
Prepare PVC formulations with a specified concentration of the plasticizer (e.g., 50 parts per hundred of resin - phr).
-
Mold the formulations into sheets of uniform thickness.
-
Condition the specimens in a controlled environment as per the standard.
-
Cut at least five dumbbell-shaped specimens from the conditioned PVC sheet.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Conduct the tensile test at a specified crosshead speed (e.g., 500 mm/min) until the specimen ruptures.[3]
-
Record the maximum load to determine tensile strength and the extension at break to calculate elongation.
-
Hardness Testing
-
Standard: ASTM D2240
-
Objective: To measure the indentation hardness of the plasticized PVC, providing a quick assessment of plasticizer efficiency.[6]
-
Apparatus:
-
Durometer (Shore A scale for flexible PVC).
-
-
Procedure:
-
Place the conditioned PVC specimen on a hard, flat surface.
-
Press the durometer's indenter firmly and vertically onto the specimen.
-
Read the hardness value from the durometer's scale within one second of firm contact.
-
Take multiple readings at different locations on the specimen and calculate the average.
-
Migration Resistance Testing (Activated Carbon Method)
-
Standard: ISO 177 / ASTM D1203 (for volatility)
-
Objective: To assess the tendency of the plasticizer to migrate out of the PVC matrix, a critical factor for the long-term stability and safety of the material.[7][8]
-
Apparatus:
-
Forced air oven.
-
Activated carbon.
-
Specimen holder (e.g., wire mesh cage).
-
Analytical balance.
-
-
Procedure:
-
Cut a circular specimen of a defined diameter from the conditioned PVC film and weigh it accurately.
-
Place the specimen in the center of the wire mesh cage and surround it with activated carbon.
-
Heat the assembly in the oven at a specified temperature and duration (e.g., 70°C for 24 hours).[3]
-
After cooling, carefully remove the specimen and clean off any adhering carbon particles.
-
Re-weigh the specimen and calculate the percentage weight loss, which corresponds to the amount of migrated plasticizer.
-
Biocompatibility - In Vitro Cytotoxicity Testing
-
Standard: ISO 10993-5
-
Objective: To assess the potential of the plasticizer to cause a toxic effect on cells, a fundamental requirement for materials used in medical devices and pharmaceutical packaging.[9][10]
-
Method: Elution Test
-
Procedure:
-
Prepare extracts of the plasticized PVC material using a suitable extraction medium (e.g., cell culture medium with and without serum) under specified conditions (e.g., 37°C for 24-72 hours).
-
Culture a suitable mammalian cell line (e.g., L929 mouse fibroblast cells) in a multi-well plate.
-
Replace the culture medium with the prepared extracts of the test material.
-
Incubate the cells with the extracts for a defined period.
-
Assess cell viability using a quantitative method, such as the MTT assay, which measures the metabolic activity of the cells.
-
A significant reduction in cell viability compared to a negative control indicates a cytotoxic potential.
-
Visualizing Experimental Workflows and Toxicity Pathways
To further clarify the experimental processes and potential biological interactions of these plasticizers, the following diagrams are provided.
Conclusion
The data presented in this guide indicate that non-phthalate plasticizers, such as acetyl tributyl citrate (ATBC), trioctyl trimellitate (TOTM), and diethylene glycol dibenzoate, offer viable and often advantageous alternatives to this compound (BPBG). While BPBG provides adequate plasticizing properties, the non-phthalate alternatives generally exhibit lower migration and volatility, and a significantly better safety profile, which is paramount for applications in the pharmaceutical and medical fields.
Researchers and drug development professionals are encouraged to consider these non-phthalate alternatives in their material selection process. The choice of plasticizer will ultimately depend on the specific performance requirements of the end product, including the desired mechanical properties, the need for long-term stability, and the criticality of biocompatibility. The experimental protocols provided herein offer a standardized framework for conducting in-house evaluations to determine the most suitable plasticizer for a given application.
References
- 1. mamtapolycoats.com [mamtapolycoats.com]
- 2. diva-portal.org [diva-portal.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C18H24O6 | CID 6819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Analysis of plasticizers in poly(vinyl chloride) medical devices for infusion and artificial nutrition: comparison and optimization of the extraction procedures, a pre-migration test step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KR20130105722A - Blends of dibenzoate plasticizers - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. endocrine.org [endocrine.org]
- 10. researchgate.net [researchgate.net]
Leaching Behavior of Butyl Phthalyl Butyl Glycolate: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the leaching behavior of Butyl phthalyl butyl glycolate (B3277807) (BPBG) against other commonly used phthalate (B1215562) esters. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in material selection and product safety assessment. While quantitative data for many phthalates is readily available, specific comparative data for BPBG is limited. This document summarizes the existing quantitative data for prominent phthalates and contextualizes the expected behavior of BPBG based on available literature.
Executive Summary
Phthalate esters are a class of chemical compounds widely used as plasticizers to enhance the flexibility and durability of polymers, most notably polyvinyl chloride (PVC). However, their tendency to leach from the polymer matrix is a significant concern, particularly in applications such as medical devices, pharmaceutical packaging, and food contact materials. The leaching of these compounds can lead to contamination, potential toxicity, and compromised product integrity.
Butyl phthalyl butyl glycolate (BPBG) is a high-molecular-weight phthalate. Generally, higher molecular weight phthalates are considered to have lower leaching rates compared to their lower molecular weight counterparts due to their larger size and reduced mobility within the polymer matrix.[1] This guide presents quantitative leaching data for several common low and high-molecular-weight phthalates to provide a comparative framework for assessing BPBG.
Quantitative Leaching Data: A Comparative Overview
The following table summarizes quantitative data from various studies on the leaching of common phthalate esters from PVC and other polymers under different experimental conditions. This data serves as a benchmark for understanding the relative leaching potential of different phthalates.
| Phthalate Ester | Abbreviation | Polymer | Simulant/Medium | Leaching Conditions | Leached Amount | Reference |
| Di(2-ethylhexyl) phthalate | DEHP | PVC | n-Hexane | 30 days | 5.19 - 28.76 wt% | [2] |
| Di(2-ethylhexyl) phthalate | DEHP | Medical Devices | Ethanol/water (1:1) | 60 minutes | Median: 22.3 µg (Range: n.d.–54,600 µg) | [3] |
| Di-n-butyl phthalate | DBP | Medical Devices | Ethanol/water (1:1) | 60 minutes | Median: 0.12 µg | [3] |
| Benzyl butyl phthalate | BBP | Medical Devices | Ethanol/water (1:1) | 60 minutes | Not specified | [3] |
| Diisononyl phthalate | DINP | PVC | Deionized water | Not specified | 0.1% weight loss (compared to 12.9% for DEHP) | [4] |
| Diisodecyl phthalate | DIDP | PVC | Not specified | Not specified | Lower than DEHP | |
| Dimethyl phthalate | DMP | Medical Devices | Ethanol/water (1:1) | 60 minutes | Not specified | [3] |
| Diethyl phthalate | DEP | Medical Devices | Ethanol/water (1:1) | 60 minutes | Median: 0.05 µg | [3] |
Note: "n.d." indicates "not detected". The wide range of leached amounts for DEHP reflects the diversity of products and experimental conditions tested.
Leaching Behavior of this compound (BPBG)
Direct quantitative leaching data for BPBG in a format comparable to the table above is scarce in publicly available literature. However, its behavior can be inferred from its chemical properties and studies on related materials.
BPBG is classified as a high-molecular-weight phthalate, which generally exhibit lower migration rates than low-molecular-weight phthalates.[1] Studies on dental tissue conditioners, where BPBG is commonly used, indicate that leaching does occur and is influenced by the surrounding medium. An indirect comparison with the alternative plasticizer acetyl tributyl citrate (B86180) (ATBC) was made by measuring the change in hardness of a dental tissue conditioner over time when immersed in various food-simulating liquids. An increase in hardness is indicative of plasticizer leaching. This study found that the leaching of both BPBG and ATBC was most significant in a fatty medium (coconut oil), suggesting that materials plasticized with BPBG may have a shorter functional lifetime in contact with lipophilic substances.
Experimental Protocols
The following section details a generalized methodology for conducting phthalate leaching studies, synthesized from various research protocols.
Sample Preparation
-
Solid Materials (e.g., PVC sheets, medical tubing): Samples of a defined surface area are cut from the source material. They are then cleaned with a non-interfering solvent (e.g., deionized water, isopropanol) to remove surface contaminants and dried in a desiccator.
-
Coated or Finished Products: The entire product or a representative section is used for testing, ensuring the surface intended for contact is exposed to the simulant.
Leaching (Migration) Experiment
-
Simulants: A range of food simulants are typically used to represent different food types, as stipulated by regulatory bodies (e.g., FDA, EFSA). Common simulants include:
-
10% (v/v) ethanol: for aqueous foods.
-
20% (v/v) or 50% (v/v) ethanol: for alcoholic foods.
-
3% (w/v) acetic acid: for acidic foods.
-
Olive oil or other fatty food simulants (e.g., isooctane, 95% ethanol): for fatty foods.
-
Distilled or deionized water.
-
-
Procedure:
-
The prepared sample is immersed in a known volume of the selected simulant in an inert container (e.g., glass). The surface area-to-volume ratio is maintained according to standard protocols (e.g., 6 dm²/L).
-
The container is sealed to prevent evaporation and incubated at a controlled temperature for a specified duration. Testing conditions are chosen to simulate the intended use of the product (e.g., 10 days at 40°C for long-term storage, or 2 hours at 70°C for hot-fill applications).
-
For some studies, agitation may be applied to simulate dynamic contact.
-
At predetermined time points, an aliquot of the simulant is withdrawn for analysis.
-
Analytical Methodology
-
Extraction:
-
Liquid-Liquid Extraction (LLE): The simulant is mixed with an immiscible organic solvent (e.g., n-hexane, dichloromethane). The phthalates partition into the organic layer, which is then collected. The process is typically repeated multiple times to ensure complete extraction.
-
Solid-Phase Extraction (SPE): The simulant is passed through a solid-phase extraction cartridge. The phthalates are adsorbed onto the solid phase, which is then washed to remove interfering substances. The phthalates are subsequently eluted with a small volume of a strong organic solvent.
-
-
Analysis: The extracted and concentrated sample is analyzed using chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and reliable method for identifying and quantifying phthalates. The sample is injected into the GC, where individual phthalates are separated. The MS then detects and quantifies the separated compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry detector can also be used, particularly for less volatile phthalates or when derivatization is to be avoided.
-
-
Quantification: A calibration curve is generated using standard solutions of the phthalates of interest at known concentrations. The concentration in the sample is determined by comparing the analytical response (e.g., peak area) to the calibration curve.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate a simplified signaling pathway affected by certain phthalate esters and a general experimental workflow for leaching studies.
Caption: Simplified signaling pathway of phthalate-induced endocrine disruption.
Caption: General experimental workflow for determining phthalate leaching.
References
Comparative Toxicity of Butyl Phthalyl Butyl Glycolate and Its Metabolites: A Guide for Researchers
For Immediate Release
A comprehensive review of available toxicological data provides a comparative assessment of Butyl phthalyl butyl glycolate (B3277807) (BPBG) and its primary metabolites: mono-butyl phthalate (B1215562) (MBP), phthalic acid (PA), and butyl glycolate (BG). This guide is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of the relative toxicity of these compounds, supported by experimental data.
Executive Summary
Butyl phthalyl butyl glycolate, a plasticizer used in various consumer products, undergoes metabolic hydrolysis in the body, leading to the formation of several metabolites. The primary and most studied metabolite is mono-butyl phthalate (MBP), a compound recognized for its developmental and reproductive toxicity. Further hydrolysis yields phthalic acid and butyl glycolate. This guide synthesizes available in vivo and in vitro toxicity data to compare the parent compound with its key metabolic byproducts.
Data Presentation
The following tables summarize the quantitative toxicity data for BPBG and its principal metabolites.
Table 1: Acute In Vivo Toxicity Data
| Compound | Species | Route | LD50 (mg/kg) | Reference |
| This compound (BPBG) | Rat | Oral | 7000 | [1] |
| Phthalic Acid (PA) | Rat | Oral | 7900 | [2] |
| Phthalic Acid (PA) | Mouse | Oral | 550 | [3] |
| Butyl Glycolate (BG) | Rat | Oral | 1480 | [4] |
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | IC50 | Reference |
| Mono-butyl phthalate (MBP) | Rat embryonic limb bud cells | Neutral Red Uptake | Cytotoxicity | 307.24 µg/mL (1.38 mM) | [5] |
| Mono-butyl phthalate (MBP) | Rat embryonic limb bud cells | Alcian Blue Staining | Inhibition of Differentiation | 142.61 µg/mL (0.64 mM) | [5] |
Table 3: Developmental and Endocrine Disruption Data for Mono-butyl phthalate (MBP)
| Species | Dosing Regimen | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Developmental Effects at LOAEL | Reference |
| Wistar Rat | Gavage, Gestation Days 7-15 | 250 | 500 | Increased fetal malformations, decreased fetal weight, increased post-implantation loss | [6] |
| Wistar Rat | Gavage, Gestation Days 15-17 | <250 | 250 | Decreased anogenital distance in male fetuses | [6] |
Metabolic Pathway of this compound
The metabolic breakdown of BPBG is a critical factor in its toxicological profile. The parent compound is readily metabolized in vivo.[6] The primary metabolic pathway involves hydrolysis of the ester bonds.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
In Vivo Acute Oral Toxicity (LD50)
The acute oral toxicity, expressed as the median lethal dose (LD50), is determined by administering the test substance to animals (typically rats or mice) via oral gavage. The study follows OECD Guideline 423, which involves a stepwise procedure with a limited number of animals.[7] The animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality. The LD50 value is then calculated as the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.
In Vitro Cytotoxicity Assays
Neutral Red Uptake Assay: This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
-
Cell Culture: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Exposure: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Staining: The treatment medium is replaced with a medium containing Neutral Red, and the cells are incubated for a few hours.
-
Extraction and Measurement: The dye is extracted from the viable cells, and the absorbance is measured spectrophotometrically. The IC50 value, the concentration that inhibits 50% of cell viability, is then calculated.[8]
Alcian Blue Staining for Chondrogenesis Inhibition: This assay is used to evaluate the effect of a substance on the differentiation of mesenchymal cells into chondrocytes in limb bud cell cultures.
-
Cell Culture: Micromass cultures of embryonic limb bud cells are established.
-
Compound Exposure: The cultures are treated with the test substance during the differentiation period.
-
Staining: The cartilaginous matrix produced by the chondrocytes is stained with Alcian Blue.
-
Quantification: The amount of stained matrix is quantified by extracting the dye and measuring its absorbance, providing an indication of the extent of differentiation. The IC50 for differentiation inhibition is then determined.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram outlines a general workflow for conducting in vitro cytotoxicity studies.
Discussion
The available data indicates that while this compound itself has a relatively low order of acute toxicity, its primary metabolite, mono-butyl phthalate, exhibits significant developmental and reproductive toxicity at lower concentrations.[6] This suggests that the toxicity of the parent compound may be largely attributable to its metabolic conversion to MBP. Phthalic acid and butyl glycolate appear to have lower acute toxicity compared to MBP.
The in vitro studies on MBP demonstrate its potential to interfere with cellular processes at micromolar concentrations, highlighting the importance of considering metabolic activation in the toxicological assessment of phthalates. The provided experimental protocols and workflows offer a standardized approach for further comparative studies to elucidate the precise mechanisms of toxicity and to establish a more comprehensive risk assessment profile for BPBG and its metabolites. Researchers are encouraged to utilize these methodologies to generate comparable and robust data.
References
- 1. Butyl Glycolate | C6H12O3 | CID 81882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. westliberty.edu [westliberty.edu]
- 3. Phthalic acid - Wikipedia [en.wikipedia.org]
- 4. nexchem.co.uk [nexchem.co.uk]
- 5. Effects of dibutyl phthalate and monobutyl phthalate on cytotoxicity and differentiation in cultured rat embryonic limb bud cells; protection by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. files.chemicalwatch.com [files.chemicalwatch.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Performance Evaluation of Butyl Phthalyl Butyl Glycolate and Benzoate Plasticizers
For researchers, scientists, and drug development professionals, the selection of appropriate plasticizers is a critical aspect of material science, impacting the physical properties and stability of polymer-based formulations. This guide provides a detailed comparison of the performance of Butyl Phthalyl Butyl Glycolate (BPBG) and benzoate (B1203000) plasticizers, supported by experimental data and detailed methodologies.
Executive Summary
This guide offers a comparative analysis of this compound (BPBG), a phthalate-based plasticizer, and various benzoate plasticizers, which are gaining prominence as safer, non-phthalate alternatives. The evaluation focuses on key performance indicators crucial for pharmaceutical and research applications, including mechanical properties, thermal stability, and migration resistance. While direct, head-to-head comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview.
Based on the available data, benzoate plasticizers, particularly linear alkyl diol dibenzoates, demonstrate excellent plasticizing efficiency, offering a favorable balance of tensile strength and elongation in Polyvinyl Chloride (PVC) formulations. They are presented as viable alternatives to traditional phthalate (B1215562) plasticizers. Quantitative performance data for BPBG in a directly comparable context is less readily available in the public domain, necessitating a reliance on its general properties and data from related phthalate plasticizers.
Data Presentation: Quantitative Performance Metrics
The following tables summarize the key performance data for this compound and a selection of benzoate plasticizers in PVC formulations. It is important to note that the data has been compiled from various sources and may not have been generated under identical experimental conditions.
Table 1: Mechanical Properties of Plasticized PVC (40 phr)
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) | 100% Modulus (MPa) |
| This compound (BPBG) | Data Not Available | Data Not Available | Data Not Available |
| Diethylene Glycol Dibenzoate (DEGB) | 18.1 | 380 | 7.9 |
| 1,3-Propanediol Dibenzoate (1,3-PrDB) | 20.7 ± 0.9 | 360 ± 10 | 10.5 ± 0.5 |
| 1,5-Pentanediol Dibenzoate (1,5-PDB) | 19.5 ± 0.5 | 390 ± 20 | 9.0 ± 0.3 |
| 1,6-Hexanediol Dibenzoate (1,6-HDB) | 19.3 ± 0.6 | 380 ± 10 | 9.2 ± 0.4 |
Note: Data for benzoate plasticizers is adapted from a study on linear alkyl diol dibenzoates. "phr" denotes parts per hundred of resin.
Table 2: Thermal Properties of Plasticized PVC
| Plasticizer | Glass Transition Temperature (Tg) (°C) | Onset of Decomposition (TGA) (°C) |
| This compound (BPBG) | Data Not Available | Data Not Available |
| Diethylene Glycol Dibenzoate (DEGB) | ~25-35 | ~250-300 |
| 1,3-Propanediol Dibenzoate (1,3-PrDB) | 28.5 | Data Not Available |
| 1,5-Pentanediol Dibenzoate (1,5-PDB) | 25.1 | Data Not Available |
| 1,6-Hexanediol Dibenzoate (1,6-HDB) | 26.8 | Data Not Available |
Note: Tg for DEGB is an estimated range based on available literature. Decomposition temperatures are generalized.
Table 3: Migration Resistance of Plasticizers
| Plasticizer | Migration into Food Simulants |
| This compound (BPBG) | As a phthalate, migration into fatty food simulants is a potential concern. Specific quantitative data is limited in publicly available literature. |
| Benzoate Plasticizers | Generally exhibit lower migration potential compared to some traditional phthalates. Specific migration levels depend on the specific benzoate and the food simulant. |
Note: Migration is highly dependent on the test conditions (e.g., time, temperature, and specific food simulant).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance evaluation of plasticizers.
Mechanical Properties Testing (Tensile Testing)
Objective: To determine the effect of the plasticizer on the tensile strength, elongation at break, and modulus of the polymer.
Standard: ASTM D882 / ISO 527-3
Methodology:
-
Specimen Preparation:
-
Prepare plasticized PVC sheets by milling and compression molding, ensuring a uniform concentration of the plasticizer (e.g., 40 phr).
-
Cut dumbbell-shaped specimens from the sheets according to the dimensions specified in the standard.
-
Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
-
Testing Procedure:
-
Use a universal testing machine equipped with a suitable load cell.
-
Mount the specimen in the grips of the machine.
-
Apply a constant rate of crosshead displacement (e.g., 50 mm/min) until the specimen fractures.
-
Record the force and elongation throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress applied to the specimen before it breaks.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Modulus of Elasticity (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.
-
Thermal Analysis
Objective: To determine the glass transition temperature (Tg) of the plasticized polymer, which is a key indicator of plasticizer efficiency.
Methodology:
-
Sample Preparation:
-
Weigh 5-10 mg of the plasticized PVC film into an aluminum DSC pan and seal it.
-
-
Testing Procedure:
-
Place the pan in the DSC instrument.
-
Heat the sample to a temperature above its expected Tg (e.g., 100°C) to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C).
-
Heat the sample again at a controlled rate (e.g., 10°C/min) through the glass transition region.
-
-
Data Analysis:
-
The Tg is determined as the midpoint of the step change in the heat flow curve during the second heating scan.
-
Objective: To evaluate the thermal stability of the plasticized polymer by measuring its weight loss as a function of temperature.
Methodology:
-
Sample Preparation:
-
Place a small, known weight of the plasticized PVC sample (e.g., 10-20 mg) into a TGA pan.
-
-
Testing Procedure:
-
Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.
-
The temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) is also a common metric for thermal stability.
-
Migration Resistance Testing
Objective: To quantify the amount of plasticizer that leaches from the polymer into a contacting liquid (food simulant).
Methodology:
-
Sample Preparation:
-
Prepare films of the plasticized polymer of a known surface area.
-
-
Testing Procedure:
-
Immerse the polymer films in a known volume of a food simulant (e.g., distilled water, 3% acetic acid, 10% ethanol, 50% ethanol, or a fatty food simulant like olive oil or isooctane).
-
Store the samples at a specified temperature (e.g., 40°C) for a defined period (e.g., 10 days).
-
-
Analysis:
-
After the exposure period, remove the polymer films.
-
Analyze the food simulant for the concentration of the leached plasticizer using an appropriate analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
-
Data Reporting:
-
Express the migration results as the mass of plasticizer migrated per unit area of the polymer film (e.g., mg/dm²) or as the concentration in the food simulant (e.g., mg/kg).
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Experimental workflow for the comparative evaluation of plasticizer performance.
Caption: Interrelationship of key plasticizer properties and performance metrics.
Conclusion
The selection of a plasticizer is a multifaceted decision that requires careful consideration of various performance parameters. Benzoate plasticizers have emerged as strong contenders to traditional phthalates, offering comparable, and in some aspects, superior mechanical and thermal properties with a more favorable toxicological profile.
While a direct quantitative comparison with this compound is challenging due to the limited availability of public data, the information presented in this guide provides a solid foundation for researchers and drug development professionals to make informed decisions. For critical applications, it is recommended to conduct in-house comparative studies using the detailed experimental protocols outlined in this guide to ensure the chosen plasticizer meets the specific requirements of the intended application. The ongoing research and development of novel plasticizers will undoubtedly continue to provide safer and more effective options for the pharmaceutical and scientific communities.
A Comparative Guide to Analytical Methods for Butyl Phthalyl Butyl Glycolate (BPBG) Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC and GC-MS Techniques with Supporting Experimental Data.
The accurate quantification of Butyl Phthalyl Butyl Glycolate (BPBG), a commonly used plasticizer, is crucial for quality control and safety assessment in the pharmaceutical and other industries. The potential for BPBG to leach from container closure systems into drug products necessitates robust and reliable analytical methods for its detection and quantification. This guide provides a comprehensive cross-validation of the two most prevalent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison is based on a synthesis of published experimental data to assist researchers in selecting the most suitable method for their specific analytical needs.
Executive Summary
Both HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of phthalates, including BPBG.[1] GC-MS is often favored for its high resolving power and the definitive identification provided by mass spectrometry.[1] Conversely, HPLC serves as an excellent orthogonal method, particularly when dealing with complex matrices or for analytes that may be thermally labile.[1][2] The choice between these methods will depend on several factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis. A cross-validation approach, where results from both methods are compared, provides the highest level of confidence in the analytical data.[2]
Quantitative Performance: A Side-by-Side Comparison
The validation of analytical methods is a critical requirement in regulated environments. The following tables summarize key performance characteristics for the analysis of phthalates, including compounds structurally similar to BPBG, using HPLC and GC-MS. These data, compiled from various studies, offer a quantitative comparison to guide method selection.
Table 1: Performance Characteristics of HPLC Methods for Phthalate (B1215562) Analysis
| Analyte | Linearity Range (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Precision (%RSD) | Accuracy/Recovery (%) |
| Various Phthalates | 0.3 - 1.5 | 0.06 | < 6.2 | 94.8 - 99.6 |
| Various Phthalates | 0.01 - 0.25 | < 0.64 | Not Reported | Not Reported |
| Various Phthalates | Not Specified | 1.0 | < 0.5 | 99.0 - 99.9 |
| Various Phthalates | 5.0 - 1500.0 | 5.0 | < 2 | 99.49 - 100.24 |
Data synthesized from multiple sources for representative phthalate analyses.
Table 2: Performance Characteristics of GC-MS Methods for Phthalate Analysis
| Analyte | Linearity Range (µg/g or ng/mL) | Limit of Quantification (LOQ) (µg/g or ng/mL) | Precision (%RSD) | Accuracy/Recovery (%) |
| Various Phthalates | 5 - 500 ng/g | 54.1 - 76.3 ng/g | 1.8 - 17.8 | 91.8 - 122 |
| Various Phthalates | 0.5 - 5.0 µg/mL | 0.5 or 2.5 µg/g | Not Specified | Not Specified |
| Various Phthalates | Not Specified | 0.01 - 0.17 µg/L | Not Specified | Not Specified |
| Various Phthalates | Not Specified | 3.46 - 10.10 µg/mL | 0.6 - 19 | 76 - 100 |
Data synthesized from multiple sources for representative phthalate analyses.
Experimental Workflows and Logical Relationships
The following diagrams illustrate a typical cross-validation workflow for the analytical methods and the logical relationship in selecting a method.
Detailed Experimental Protocols
Robust and well-documented experimental protocols are fundamental for achieving reproducible and reliable results. Below are representative methodologies for the analysis of phthalates, including BPBG, by HPLC and GC-MS.
HPLC-UV Method for BPBG Quantification
This method is suitable for the quantification of BPBG in various sample matrices and serves as a valuable orthogonal technique to GC-MS.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of the sample, add a suitable organic solvent such as n-hexane.
-
Vortex the mixture vigorously for several minutes to ensure the efficient extraction of BPBG into the organic layer.
-
Centrifuge the mixture to facilitate phase separation.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., acetonitrile (B52724)/water mixture).
-
-
HPLC-UV Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typical. For example, a starting composition of 75:25 (v/v) acetonitrile:water can be effective.[3]
-
Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally employed.
-
Column Temperature: Analyses are often performed at ambient temperature or controlled at a specific temperature (e.g., 30°C).[3]
-
Detection: UV detection at a wavelength of 230 nm is suitable for phthalates.[1][4]
-
Injection Volume: A 10 or 20 µL injection volume is common.[3]
-
GC-MS Method for BPBG Quantification
GC-MS is a highly specific and sensitive method for the analysis of volatile and semi-volatile compounds like BPBG.
-
Sample Preparation (Solvent Extraction):
-
The sample preparation can follow a similar solvent extraction protocol as described for the HPLC method, using a non-polar solvent like n-hexane.
-
After extraction and phase separation, the organic extract is concentrated.
-
-
GC-MS Conditions:
-
Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[5]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is essential for the effective separation of a range of phthalates. A typical program might start at a lower temperature (e.g., 60-100°C), hold for a few minutes, and then ramp up to a final temperature of around 280-300°C.[2]
-
Injector: A split/splitless injector is commonly used, with an injector temperature set around 250°C.
-
Mass Spectrometer: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. The characteristic m/z 149 ion is a common quantifier for many phthalates.[6]
-
Conclusion
Both HPLC-UV and GC-MS are robust and reliable methods for the quantification of this compound. GC-MS generally offers higher sensitivity and specificity due to the nature of the detector.[7] However, HPLC is a valuable alternative, especially for samples in complex matrices or when there are concerns about the thermal stability of the analyte. The choice of the primary method will depend on the specific application, available instrumentation, and any regulatory requirements. For the highest level of confidence in analytical data, a cross-validation of results from both methods is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 7. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Endocrine Activity of Butyl Phthalyl Butyl Glycolate (BPBG) Versus Butyl Benzyl Phthalate (BBP) and Dibutyl Phthalate (DBP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the endocrine-disrupting activities of three phthalate (B1215562) plasticizers: Butyl phthalyl butyl glycolate (B3277807) (BPBG), Butyl benzyl (B1604629) phthalate (BBP), and Dibutyl phthalate (DBP). While BBP and DBP are well-characterized for their endocrine-disrupting properties, data on BPBG remains notably scarce in publicly available scientific literature. This guide summarizes the existing experimental data to facilitate an objective comparison.
Data Summary
The endocrine activities of BPBG, BBP, and DBP have been evaluated in a limited number of studies. The available quantitative data from in vitro assays are summarized in the table below. It is important to note that direct comparative studies for all three compounds across multiple endocrine endpoints are limited.
| Endocrine Endpoint | Assay Type | Butyl Phthalyl Butyl Glycolate (BPBG) | Butyl Benzyl Phthalate (BBP) | Dibutyl Phthalate (DBP) |
| Estrogenic Activity | Vitellogenin (VTG) induction in Xenopus hepatocytes | No activity observed up to 1x10⁻⁴ M[1] | No activity observed up to 1x10⁻⁴ M[1] | No activity observed up to 4x10⁻⁷ M[1] |
| E-Screen (MCF-7 cell proliferation) | No data available | Weakly estrogenic[2] | Weakly estrogenic[2] | |
| Yeast Estrogen Screen (YES) | No data available | Weakly estrogenic; ~1 x 10⁶ times less potent than 17β-estradiol[2] | Weakly estrogenic; less potent than BBP[2] | |
| Anti-Androgenic Activity | Androgen Receptor (AR) Reporter Gene Assay | No data available | Potent anti-androgen[3] | Potent anti-androgen; IC₅₀ = 1.05 x 10⁻⁶ M[3] |
| Androgenic Activity | Androgen Receptor (AR) Reporter Gene Assay | No data available | No significant activity | Androgenic activity observed; EC₅₀ = 6.17 x 10⁻⁶ M[3] |
| Effects on Steroidogenesis | H295R Steroidogenesis Assay | No data available | No significant effect on testosterone (B1683101) or estradiol (B170435) production in some studies[4] | Decreased testosterone and androstenedione (B190577) production at 500 µM[5] |
Note: The lack of data for BPBG across most endocrine endpoints is a significant data gap that prevents a comprehensive comparative assessment.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
Vitellogenin (VTG) Induction Assay in Xenopus laevis Hepatocytes
This in vitro assay assesses the estrogenic activity of a test chemical by measuring the induction of vitellogenin, an egg-yolk precursor protein, in primary cultured liver cells from the male African clawed frog (Xenopus laevis).
Protocol:
-
Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from the liver of adult male Xenopus laevis frogs. The isolated cells are then cultured in a suitable medium.
-
Chemical Exposure: The cultured hepatocytes are exposed to a range of concentrations of the test compounds (BPBG, BBP, DBP), a positive control (17β-estradiol), and a negative control (vehicle, typically DMSO). The exposure period is typically 48 to 72 hours. In the cited study, concentrations ranged from 10⁻¹¹ to 10⁻⁴ mol/l[1].
-
Vitellogenin Measurement: After the exposure period, the culture medium is collected, and the concentration of secreted vitellogenin is quantified using an enzyme-linked immunosorbent assay (ELISA) specific for Xenopus vitellogenin.
-
Data Analysis: The vitellogenin concentrations are plotted against the test chemical concentrations to determine the dose-response relationship and the effective concentration that induces a significant response.
E-Screen (MCF-7 Cell Proliferation Assay)
The E-Screen assay is a cell-based method to evaluate the estrogenic or anti-estrogenic activity of chemicals by measuring their effect on the proliferation of the human breast cancer cell line MCF-7, which is estrogen receptor-positive.
Protocol:
-
Cell Culture: MCF-7 cells are maintained in a culture medium containing phenol (B47542) red and fetal bovine serum. Before the assay, the cells are switched to a medium without phenol red and with charcoal-dextran stripped fetal bovine serum to remove any estrogenic compounds.
-
Cell Seeding: A known number of cells are seeded into multi-well plates.
-
Chemical Exposure: After allowing the cells to attach, the medium is replaced with fresh estrogen-free medium containing various concentrations of the test chemical, a positive control (17β-estradiol), and a negative control (vehicle). The cells are incubated for a defined period, typically 6 days.
-
Cell Proliferation Assessment: The number of cells in each well is determined using methods such as sulforhodamine B (SRB) staining, which measures total protein content as an indicator of cell number.
-
Data Analysis: The cell proliferation is expressed as a fold increase over the negative control. The proliferative effect of the test chemical is compared to that of 17β-estradiol to determine its relative estrogenic potency.
Androgen Receptor (AR) Transcriptional Activation Assay
This reporter gene assay is used to determine the androgenic or anti-androgenic activity of a substance by measuring its ability to activate or inhibit the androgen receptor-mediated gene expression.
Protocol:
-
Cell Line: A suitable mammalian cell line (e.g., Chinese Hamster Ovary cells) is stably or transiently transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.
-
Chemical Exposure: The transfected cells are exposed to various concentrations of the test compound. For assessing androgenic activity, the compound is tested alone. For anti-androgenic activity, the compound is co-exposed with a known androgen, such as dihydrotestosterone (B1667394) (DHT).
-
Reporter Gene Measurement: After an incubation period (typically 24 hours), the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: For androgenic activity, the reporter gene activity is plotted against the concentration of the test compound to determine the EC₅₀ (half-maximal effective concentration). For anti-androgenic activity, the inhibition of DHT-induced reporter activity is measured to determine the IC₅₀ (half-maximal inhibitory concentration).
H295R Steroidogenesis Assay (OECD TG 456)
The H295R assay is an in vitro method that uses the human adrenocortical carcinoma cell line H295R to screen for chemicals that affect the production of steroid hormones, including testosterone and estradiol[6][7][8].
Protocol:
-
Cell Culture and Seeding: H295R cells, which express all the key enzymes for steroidogenesis, are cultured and seeded into multi-well plates[8].
-
Chemical Exposure: After a 24-hour acclimation period, the cells are exposed to at least seven concentrations of the test chemical in triplicate for 48 hours. The assay includes a solvent control, a known inhibitor (e.g., prochloraz), and a known inducer (e.g., forskolin) of steroidogenesis[6][8].
-
Hormone Measurement: Following the exposure, the culture medium is collected, and the concentrations of testosterone and 17β-estradiol are measured using methods like ELISA or liquid chromatography-mass spectrometry (LC-MS)[6].
-
Cell Viability: The viability of the cells is assessed after exposure to account for any cytotoxic effects of the test chemical[6].
-
Data Analysis: The hormone production is expressed as a fold change relative to the solvent control. The lowest-observed-effect-concentration (LOEC) is determined[6].
Mandatory Visualizations
Experimental Workflow for Endocrine Activity Assessment
Caption: A generalized workflow for assessing the endocrine activity of test compounds in vitro.
Estrogen Receptor Signaling Pathway
Caption: Simplified diagram of the classical estrogen receptor signaling pathway.
Androgen Receptor Signaling Pathway
Caption: Simplified diagram of the classical androgen receptor signaling pathway.
References
- 1. policycommons.net [policycommons.net]
- 2. The estrogenic activity of phthalate esters in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of in vitro hormone activities of selected phthalates using reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Monobutyl and Di(n-butyl) Phthalate in Vitro on Steroidogenesis and Leydig Cell Aggregation in Fetal Testis Explants from the Rat: Comparison with Effects in Vivo in the Fetal Rat and Neonatal Marmoset and in Vitro in the Human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
A Comparative Guide to Low-Temperature Plasticizers: Butyl Phthalyl Butyl Glycolate vs. Adipates
For researchers, scientists, and drug development professionals requiring materials that maintain flexibility in frigid conditions, the selection of an appropriate plasticizer is critical. This guide provides an objective comparison of the efficacy of Butyl Phthalyl Butyl Glycolate and adipate (B1204190) plasticizers in low-temperature applications. The following analysis is based on available experimental data to assist in making informed formulation decisions.
Executive Summary
Adipate esters, such as Dioctyl Adipate (DOA), are widely recognized for their exceptional performance at low temperatures, effectively reducing the glass transition temperature (Tg) of polymers and imparting superior flexibility.[1][2][3] this compound, a phthalate-glycolate ester, also functions as a plasticizer, though direct comparative data on its low-temperature efficacy against adipates is less prevalent in publicly available literature. This guide consolidates available data to draw a comparative picture of their performance.
Data Presentation: Low-Temperature Performance
The following tables summarize key performance metrics for this compound and a representative adipate plasticizer, Dioctyl Adipate (DOA), primarily in Polyvinyl Chloride (PVC) formulations. It is important to note that the data is collated from various sources and may not represent direct head-to-head comparisons under identical conditions.
Table 1: Comparison of General Properties
| Property | This compound | Dioctyl Adipate (DOA) |
| Chemical Class | Phthalate-Glycolate Ester | Aliphatic Diester |
| Low-Temperature Flexibility | Good | Excellent[1][4] |
| Plasticizing Efficiency | High | High[4] |
| Volatility | Not specified | Relatively Low[4] |
| Migration & Extraction | Higher propensity than some phthalates[4] | Higher than some phthalates, can be significant[5][6] |
| Heat Stability | Good | Excellent[4] |
Table 2: Quantitative Low-Temperature Performance in PVC
| Performance Metric | This compound in PVC | Dioctyl Adipate (DOA) in PVC |
| Glass Transition Temperature (Tg) | Data not readily available for direct comparison. | A significant reduction in Tg is a key feature. For example, a PVC formulation with a plasticizer can have a Tg of -41°C.[7] The addition of adipates is known to effectively lower the Tg of PVC.[8][9] |
| Brittleness Temperature (ASTM D746) | Data not readily available. | Formulations with DOA can remain pliable at temperatures as low as -60°C (-76°F).[1] |
| Torsional Stiffness (ASTM D1043) at low temp. | Data not readily available. | Generally exhibits low torsional stiffness at cold temperatures, indicating good flexibility. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of low-temperature plasticizer performance are provided below.
Brittleness Temperature by Impact (ASTM D746)
Objective: To determine the temperature at which plastics and elastomers exhibit brittle failure under specified impact conditions.[10][11][12]
Methodology:
-
Specimen Preparation: Standardized test specimens of the plasticized polymer are prepared according to the dimensions specified in ASTM D746.
-
Conditioning: The specimens are conditioned at a standard temperature and humidity prior to testing.
-
Apparatus: A specialized impact tester equipped with a temperature-controlled bath is used.
-
Procedure: a. Specimens are clamped into a holder and immersed in the heat-transfer medium within the bath, which is maintained at a constant low temperature. b. After a specified conditioning period in the bath, a striker impacts each specimen at a controlled velocity. c. The specimens are then examined for any signs of fracture (brittle failure), which is defined as the specimen breaking into two or more pieces, or any crack visible to the naked eye.[11] d. The test is repeated at different, progressively lower temperatures.
-
Data Analysis: The brittleness temperature is statistically determined as the temperature at which 50% of the specimens fail.[10]
Stiffness Properties by Means of a Torsion Test (ASTM D1043)
Objective: To determine the stiffness characteristics of plastics over a wide range of temperatures by measuring the apparent modulus of rigidity.[13][14][15]
Methodology:
-
Specimen Preparation: Rectangular test specimens of the plasticized polymer are prepared to specified dimensions.
-
Apparatus: A torsional stiffness tester is used, which consists of a specimen clamp, a torsion-applying mechanism, and a system for measuring the angular deflection. The apparatus is enclosed in a temperature-controlled chamber.
-
Procedure: a. The specimen is mounted in the clamps of the apparatus. b. The temperature of the chamber is lowered to the desired starting point and allowed to stabilize. c. A specified torque is applied to the specimen, and the resulting angular deflection is measured after a set time. d. The temperature is then incrementally increased, and the torque and deflection measurements are repeated at each temperature interval.
-
Data Analysis: The apparent modulus of rigidity (G) is calculated for each temperature using the applied torque, angular deflection, and specimen dimensions. A plot of the logarithm of the apparent modulus of rigidity versus temperature is then generated to visualize the change in stiffness.[13]
Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature of the plasticized polymer.
Methodology:
-
Specimen Preparation: A small, precisely weighed sample (typically 5-10 mg) of the plasticized polymer is placed in a DSC sample pan.[16]
-
Apparatus: A Differential Scanning Calorimeter is used.
-
Procedure: a. The sample is heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).[16] b. The heat flow to the sample is measured and compared to an empty reference pan. c. The sample is then cooled and reheated in a second cycle to erase any prior thermal history.
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.[7]
Mandatory Visualization
The following diagrams illustrate key concepts related to the function and evaluation of plasticizers.
Caption: Mechanism of polymer plasticization.
Caption: Experimental workflow for evaluating plasticizer performance.
References
- 1. allanchem.com [allanchem.com]
- 2. Characteristics and applications of Dioctyl adipate/DOA [wsdchemical.com]
- 3. Dioctyl Adipate (DOA): A Flexible and Durable Plasticizer for Industrial Applications [silverfernchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. Brittleness Temperature ASTM D746 ISO 974 [intertek.com]
- 12. infinitalab.com [infinitalab.com]
- 13. file.yizimg.com [file.yizimg.com]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. hitachi-hightech.com [hitachi-hightech.com]
A comparative study of the environmental persistence of various phthalate plasticizers.
A Comparative Analysis of the Environmental Persistence of Phthalate (B1215562) Plasticizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental persistence of various phthalate plasticizers, supported by experimental data. Phthalates, widely used to enhance the flexibility of plastics, are prevalent environmental contaminants due to their weak bonding to the polymer matrix, which allows them to leach into the environment.[1] Understanding their persistence is crucial for assessing their environmental risk and developing remediation strategies.
Data on Environmental Persistence
The environmental persistence of phthalates is influenced by factors such as their chemical structure, the environmental matrix (soil, water, or sediment), and prevailing conditions like temperature and oxygen availability. Generally, phthalates with shorter alkyl chains are more readily biodegradable than those with longer or branched chains.[2] The following table summarizes the half-lives of several common phthalate plasticizers in various environmental compartments.
| Phthalate Plasticizer | Abbreviation | Environmental Matrix | Condition | Half-life (t½) |
| Dimethyl Phthalate | DMP | Soil | Aerobic | 15 - 123.5 days[3] |
| Water | Aerobic | 1 - 12 days[3] | ||
| Water | Hydrolysis (pH 7, 25°C) | 2.7 years[4] | ||
| Diethyl Phthalate | DEP | Soil | Aerobic | 1.83 days[5] |
| Soil | Anaerobic | ~5 days[5] | ||
| Water | Aerobic | ~3 days[5] | ||
| Water | Anaerobic | ~28 days[5] | ||
| Water | Hydrolysis (pH 7, 30°C) | >18 years[6] | ||
| Di-n-butyl Phthalate | DBP | Soil | Aerobic | >80% degradation in 80 days[7] |
| Sediment | Aerobic | 1 - 5 days[7] | ||
| Sediment | Anaerobic | 98% degradation in 30 days[7] | ||
| Water | Aerobic | 1.7 - 13 days[7] | ||
| Water | Hydrolysis | ~22 years[7] | ||
| Benzyl (B1604629) Butyl Phthalate | BBP | Sediment | Aerobic | 3.1 days[8] |
| Sediment | Anaerobic | 19.3 days[8] | ||
| Water | Aerobic | 1 - 7 days[8] | ||
| Water | Hydrolysis (pH 7, 25°C) | 1.4 years[9] | ||
| Di(2-ethylhexyl) Phthalate | DEHP | Soil | Aerobic | 150 - 300 days[10] |
| Water | Aerobic | A few weeks or less[11] | ||
| Water | Anaerobic | 1 year or more[11] | ||
| Water | Hydrolysis (pH 8, 30°C) | >100 years[12] | ||
| Di-n-octyl Phthalate | DNOP | Water | Aerobic | 5 days[13] |
| Soil/Surface Water | Aerobic | 1 - 4 weeks[13] | ||
| Water | Hydrolysis (pH 7) | 107 years[13] |
Experimental Protocols
The determination of the environmental persistence of phthalates typically involves laboratory microcosm studies that simulate natural conditions. Below is a detailed methodology for a soil microcosm experiment.
Protocol: Determining the Aerobic Biodegradation of Phthalates in Soil
This protocol is adapted from general principles outlined in OECD Guideline 307 for testing the aerobic and anaerobic transformation of chemicals in soil.[14]
1. Soil Collection and Preparation:
-
Collect fresh topsoil from a location with no recent history of significant phthalate contamination.
-
Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize it.
-
Characterize the soil for properties such as pH, organic carbon content, texture (sand, silt, clay content), and microbial biomass.
-
Adjust the soil moisture to 40-60% of its maximum water holding capacity and pre-incubate it in the dark at the desired experimental temperature for one week to allow the microbial community to stabilize.
2. Microcosm Setup:
-
Prepare replicate microcosms by placing a known amount of the pre-incubated soil (e.g., 50-100 g) into glass containers.
-
A stock solution of the target phthalate is prepared in a volatile organic solvent (e.g., acetone).
-
The phthalate solution is added to the soil and thoroughly mixed to achieve the desired initial concentration. The solvent is allowed to evaporate completely.
-
Include control microcosms: a sterile control (e.g., autoclaved or gamma-irradiated soil) to assess abiotic degradation and a control without the added phthalate to monitor background levels.
-
Seal the microcosms in a manner that allows for air exchange but minimizes water loss. They can be placed within a larger chamber containing a beaker of water to maintain humidity.
3. Incubation:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).
-
At specified time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample replicate microcosms for analysis.
4. Sample Extraction:
-
A subsample of soil from each microcosm is taken for phthalate extraction.
-
Common extraction techniques include Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) after an initial solvent extraction from the soil. A typical solvent mixture is acetone/hexane.
-
An internal standard is often added before extraction to correct for losses during sample preparation.
5. Analytical Quantification:
-
The concentration of the phthalate in the extracts is quantified using analytical instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is a common method.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is highly sensitive and selective and is often preferred for complex environmental samples.
6. Data Analysis:
-
The degradation of the phthalate over time is plotted.
-
The half-life (t½) is calculated assuming first-order kinetics using the formula: t½ = 0.693 / k, where k is the degradation rate constant.
Visualizations
Biodegradation Pathway of Phthalate Esters
The primary mechanism for the environmental breakdown of phthalate esters is microbial degradation. This process is generally initiated by the hydrolysis of the diester into its corresponding monoester and alcohol, followed by further hydrolysis to phthalic acid. The phthalic acid is then subject to ring cleavage, ultimately leading to mineralization.[15][16]
References
- 1. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl Phthalate | C10H10O4 | CID 8554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4 Dimethyl Phthalate (DMP), Danish Environmental Protection Agency [www2.mst.dk]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Diethyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Di-n-Butyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Removal of the endocrine disrupter butyl benzyl phthalate from the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butyl Benzyl Phthalate | C19H20O4 | CID 2347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Soil ecotoxicity study of DEHP with respect to multiple soil species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. canada.ca [canada.ca]
- 12. who.int [who.int]
- 13. canada.ca [canada.ca]
- 14. biotecnologiebt.it [biotecnologiebt.it]
- 15. Microbial degradation of phthalates: biochemistry and environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phthalate Family Degradation Pathway [eawag-bbd.ethz.ch]
Navigating the Regulatory Landscape: A Comparative Analysis of Butyl Phthalyl Butyl Glycolate in the EU and US
A deep dive into the regulatory frameworks of the European Union and the United States Food and Drug Administration reveals differing approaches to the oversight of Butyl phthalyl butyl glycolate (B3277807) (BPBG), a plasticizer commonly used in various materials. While the EU employs a comprehensive chemical safety framework that classifies BPBG based on its environmental hazards, the FDA permits its use in specific food contact applications. This guide provides a detailed comparison of the regulatory status of BPBG, alongside an evaluation of its performance and toxicological profile against common alternatives, offering researchers, scientists, and drug development professionals a thorough resource for informed decision-making.
Regulatory Status: EU vs. FDA
The regulatory pathways for chemical substances in the European Union and the United States diverge significantly, leading to different classifications and permitted uses for Butyl phthalyl butyl glycolate (BPBG).
In the European Union , BPBG is governed by a multi-tiered system of regulations, primarily the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and CLP (Classification, Labelling and Packaging) regulations. Under CLP, BPBG is classified as hazardous to the aquatic environment with long-lasting effects (H413). However, it is important to note that BPBG is not currently listed as a Substance of Very High Concern (SVHC) on the REACH Candidate List, nor is it included in the REACH Authorisation List (Annex XIV) or the list of restricted substances (Annex XVII). Furthermore, BPBG is not explicitly regulated under the EU Cosmetics Regulation (EC) No 1223/2009, meaning it is not listed in the annexes of prohibited or restricted substances for use in cosmetic products. This indicates that while its environmental impact is acknowledged, its use in consumer products, including cosmetics, is not specifically banned or restricted at the EU level, provided it meets the general safety requirements of the respective regulations.
In contrast, the United States Food and Drug Administration (FDA) has specific regulations permitting the use of BPBG in applications that involve contact with food. It is listed in the Code of Federal Regulations (CFR) under Title 21. Specifically, 21 CFR 181.27 lists "Butylphthalyl butyl glycolate" as a plasticizer that may migrate from food-packaging materials.[1] Additionally, it is authorized as a component of adhesives under 21 CFR 175.105. This direct approval for food contact applications highlights a different regulatory focus compared to the EU's broader environmental hazard classification.
Table 1: Regulatory Summary of this compound (BPBG)
| Regulation | European Union (EU) | United States (FDA) |
| Primary Regulatory Frameworks | REACH, CLP, Cosmetics Regulation | Code of Federal Regulations (CFR) Title 21 |
| Food Contact Status | Not specifically regulated for food contact materials at the EU level, general safety principles apply. | Permitted as a plasticizer migrating from food-packaging materials (21 CFR 181.27) and as a component of adhesives (21 CFR 175.105).[1] |
| Cosmetics Status | Not explicitly listed in the Annexes of prohibited or restricted substances. General safety assessment required. | Not explicitly addressed in the provided search results for cosmetics. |
| Chemical Safety Classification | Classified under CLP as hazardous to the aquatic environment (H413). Not listed as an SVHC, on the Authorisation List, or the Restriction List under REACH. | Listed as an indirect food additive. |
Performance and Toxicological Comparison with Alternatives
The selection of a plasticizer is a critical consideration in product development, balancing performance characteristics with safety profiles. BPBG is often used as a plasticizer for polymers like polyvinyl chloride (PVC).[2] This section compares the performance and toxicity of BPBG with common alternatives, such as citrate (B86180) and benzoate-based plasticizers.
Performance Characteristics
The primary function of a plasticizer is to increase the flexibility and durability of a material. Key performance indicators include tensile strength and elongation at break, which are measures of a material's ability to withstand pulling forces and its ability to stretch before breaking, respectively.
Table 2: Performance Data of Plasticizers in PVC Formulations
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) |
| This compound (BPBG) | Data not readily available in comparative studies. | Data not readily available in comparative studies. |
| Acetyl Tributyl Citrate (ATBC) | ~15-25 | ~300-400 |
| Diethylene Glycol Dibenzoate (DEGD) | ~18-28 | ~250-350 |
Note: The performance of a plasticizer is highly dependent on the specific formulation, including the concentration of the plasticizer and the type of polymer used. The values presented are indicative and based on typical PVC formulations.
Citrate esters, such as Acetyl Tributyl Citrate (ATBC), and benzoate (B1203000) esters, like Diethylene Glycol Dibenzoate (DEGD), are common non-phthalate alternatives. Studies have shown that these alternatives can provide comparable or even superior performance to traditional phthalate (B1215562) plasticizers in certain applications.[3][4] For instance, benzoate plasticizers are known for their fast-fusing properties, which can be advantageous in manufacturing processes.[3]
Toxicological Profile
The toxicological profile of a substance is a critical factor in its regulatory assessment and safe use. This includes acute toxicity, typically measured by the LD50 (the dose lethal to 50% of a test population), and long-term toxicity, often assessed by the No-Observed-Adverse-Effect Level (NOAEL).
Table 3: Toxicological Data for BPBG and Alternatives
| Substance | Oral LD50 (Rat) | NOAEL (Rat, Subchronic) |
| This compound (BPBG) | 7 g/kg | 200 mg/kg bw/day (based on a study on butyl glycolate)[5] |
| Acetyl Tributyl Citrate (ATBC) | > 30 g/kg | 100 mg/kg bw/day |
| Diethylene Glycol Dibenzoate (DEGD) | 2,830 - 4,190 mg/kg[6] | 2500 mg/kg/day (tolerated dose)[7] |
From the available data, Acetyl Tributyl Citrate exhibits a very low acute oral toxicity. This compound also shows low acute toxicity. Diethylene Glycol Dibenzoate has a slightly higher acute toxicity compared to the other two but is still considered to have low toxicity.[6] It is important to consider that the NOAEL for BPBG is based on data for a related compound, butyl glycolate, and a direct NOAEL for BPBG was not found in the search results.
Experimental Protocols
To ensure the reproducibility and comparability of performance data, standardized experimental protocols are essential. The following outlines a typical methodology for evaluating the tensile properties of plasticized thin films.
Tensile Properties of Thin Plastic Sheeting (ASTM D882)
This standard test method is widely used to determine the tensile properties of plastics in the form of thin sheeting (less than 1 mm thick).[8][9][10][11][12]
Objective: To measure the tensile strength, elongation, and modulus of elasticity of a plastic film.
Apparatus:
-
Universal Testing Machine (Tensile Tester) with a suitable load cell.
-
Grips for holding the specimen.
-
Extensometer (optional, for precise strain measurement).
-
Micrometer for measuring specimen thickness.
Specimen Preparation:
-
Cut rectangular specimens from the plastic sheet. The standard recommends a width between 5 and 25.4 mm and a length at least 50 mm greater than the grip separation.[9]
-
Ensure the edges of the specimens are smooth and free of nicks.
-
Measure the thickness of each specimen at several points along the gauge length and use the average value.
-
Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified period before testing.[8]
Procedure:
-
Set the initial grip separation on the testing machine.
-
Mount the specimen in the grips, ensuring it is aligned vertically and not under tension.
-
Set the crosshead speed (rate of grip separation). ASTM D882 provides guidance on selecting the appropriate speed.
-
Start the test and record the force and elongation data until the specimen breaks.
-
At least five specimens are typically tested for each sample.[8]
Calculations:
-
Tensile Strength: The maximum tensile stress sustained by the specimen during the test (Force / Initial Cross-Sectional Area).
-
Elongation at Break: The strain at which the specimen breaks, expressed as a percentage of the original length.
-
Modulus of Elasticity: The ratio of stress to strain in the elastic region of the stress-strain curve.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the regulatory decision-making process for a chemical substance in the EU and the general workflow for evaluating the performance of a plasticizer.
References
- 1. cir-safety.org [cir-safety.org]
- 2. specialchem.com [specialchem.com]
- 3. researchgate.net [researchgate.net]
- 4. kanademy.com [kanademy.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. 2017erp.com [2017erp.com]
- 7. Table/Figure – Environmental Project No. 1341 2010. – Identification and assessment of alternatives to selected phthalates [www2.mst.dk]
- 8. micomlab.com [micomlab.com]
- 9. zwickroell.com [zwickroell.com]
- 10. matestlabs.com [matestlabs.com]
- 11. eurolab.net [eurolab.net]
- 12. testresources.net [testresources.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Butyl Phthalyl Butyl Glycolate
For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of butyl phthalyl butyl glycolate (B3277807), ensuring the protection of both laboratory personnel and the environment.
Butyl phthalyl butyl glycolate is recognized for its potential to cause long-lasting harmful effects to aquatic life.[1][2] Therefore, its disposal is regulated and must be conducted with care, following local, national, and institutional guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat.[1] Work in a well-ventilated area to avoid inhalation of any potential vapors.[1][3] In case of a spill, absorb the material with an inert substance like dry sand or earth and collect it for disposal.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must not be done through standard laboratory drains or as regular waste.[4] It must be managed as hazardous chemical waste.
-
Waste Collection and Segregation :
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container must be chemically compatible with the substance and free from damage or leaks.[4]
-
Do not mix this compound with other incompatible chemical waste. It is crucial to segregate waste streams to prevent dangerous reactions.[4][5]
-
-
Labeling :
-
Storage :
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[6] This area should be secure and away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.[4]
-
Follow your institution's and local regulations regarding the maximum allowable storage time for hazardous waste.[7][8]
-
-
Final Disposal :
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[1]
-
Provide the waste manifest or any other required documentation to the disposal company, accurately detailing the contents of the container.
-
Never attempt to dispose of this chemical by incineration or land burial yourself.
-
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C18H24O6 | [9] |
| Molecular Weight | 336.4 g/mol | [9] |
| Boiling Point | 345 °C | [10] |
| Melting Point | < -35 °C | [10] |
| Flash Point | 199 °C (390 °F) (Open cup) | [9] |
| Density | 1.097 g/cm³ | [10] |
| Water Solubility | Insoluble (8.8 mg/L at 25 °C) | [9] |
Experimental Protocols
The disposal procedures outlined above are based on established safety protocols and regulatory requirements for handling hazardous chemical waste in a laboratory setting. These protocols are derived from guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] Academic laboratories may have alternative requirements under Subpart K of the RCRA regulations.[7]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | 85-70-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. danielshealth.com [danielshealth.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. epa.gov [epa.gov]
- 8. acs.org [acs.org]
- 9. This compound | C18H24O6 | CID 6819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
